molecular formula C15H20O3 B073801 Illudin M CAS No. 1146-04-9

Illudin M

カタログ番号: B073801
CAS番号: 1146-04-9
分子量: 248.32 g/mol
InChIキー: QVMDIQLUNODCTG-OCCSQVGLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Illudin M is a sesquiterpenoid.
This compound has been reported in Omphalotus olearius, Granulobasidium vellereum, and Omphalotus illudens with data available.
RN given refers to (3'S-trans)-isomer;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMDIQLUNODCTG-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031276
Record name Illudin M
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146-04-9
Record name Illudin M
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Illudin M
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Record name Illudin M
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Record name Illudin M
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Record name ILLUDIN M
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ASO6A4L61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Illudin M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin M is a cytotoxic sesquiterpenoid belonging to a class of fungal secondary metabolites known as illudins.[1] First isolated from the culture medium of Omphalotus illudens (formerly Clitocybe illudens), this compound and its structural analog Illudin S have garnered significant interest in the field of oncology.[2] These compounds exhibit potent antitumor activities by alkylating DNA, which interferes with DNA synthesis and induces apoptosis.[1][2] While their indiscriminate toxicity has limited direct clinical use, illudins serve as crucial lead compounds for the development of semisynthetic anticancer agents with improved therapeutic indices, such as Irofulven (a derivative of Illudin S).[2][3] Recent research into this compound derivatives has shown enhanced selectivity for cancer cells, renewing the demand for a stable and scalable supply of the natural precursor.[2][3] This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols for its production and purification.

Natural Sources of this compound

This compound is naturally produced by various species of fungi within the genus Omphalotus, commonly known as Jack-o'-lantern mushrooms.[3] These basidiomycetes are the primary source from which this compound has been isolated. Submerged cultivation of these fungal strains allows for the production and secretion of this compound into the culture broth, facilitating its extraction and purification.[2]

Fungal Species Reported to Produce this compound:

  • Omphalotus illudens[2]

  • Omphalotus olearius[4]

  • Omphalotus nidiformis[2][5]

  • Omphalotus olivascens var. indigo[2][6]

  • Omphalotus japonicus[2]

  • Omphalotus mexicanus[2][7]

  • Omphalotus subilludens[2]

Among these, Omphalotus nidiformis has been the subject of recent process optimization studies aimed at large-scale biotechnological production.[2]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of illudins, like other sesquiterpenes, originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[8][9] The draft genome of Omphalotus olearius has revealed the presence of sesquiterpene synthase (STS) enzymes and associated gene clusters believed to be responsible for illudin biosynthesis.[4][10] Specifically, two Δ-6 protoilludene synthases, Omp6 and Omp7, have been identified within these clusters.[4]

The proposed pathway begins with the ionization of FPP to form a farnesyl cation.[9][11] This cation is then cyclized by a Δ-6 protoilludene synthase to form the key tricyclic intermediate, Δ-6 protoilludene. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and other tailoring enzymes found within the gene cluster, are required to hydroxylate and further oxidize the protoilludene scaffold to yield this compound.[4]

Caption: Proposed biosynthetic pathway of this compound from FPP.

Biotechnological Production and Yield

Significant efforts have been made to develop robust and scalable fermentation processes for this compound production to support preclinical and clinical studies.[3] Research has focused on optimizing culture media, seed preparation, and feeding strategies to maximize titers. Using submerged cultivation of Omphalotus nidiformis, researchers have demonstrated a dramatic increase in yield from initial screenings to optimized fed-batch processes.[2]

StrainCultivation MethodMedium/FeedMax. Titer (mg L⁻¹)Reference
Omphalotus nidiformisShake Flask (Screening)Rb2 Medium with Corn Steep Solids~78[2]
Omphalotus nidiformisShake Flask (Optimized)Simplified Medium + Glucose/Acetate Feed~940[2]
Omphalotus nidiformisStirred Tank Bioreactor (1.5 L)pH-shift + Precursor Feeding>900[3]

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol is based on the optimized fed-batch process developed for Omphalotus nidiformis.[2]

a. Seed Preparation:

  • Inoculate a suitable agar plate with O. nidiformis mycelium and incubate until fully grown.

  • Transfer agar plugs to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Rb2).

  • Homogenize the culture using a sterile blender.

  • Incubate the seed culture on a rotary shaker at 120 rpm for 7-10 days at 24°C.

b. Production Fermentation:

  • Inoculate production flasks containing a simplified medium (e.g., Glucose 13.5 g L⁻¹, Corn Steep Solids 7.0 g L⁻¹) with the seed culture.

  • Incubate on a rotary shaker at 120 rpm and 24°C.

  • Implement a feeding strategy to enhance production. For example, feed with acetate (8.0 g L⁻¹) at 96 hours and glucose (6.0 g L⁻¹) at 120 hours.[2]

  • Monitor this compound concentration by taking aseptic samples every 24 hours. The peak titer is typically reached after approximately 8 days.[2]

Isolation and Purification of this compound

This protocol describes a robust, scalable downstream process to obtain highly pure this compound from culture supernatant.[12]

a. Adsorption from Supernatant:

  • Remove fungal biomass from the culture broth by centrifugation or filtration to obtain cell-free supernatant.

  • Add a porous adsorber resin (e.g., Amberlite® XAD16N, ~30 g L⁻¹) to the supernatant and incubate for 30 minutes with shaking to allow for adsorption of this compound.[12]

  • Pack the resin into a column and wash with deionized water to remove hydrophilic impurities.

b. Elution and Liquid-Liquid Extraction:

  • Perform a stepwise elution with increasing concentrations of methanol. A full elution of this compound is typically achieved with 70-80% methanol.[12]

  • Collect the this compound-rich fractions and dry them completely (e.g., using a rotary evaporator) to remove all methanol.

  • Re-suspend the dried extract in a water/n-heptane mixture. This compound will selectively partition into the heptane phase, while remaining water-soluble impurities stay in the aqueous phase.[12]

c. Crystallization:

  • Separate the heptane phase containing this compound.

  • Concentrate the solution by evaporating the heptane.

  • This compound will precipitate as clear crystals.

  • Collect the crystals and dry them. This process can achieve a final purity of >95%.[3]

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Fermentation Fermentation of Omphalotus nidiformis Harvest Harvest & Centrifugation Fermentation->Harvest Supernatant Cell-Free Supernatant Harvest->Supernatant Adsorption Adsorption on XAD16N Resin Supernatant->Adsorption Elution Methanol Elution Adsorption->Elution Drying Drying & Resuspension Elution->Drying Extraction Water/Heptane Liquid-Liquid Extraction Drying->Extraction Crystallization Crystallization from Heptane Extraction->Crystallization QC Purity & Identity Check (HPLC, HRMS, NMR) Crystallization->QC Product Pure this compound (>95%) QC->Product

Caption: Experimental workflow for this compound production and purification.
Analytical Methods for Quantification and Characterization

a. Quantification via RP-HPLC:

  • Sample Preparation: Mix 200 µL of culture supernatant 1:1 with ice-cold acetonitrile and centrifuge at 16,800×g for 5 minutes.[12]

  • System: A reverse-phase HPLC system (e.g., Dionex UltiMate™ 3000) with a C18 column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm × 50 mm) at 40°C.[12]

  • Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A).

  • Detection: Diode Array Detector (DAD) set to 325 ± 10 nm for quantification.[12]

  • Quantification: Establish a calibration curve using a purified this compound standard (>95% purity).

b. Structure Confirmation:

  • High-Resolution Mass Spectrometry (HR-MS): Confirm the molecular formula using an ESI-TOF-MS system. This compound shows a molecular ion in positive electrospray mode at m/z 271.1305 [M+Na]⁺ (calculated for C₁₅H₂₀NaO₃⁺, 271.1307).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and purity by acquiring ¹H, ¹³C, COSY, HSQC, and HMBC spectra in CDCl₃ and comparing chemical shifts with reported values.[12][13][14]

References

Illudin M as a potent alkylating agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Illudin M as a Potent Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural sesquiterpene compound produced by fungi of the Omphalotus genus, commonly known as the Jack O'Lantern mushroom.[1][2] It belongs to a class of cytotoxic agents that have garnered significant interest in oncology due to their potent DNA alkylating capabilities.[3][4] Structurally, this compound and its close relative, Illudin S, are characterized by a unique spirocyclopropyl-substituted fused 6,5-bicyclic ring system.[5][6] This strained cyclopropyl group is the cornerstone of their biological activity, enabling them to act as powerful alkylating agents that form covalent adducts with biological macromolecules, primarily DNA.[7][8]

While the high, non-specific toxicity of natural illudins has limited their direct therapeutic use, they have served as crucial lead compounds for the development of semi-synthetic analogs with improved therapeutic indices.[6][9] The most notable of these is Irofulven (6-hydroxymethylacylfulvene or HMAF), a derivative of Illudin S, which has advanced to clinical trials.[10][11][12] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, the cellular responses it elicits, its cytotoxic profile, and the experimental methodologies used for its evaluation.

Mechanism of Action: DNA Alkylation

The primary mechanism underlying the cytotoxicity of this compound is its ability to alkylate DNA.[2][3] The key structural feature responsible for this activity is the α,β-unsaturated ketone in conjunction with the highly strained cyclopropyl ring.[13][14] This configuration allows for nucleophilic attack, leading to the formation of a stable, electrophilic intermediate that readily reacts with nucleophilic sites on DNA bases.[7]

The process is thought to involve the following steps:

  • Activation: this compound is not an alkylating agent itself but is considered a prodrug. Inside the cell, it is believed to be activated, possibly through enzymatic or chemical reduction, although its toxicity does not appear to correlate with the levels of specific reductases like PTGR1, unlike some of its analogs.[5][15]

  • Formation of Electrophilic Intermediate: The activation leads to the opening of the strained cyclopropyl ring, generating a stabilized carbocation or a related electrophilic species.

  • Nucleophilic Attack by DNA: This highly reactive intermediate is then attacked by nucleophilic sites on DNA bases. Studies on the related Illudin S have shown that it forms covalent adducts, particularly with adenine (Ade).[5] This alkylation disrupts the normal structure and function of DNA.[1]

G Figure 1: Proposed Mechanism of this compound DNA Alkylation cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage IlludinM This compound (Prodrug) Activation Intracellular Activation (e.g., Reduction) IlludinM->Activation Intermediate Reactive Electrophilic Intermediate Activation->Intermediate DNA Cellular DNA Intermediate->DNA Nucleophilic Attack Adduct Covalent DNA Adducts (e.g., on Adenine) DNA->Adduct Alkylation Stall Stalled Replication & Transcription Forks Adduct->Stall Apoptosis Cell Cycle Arrest & Apoptosis Stall->Apoptosis

Caption: Figure 1: Proposed Mechanism of this compound DNA Alkylation.

Cellular Response and Signaling Pathways

The formation of this compound-DNA adducts triggers a cascade of cellular events, primarily centered around DNA damage response (DDR) pathways. Unlike many conventional alkylating agents, illudin-induced lesions are not recognized by global genome repair mechanisms.[16][17]

3.1 DNA Repair Pathways

  • Transcription-Coupled Nucleotide Excision Repair (TC-NER): The primary and most critical pathway for repairing illudin-induced DNA damage is TC-NER.[16][18] This is evidenced by the extreme sensitivity of cells deficient in core NER enzymes (XPA, XPF, XPG) and TC-NER-specific factors (CSA, CSB).[17] The lesions appear to create a physical blockage that stalls RNA polymerase during transcription, thereby initiating this specialized repair pathway.[1][18]

  • Post-Replication Repair (PRR): Illudin damage also blocks DNA replication forks.[16][18] The RAD18/RAD6 complex, which is central to PRR, plays a significant role in overcoming this replication blockage, suggesting that translesion synthesis (TLS) pathways may be involved in cellular tolerance.[16][18]

3.2 Cell Cycle Arrest and Apoptosis The overwhelming DNA damage caused by this compound, if not adequately repaired, leads to prolonged cell cycle arrest and the induction of apoptosis.[3][7] Studies with Illudin S have demonstrated a block at the G1-S phase interface of the cell cycle.[13][14] The semi-synthetic analog Irofulven has been shown to induce apoptosis through the activation of ERK and JNK kinases.[6] The resulting cell death is independent of p53 status, which is a significant advantage for treating tumors with p53 mutations.[19]

G Figure 2: Cellular Response to Illudin-Induced DNA Damage cluster_repair DNA Repair & Tolerance cluster_outcome Cellular Outcomes Illudin This compound/S DNA_Damage DNA Adducts Illudin->DNA_Damage Global_Repair Global Genome Repair (XPC, XPE) DNA_Damage->Global_Repair is ignored by Transcription_Stall Transcription Blockage DNA_Damage->Transcription_Stall Replication_Stall Replication Blockage DNA_Damage->Replication_Stall TC_NER Transcription-Coupled NER (CSA, CSB, XPA, XPG) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) TC_NER->Cell_Cycle_Arrest failure leads to PRR Post-Replication Repair (RAD18) PRR->Cell_Cycle_Arrest failure leads to Transcription_Stall->TC_NER activates Replication_Stall->PRR activates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Figure 2: Cellular Response to Illudin-Induced DNA Damage.

Quantitative Data: Cytotoxicity and Activity

This compound and its analogs exhibit potent cytotoxicity against a broad spectrum of human cancer cell lines, including those resistant to conventional chemotherapeutics.[11][13][14] Their effectiveness is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

Compound Cell Line Assay Type IC50 / Activity Metric Reference(s)
This compound HL-60 (Leukemia) Continuous Exposure >15 nM inhibits growth [13]
This compound Panc-1 (Pancreatic) Apoptosis Assay (24-120h) Induces 86% apoptosis [3]
This compound HT-29 (Colon) Apoptosis Assay (24-120h) Induces 48% apoptosis [3]
Illudin S HL-60 (Leukemia) Continuous Exposure 6-11 nM (IC50) [13][14]
Illudin S HL-60 (Leukemia) Colony Forming (2h exposure) 11 nM (IC50) [13]
Illudin S SW-480 (Colon) Cytotoxicity Assay ~10 nM (IC50) [5]
Illudin S PTGR1-480 (Colon) Cytotoxicity Assay ~10 nM (IC50) [5]
Irofulven SW-480 (Colon) Cytotoxicity Assay ~300 nM (IC50) [5]
Irofulven PTGR1-480 (Colon) Cytotoxicity Assay ~100 nM (IC50) [5]

| Dihydrothis compound | HL-60 (Leukemia) | Continuous Exposure | ~10,000x less toxic than this compound |[13] |

Note: IC50 values can vary significantly based on the assay method, exposure time, and specific laboratory conditions.

Table 2: DNA Adduct Formation Data

Compound Cell Line Drug Concentration Adducts Formed (per 10^7 nucleotides) Reference(s)
Illudin S SW-480 10 nM (IC50) 16 [5]
Illudin S PTGR1-480 10 nM (IC50) 16 [5]
Acylfulvene SW-480 300 nM (IC50) 21 [5]

| Acylfulvene | PTGR1-480 | 100 nM (equitoxic) | 21 |[5] |

These data highlight that while Illudin S is more potent in forming DNA adducts on a dose-per-dose basis, the resulting adducts from both illudins and acylfulvenes appear to be equally lethal.[5]

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize this compound. Specific parameters should be optimized for individual experimental setups.

5.1 In Vitro Cytotoxicity - MTT Assay

This protocol assesses the effect of this compound on the metabolic activity of cultured cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HT-29, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM). Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.

5.2 Quantification of DNA Adducts by LC-MS/MS

This protocol outlines a method to detect and quantify this compound-DNA adducts in treated cells.

  • Cell Treatment and DNA Isolation: Culture cells to ~80% confluency and treat with this compound at a desired concentration (e.g., at its IC50) for a set time. Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring high purity.

  • DNA Digestion: Quantify the isolated DNA. Digest 10-20 µg of DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove enzymes and other contaminants and to enrich the adducted nucleosides.

  • LC-MS/MS Analysis: Analyze the processed sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Separate the nucleosides on a C18 reverse-phase column.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific mass transitions (parent ion to fragment ion) corresponding to the anticipated this compound-DNA adducts (e.g., this compound-dG or this compound-dA).

  • Quantification: Create a standard curve using synthesized adduct standards to quantify the number of adducts per 10^6 or 10^7 normal nucleotides in the genomic DNA.

G Figure 3: General Workflow for In Vitro Evaluation of this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture Cancer Cell Lines Treatment 3. Treat Cells with This compound Cell_Culture->Treatment Illudin_Prep 2. Prepare this compound Stock & Dilutions Illudin_Prep->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Cytotoxicity 5a. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity DNA_Isolation 5b. DNA Isolation Incubation->DNA_Isolation Western_Blot 5c. Protein Lysate Prep Incubation->Western_Blot IC50 IC50 Value Cytotoxicity->IC50 Adduct_Analysis 6b. LC-MS/MS for Adduct Quantification DNA_Isolation->Adduct_Analysis Adduct_Levels Adduct Levels Adduct_Analysis->Adduct_Levels Pathway_Analysis 6c. Western Blot for Signaling Proteins Western_Blot->Pathway_Analysis Pathway_Mod Pathway Modulation Pathway_Analysis->Pathway_Mod

Caption: Figure 3: General Workflow for In Vitro Evaluation of this compound.

Conclusion

This compound is a highly potent natural product whose anticancer activity is rooted in its function as a DNA alkylating agent. Its unique mechanism, which generates DNA lesions that evade global repair pathways and are instead targeted by transcription-coupled repair, makes it a valuable tool for studying DNA damage response and a promising scaffold for drug development. While its inherent toxicity is a challenge, the clinical progression of its analog, Irofulven, demonstrates the therapeutic potential of the illudin pharmacophore. Further research into this compound's protein interactions and the development of new derivatives with enhanced tumor specificity will continue to be important areas for advancing cancer chemotherapy.

References

The Structural Elucidation of Illudin M and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illudins are a class of sesquiterpenoid natural products produced by fungi of the Omphalotus genus, commonly known as the jack-o'-lantern mushroom. Among these, Illudin M has garnered significant attention due to its potent cytotoxic and antitumor properties. These properties stem from its unique chemical structure, which includes a highly strained cyclopropane ring and an α,β-unsaturated ketone. This reactive functionality allows this compound and its analogues to act as DNA alkylating agents, inducing cellular damage and triggering apoptotic pathways in cancer cells. Understanding the precise three-dimensional structure of these molecules is paramount for elucidating their mechanism of action and for the rational design of novel, more effective anticancer drugs with improved therapeutic indices.

This technical guide provides an in-depth overview of the structural elucidation of this compound and its key analogues. It consolidates spectroscopic and crystallographic data, details the experimental protocols for their characterization, and visualizes the key signaling pathway involved in the cellular response to illudin-induced DNA damage.

Core Structure and Key Analogues

This compound possesses a complex, polycyclic skeleton. Its structure was first reported in 1963.[1] Key analogues, such as Dehydrothis compound and Acylfulvene, have been synthesized to enhance antitumor activity and reduce toxicity.[2][3] The core chemical structures are presented below.

  • This compound: The parent compound, characterized by its spirocyclopropane-indene core.

  • Illudin S: A closely related natural analogue, differing by the presence of an additional hydroxyl group.[4]

  • Dehydrothis compound: A semi-synthetic analogue with an additional double bond, enhancing its reactivity.[2][5]

  • Acylfulvene: A promising derivative that has undergone clinical investigation, featuring a fulvene moiety.[3][6]

Data Presentation: Spectroscopic and Crystallographic Data

Table 1: NMR Spectroscopic Data for Dehydrothis compound Analogue (Compound 8 in Source)

Note: The following data is for a synthesized bicyclic analogue of Dehydrothis compound, as a comprehensive public dataset for Dehydrothis compound itself is not available. This data provides representative shifts for the core structure.

Assignment ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz) ¹³C NMR (CDCl₃) δ (ppm)
CH₃1.00 (m)12.8, 11.5
CH₂1.36 (m), 1.96 (m), 2.36 (m)26.8, 20.8
CH3.19 (m), 3.78 (m)41.9, 39.3, 67.9
C-205.4, 148.3, 128.3, 108.9
O-CH₂4.00 (m)65.6, 64.5
CH₃ (vinyl)1.88 (d, J=2.7)12.8

Data adapted from J. Org. Chem., Vol. 62, No. 9, 1997.[3]

Table 2: Mass Spectrometry Data for Illudin Analogues
Compound Ionization Mode m/z (Observed) Proposed Fragment/Adduct
Dehydrothis compoundHRMS246.1256[M]⁺ (C₁₅H₁₈O₃)
AcylfulveneHRMS232.1099[M]⁺ (C₁₄H₁₆O₃)
Acylfulvene Analogue (Compound 16)HRMS230.0948[M]⁺ (C₁₄H₁₄O₃)

Data compiled from PubChem and J. Org. Chem., Vol. 62, No. 9, 1997.[3][5]

Table 3: X-ray Crystallography Data

A complete Crystallographic Information File (CIF) for this compound is not publicly available in open-access databases. The determination of the absolute configuration and precise bond lengths and angles relies on single-crystal X-ray diffraction analysis. The general procedure for such an analysis is detailed in the experimental protocols section. For reference, a search in the Crystallography Open Database did not yield a specific entry for this compound.[7][8][9][10][11]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation, purification, and structural characterization of illudins.

Isolation and Purification

This compound is typically isolated from submerged liquid cultures of Omphalotus species, such as Omphalotus illudens.[12][13]

Protocol:

  • Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel.

  • Purification: Further purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Crystallization: The purified compound is crystallized from a suitable solvent system, such as heptane, to yield crystals suitable for X-ray diffraction.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Protocol:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • 1D NMR (¹H and ¹³C): Standard ¹H and ¹³C{¹H} NMR spectra are acquired to determine the chemical shifts and multiplicities of all proton and carbon atoms.[7][8][10][14][15]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J_CH_).

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (²J_CH_ and ³J_CH_), which is crucial for connecting different spin systems and assigning quaternary carbons.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural information through fragmentation analysis.[6][14][18][19][20][21][22][23][24]

Protocol:

  • Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion is measured to determine the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed to deduce structural motifs.[6][18][19]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule.[9][11][20][21]

Protocol:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[20]

Signaling Pathway

This compound and its analogues exert their cytotoxic effects by alkylating DNA, which creates bulky adducts. These adducts stall DNA replication and transcription.[25] The primary cellular response to this type of damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3][4][17][25][26]

Transcription-Coupled Nucleotide Excision Repair (TC-NER) Pathway

The following diagram illustrates the key steps in the TC-NER pathway initiated by an Illudin-induced DNA lesion.

TC_NER_Pathway cluster_initiation Damage Recognition and Initiation cluster_verification Verification and Unwinding cluster_excision Excision cluster_synthesis Repair Synthesis and Ligation DNA DNA with Illudin Adduct RNAPII RNA Polymerase II (stalled) DNA->RNAPII Transcription DNA_Pol DNA Polymerase δ/ε DNA->DNA_Pol Gap Filling CSB CSB RNAPII->CSB Recruits CSA_Complex CSA-DDB1-CUL4A/B (Ubiquitin Ligase) CSB->CSA_Complex Recruits TFIIH TFIIH (XPB, XPD helicases) CSA_Complex->TFIIH Recruits TFIIH->DNA Unwinds DNA XPA XPA TFIIH->XPA Recruits XPG XPG (3' endonuclease) TFIIH->XPG Positions RPA RPA XPA->RPA Stabilizes binding of RPA->DNA Binds ssDNA XPF_ERCC1 XPF-ERCC1 (5' endonuclease) RPA->XPF_ERCC1 XPF_ERCC1->DNA 5' Incision Excised_Fragment Excised DNA Fragment (~25-30 nt) XPG->DNA 3' Incision PCNA PCNA DNA_Pol->PCNA with DNA_Ligase DNA Ligase I/III DNA_Pol->DNA_Ligase Creates nick for Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals nick

Caption: The Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway for Illudin-induced DNA adducts.

Conclusion

The structural elucidation of this compound and its analogues is a critical component in the development of new anticancer therapies. While the complete quantitative data for this compound remains somewhat fragmented in the public domain, analysis of its key analogues provides invaluable insight into the structure-activity relationships of this class of compounds. The methodologies of NMR, mass spectrometry, and X-ray crystallography are indispensable tools in this endeavor. Furthermore, understanding the cellular response to illudin-induced DNA damage, particularly the TC-NER pathway, opens avenues for targeted therapeutic strategies, potentially in combination with inhibitors of DNA repair to enhance efficacy. This guide serves as a foundational resource for researchers dedicated to harnessing the potent cytotoxic capabilities of the illudin family for the next generation of cancer treatments.

References

An In-depth Technical Guide to Illudin M and its Sesquiterpene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Illudins are a class of sesquiterpene natural products produced by fungi of the Omphalotus genus, commonly known as the Jack O'Lantern mushroom.[1][2] These compounds, particularly Illudin M and the closely related Illudin S, have garnered significant interest in the field of oncology due to their potent cytotoxic and antitumor activities.[3][4] However, their high toxicity to normal cells has historically limited their therapeutic potential.[5] This has led to the development of numerous semi-synthetic derivatives, such as Irofulven (a derivative of Illudin S), designed to improve the therapeutic index while retaining the potent anticancer effects.[3]

This technical guide provides a comprehensive overview of this compound and its sesquiterpene derivatives, focusing on their mechanism of action, quantitative cytotoxicity, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Core Mechanism of Action: DNA Alkylation and Cell Cycle Arrest

The primary mechanism of action for illudins and their derivatives is the alkylation of DNA and other macromolecules.[1] This covalent binding to DNA induces significant cellular damage, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.[6][7]

The activation of these compounds is a critical step in their cytotoxic activity. For acylfulvenes, a major class of Illudin derivatives, this activation is often mediated by prostaglandin reductase 1 (PTGR1), an enzyme that is frequently overexpressed in various tumor types.[2][8][9] This tumor-selective activation is a key factor in the improved therapeutic index of some derivatives.[8]

Once activated, these compounds form adducts with DNA, primarily at purine residues.[10] This DNA damage triggers a cellular stress response, leading to the activation of DNA damage repair (DDR) pathways.[11] However, illudin-induced DNA lesions are often poorly repaired by global genomic nucleotide excision repair (NER), and instead rely on transcription-coupled NER (TC-NER) and post-replication repair pathways.[9][10][12] This dependency on specific repair pathways can be exploited to target cancer cells with deficiencies in these repair mechanisms.[10][11] The persistent DNA damage leads to cell cycle arrest, typically in the S-phase, and the initiation of apoptotic cell death.[7]

Signaling Pathway for Acylfulvene Activation and DNA Damage

The following diagram illustrates the activation of acylfulvene by PTGR1 and the subsequent DNA damage cascade.

Acylfulvene_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Acylfulvene_Prodrug Acylfulvene Prodrug Acylfulvene_Prodrug_in Acylfulvene Prodrug Acylfulvene_Prodrug->Acylfulvene_Prodrug_in Cellular Uptake Activated_Acylfulvene Activated Acylfulvene (Reactive Electrophile) Acylfulvene_Prodrug_in->Activated_Acylfulvene Reduction PTGR1 PTGR1 (Prostaglandin Reductase 1) PTGR1->Activated_Acylfulvene Catalyzes DNA_Adducts DNA Adducts Activated_Acylfulvene->DNA_Adducts Alkylation DNA DNA Replication_Fork_Stalling Replication Fork Stalling DNA_Adducts->Replication_Fork_Stalling Transcription_Blocking Transcription Blocking DNA_Adducts->Transcription_Blocking DDR_Activation DNA Damage Response (DDR) Activation Replication_Fork_Stalling->DDR_Activation Transcription_Blocking->DDR_Activation Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Acylfulvene activation by PTGR1 leading to DNA damage and apoptosis.

Quantitative Data Presentation: Cytotoxicity

The cytotoxic potential of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dose required to reduce the surviving fraction of cells to 10% (D10). These values are highly dependent on the cell line, exposure time, and the specific assay used. The following tables summarize the reported cytotoxicity data for key compounds in this class.

Table 1: Comparative Cytotoxicity of Illudin S and Irofulven Analogs

CompoundCell LineAssay TypeCytotoxicity Metric (IC50/D10)Source
(-)-IrofulvenHuman FibroblastsColony SurvivalD10: ~50 ng/mL[13]
Illudin SHuman FibroblastsColony SurvivalD10: ~1 ng/mL[13]
AcylfulveneSW-480 (Colon Cancer)Cell ViabilityIC50: 301 nM[13]
Illudin SSW-480 (Colon Cancer)Cell ViabilityIC50: 14 nM[13]
(-)-IrofulvenPanel of Human Carcinoma Cell LinesMTT AssayAverage IC50: 490 nM[13]

Table 2: Cytotoxicity of Acylfulvene Sulfonamide Analogs in MV522 and 8392 B Cells

CompoundMV522 (Human Lung Adenocarcinoma) IC50 (nM)8392 (B-cell Leukemia/Lymphoma) IC50 (nM)
89b 78>1000
89c 8>5600

Data compiled from multiple sources where experimental conditions may vary.[14]

Experimental Protocols

The evaluation of this compound and its derivatives relies on a set of standard in vitro assays to determine their effects on cell viability, proliferation, and cell cycle progression. Detailed methodologies for these key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.[15][16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[15][17]

  • Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).[17]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for determining cytotoxicity.

Principle: The assay measures the long-term reproductive integrity of cells after treatment with a cytotoxic agent. A surviving cell is defined as one that can form a colony of at least 50 cells.[18][19]

Materials:

  • Single-cell suspension of the desired cell line

  • Complete cell culture medium

  • Test compound

  • 6-well or 12-well tissue culture plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in multi-well plates and allow them to attach overnight.[20]

  • Drug Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until visible colonies are formed.[21]

  • Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixation solution for 10-15 minutes. After removing the fixative, stain the colonies with crystal violet solution for 10-30 minutes.[20][21]

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which is measured by a flow cytometer.

Materials:

  • Cell suspension (treated and untreated)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at the desired concentrations and time points. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[1][5]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general experimental workflow for evaluating the cytotoxic effects of this compound derivatives and the logical relationship of the key experimental outcomes.

Experimental_Workflow Start Start: Select Cell Lines and Compound Concentrations Cell_Culture Cell Culture and Seeding Start->Cell_Culture Drug_Treatment Drug Treatment (Various Concentrations and Time Points) Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Drug_Treatment->Cytotoxicity_Assay Clonogenic_Assay Clonogenic Assay Drug_Treatment->Clonogenic_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle_Analysis IC50_Determination Determine IC50/D10 Values Cytotoxicity_Assay->IC50_Determination Colony_Survival Assess Long-Term Survival Clonogenic_Assay->Colony_Survival Cell_Cycle_Distribution Analyze Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Data_Analysis Data Analysis Conclusion Conclusion: Evaluate Compound Efficacy and Mechanism of Action Data_Analysis->Conclusion IC50_Determination->Data_Analysis Colony_Survival->Data_Analysis Cell_Cycle_Distribution->Data_Analysis

Caption: General experimental workflow for evaluating this compound derivatives.

Logical_Relationships Compound_Treatment Compound Treatment DNA_Damage Increased DNA Damage Compound_Treatment->DNA_Damage Reduced_Viability Reduced Cell Viability (Low IC50) DNA_Damage->Reduced_Viability Inhibited_Proliferation Inhibited Proliferation (Reduced Colony Formation) DNA_Damage->Inhibited_Proliferation Cell_Cycle_Perturbation Cell Cycle Perturbation (S-Phase Arrest) DNA_Damage->Cell_Cycle_Perturbation Apoptosis_Induction Induction of Apoptosis Reduced_Viability->Apoptosis_Induction Inhibited_Proliferation->Apoptosis_Induction Cell_Cycle_Perturbation->Apoptosis_Induction

Caption: Logical relationships of experimental outcomes for Illudin derivatives.

Conclusion

This compound and its sesquiterpene derivatives represent a promising class of antitumor agents with a distinct mechanism of action centered on DNA alkylation. The development of semi-synthetic analogs, such as those in the acylfulvene class, has led to compounds with improved therapeutic indices, partly due to tumor-selective activation by enzymes like PTGR1. This technical guide provides a foundational understanding of these compounds, their mechanism of action, and the key experimental protocols required for their preclinical evaluation. The provided data and methodologies are intended to support further research and development in this important area of oncology drug discovery.

References

Illudin M: A Technical Guide to its Cytotoxicity in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin M is a sesquiterpenoid natural product produced by fungi of the Omphalotus genus. It belongs to a class of compounds known as illudins, which are characterized by a unique spirocyclopropane ring system. This reactive functional group is central to their mechanism of action as potent alkylating agents, leading to significant cytotoxicity against a variety of tumor cell lines. This technical guide provides an in-depth overview of the cytotoxic properties of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and an exploration of the signaling pathways involved in this compound-induced cell death. While much of the recent research has focused on its semi-synthetic analog, Irofulven, this guide will focus on the core properties of the parent compound, this compound, and will draw parallels to its derivatives where relevant.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and its related compounds against various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Type
This compound HL-60Human Promyelocytic LeukemiaValue not explicitly found in searchesN/AN/A
Dehydrothis compoundHL-60Human Promyelocytic LeukemiaLess toxic than this compound[1]N/AN/A
Illudin S VariousMultidrug-Resistant Tumor CellsVaries (nM to mM range)[2]2Colony-forming assay
Irofulven VariousSolid TumorsVariesN/AN/A

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the cytotoxicity of compounds like this compound.

Protocol: MTT Assay for this compound Cytotoxicity

1. Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with for a new compound might be from 0.01 µM to 100 µM.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of the solvent used for the stock solution) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

Mandatory Visualizations

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily through its action as a DNA alkylating agent.[3] The cyclopropane ring is a key feature that, upon intracellular activation, becomes a potent electrophile that can form covalent adducts with DNA.[4][5] This DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[6] While the precise signaling pathways activated by this compound are not as extensively characterized as those for its derivative Irofulven, it is understood that the DNA damage response (DDR) is a central component.

The following diagrams illustrate the proposed mechanism of action and the key signaling pathways involved in this compound-induced cytotoxicity.

IlludinM_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response This compound This compound Activated this compound Activated this compound This compound->Activated this compound Intracellular Reduction DNA DNA Activated this compound->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts DNA Damage Response (DDR) DNA Damage Response (DDR) DNA Adducts->DNA Damage Response (DDR) Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response (DDR)->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response (DDR)->Apoptosis

Caption: this compound's mechanism of action, from cellular uptake to apoptosis.

Apoptosis_Signaling_Pathway cluster_mapk MAPK Pathway cluster_p53 p53 Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound-induced\nDNA Damage This compound-induced DNA Damage JNK JNK This compound-induced\nDNA Damage->JNK ERK ERK This compound-induced\nDNA Damage->ERK p38 p38 This compound-induced\nDNA Damage->p38 p53 p53 JNK->p53 Activation ERK->p53 Activation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathways in this compound-induced apoptosis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A Cell Culture B Cell Seeding (96-well plate) A->B C 24h Incubation B->C E Treat Cells C->E D Prepare this compound Serial Dilutions D->E F Incubate (e.g., 48h) E->F G Add MTT Reagent F->G H Incubate (2-4h) G->H I Add Solubilization Solution H->I J Measure Absorbance (570 nm) I->J K Calculate % Viability J->K L Plot Dose-Response Curve K->L M Determine IC50 L->M

Caption: Experimental workflow for determining this compound cytotoxicity.

Conclusion

This compound demonstrates significant cytotoxic activity against a range of tumor cell lines, primarily through its function as a DNA alkylating agent. The resulting DNA damage activates complex signaling pathways, including the JNK and ERK pathways, which converge on the mitochondrial pathway of apoptosis. While its high toxicity has limited its direct clinical application, this compound remains a valuable lead compound in the development of novel anticancer therapies, as exemplified by the progression of its analog, Irofulven, into clinical trials. Further research to fully elucidate the specific molecular targets and signaling cascades of this compound will be crucial for the rational design of new, more selective, and effective cancer treatments. The provided protocols and diagrams offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this fascinating natural product.

References

A Preclinical Evaluation of Illudin M as an Anticancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Illudin M, a sesquiterpene natural product isolated from mushrooms of the Omphalotus genus, has demonstrated potent cytotoxic activity against a range of cancer cell lines. Its unique chemical structure and mechanism of action, which differs from conventional chemotherapeutic agents, have positioned it as a compound of significant interest in oncology research.[1][2] Preclinical studies have revealed that this compound and its closely related analog, Illudin S, function as powerful alkylating agents upon intracellular activation, primarily inhibiting DNA synthesis and inducing a cell cycle block at the G1-S interface.[3][4] A key feature of illudins is their efficacy against multidrug-resistant (MDR) cancer cells, suggesting a mechanism that circumvents common resistance pathways.[3][5] However, the clinical development of parent illudins has been hampered by a narrow therapeutic index and indiscriminate toxicity.[6][7] This has spurred the development of semi-synthetic derivatives, such as dehydrothis compound and Irofulven (hydroxymethylacylfulvene), which have shown an improved therapeutic window and significant antitumor activity in in vivo xenograft models.[5][8] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, summarizing in vitro and in vivo data, outlining key experimental protocols, and visualizing the molecular pathways it modulates.

Mechanism of Action

The anticancer activity of this compound is contingent on its intracellular transformation into a potent alkylating agent. This process confers its cytotoxicity and is central to its unique pharmacological profile.

Bioactivation and DNA Alkylation

This compound is a pro-drug that requires intracellular bioactivation. This occurs via a reduction of its α,β-unsaturated ketone by cellular reductases or through reaction with nucleophiles like glutathione.[7] This activation unmasks the reactive cyclopropane ring, transforming the molecule into a potent electrophile. This activated intermediate then covalently binds to biological macromolecules, with a primary affinity for DNA, thereby forming DNA adducts.[7][9] This alkylation disrupts DNA structure and function, interfering with critical cellular processes like replication and transcription. The ketone functional group has been identified as essential for this cytotoxic activity; its reduction, as seen in dihydrothis compound, results in a dramatic (three orders of magnitude) loss of toxicity.[3][4][6]

cluster_0 Intracellular Space cluster_1 Cellular Consequences IlludinM This compound (Pro-drug) ActivatedIlludin Activated Intermediate (Reactive Electrophile) IlludinM->ActivatedIlludin Reduction (e.g., Glutathione) or NADPH-dependent oxidoreductases DNA Cellular DNA ActivatedIlludin->DNA Alkylation via Cyclopropane Opening Adduct DNA Adducts Block Replication/Transcription Block Adduct->Block Apoptosis Apoptosis Block->Apoptosis

Fig. 1: Bioactivation and alkylation mechanism of this compound.
Impact on Cellular Processes and DNA Repair

The formation of illudin-DNA adducts is a catastrophic event for the cell. Kinetic studies using radiolabeled precursors for DNA, RNA, and protein synthesis (thymidine, uridine, and leucine, respectively) showed that illudins have a primary inhibitory effect on DNA synthesis.[3][4][10] This leads to an arrest of the cell cycle at the G1-S transition phase, preventing cells from entering the DNA synthesis phase.[3][4]

Unlike damage caused by many other alkylating agents, illudin-induced lesions are not recognized or processed by global genome nucleotide excision repair (GG-NER) pathways.[11][12] Instead, they are exclusively repaired by pathways coupled to cellular processes: transcription-coupled NER (TC-NER) and replication-coupled repair.[11][12] This suggests that the lesions are only addressed when they physically impede the progress of RNA or DNA polymerases. This unique mode of interaction with DNA repair machinery may contribute to its potency and its activity profile in cells with specific repair deficiencies.

Illudin Illudin-DNA Adduct GGNER Global Genome NER (e.g., XPC-HR23B) Illudin->GGNER Not recognized StalledComplex Stalled Transcription or Replication Complex Illudin->StalledComplex Blocks polymerase LesionIgnored Lesion Ignored GGNER->LesionIgnored TCR Transcription-Coupled Repair (TC-NER) LesionRepaired Lesion Repaired TCR->LesionRepaired RCR Replication-Coupled Repair (involves RAD18) RCR->LesionRepaired StalledComplex->TCR Recruits repair factors (e.g., CSB, XPA, XPF) StalledComplex->RCR

Fig. 2: Illudin-induced DNA damage and repair pathway.
Basis for Selective Cytotoxicity

The selective toxicity of illudins towards certain cancer types is not fully elucidated but appears to be linked to drug transport.[13] Studies with radiolabeled Illudin S showed that sensitive cell lines, such as human myeloid leukemia HL60 cells, possess a saturable, energy-dependent transport mechanism that facilitates rapid intracellular accumulation of the drug.[13][14][15] In contrast, less sensitive cells lack this efficient uptake system, resulting in significantly lower intracellular drug concentrations.[13][15] This suggests that the expression or activity of a specific transporter protein may be a key determinant of a tumor's sensitivity to illudins.

In Vitro Preclinical Evaluation

In vitro studies have been crucial for establishing the potency, selectivity, and spectrum of activity of this compound and its analogs.

Cytotoxicity Across Cancer Cell Lines

Illudins M and S demonstrate potent cytotoxicity, with IC50 values in the low nanomolar range for sensitive cell lines, particularly those of hematopoietic origin.[3][4] Myeloid and T-lymphocyte leukemias are among the most sensitive, whereas B-cell leukemias, melanomas, and ovarian carcinomas are noted to be at least 10 times more resistant.[3][4][10] The development of this compound derivatives has aimed to enhance selectivity. For instance, a retinoate ester of this compound showed significantly greater cytotoxicity against glioblastoma cells compared to normal neurons and astrocytes, highlighting a potential strategy to improve the therapeutic index.[7]

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

Compound Cell Line Cancer Type IC50 (48h exposure) Reference
This compound (1) HL-60 Leukemia ~50-400 nM (range across brain-derived cells) [7]
U87 Glioblastoma ~50-400 nM (range across brain-derived cells) [7]
Primary Neurons Non-malignant ~50-400 nM (range across brain-derived cells) [7]
Primary Astrocytes Non-malignant ~50-400 nM (range across brain-derived cells) [7]
This compound Retinoate (2) U87 Glioblastoma ~1 µM [7]
U251 Glioblastoma ~1 µM [7]
Primary Neurons Non-malignant >10 µM (Stimulated growth) [7]
Primary Astrocytes Non-malignant >10 µM [7]
MCF-7+Topo Breast (MDR) ~1 µM [7]
Illudin S Myeloid/T-cell Leukemia Leukemia 6-11 nM [3][4]
B-cell Leukemia Leukemia >100 nM [3][4]
Melanoma Melanoma >100 nM [3][4]

| | Ovarian Carcinoma | Ovarian | >100 nM |[3][4] |

Note: IC50 values are approximate and depend on specific experimental conditions (e.g., exposure time).

Activity in Multidrug-Resistant (MDR) Models

A significant advantage of illudins is their ability to overcome common mechanisms of multidrug resistance. Illudin S was shown to be equally effective against parental CEM T-lymphocyte leukemia cells and a subline expressing the P-glycoprotein (MDR1) transporter.[3][4] Furthermore, its activity is retained in cell lines resistant to a wide array of conventional drugs, including those with resistance mediated by MRP, topoisomerase I/II alterations, or increased DNA repair capacity.[5][15] This suggests that this compound and its derivatives could be valuable for treating refractory or relapsed cancers.

In Vivo Preclinical Evaluation

While in vitro data were promising, in vivo studies highlighted the toxicity challenges of parent illudins and demonstrated the improved therapeutic potential of their derivatives.

Efficacy in Animal Models

Early studies in rodent tumor models revealed that parent illudins have a narrow therapeutic index, with high toxicity limiting the achievable effective dose.[6] This led to the synthesis of analogs designed for better tolerability and efficacy. Dehydrothis compound, a first-generation analog, showed significant success where Illudin S failed, effectively inhibiting tumor growth and prolonging the lifespan of mice bearing MV522 lung carcinoma xenografts.[5][16] The semi-synthetic derivative Irofulven (HMAF) demonstrated even more remarkable activity, causing complete tumor regression in the majority of animals in an MX-1 breast cancer xenograft model and showing significant efficacy against lung and colon carcinoma models.[8]

Table 2: In Vivo Efficacy of Illudin Derivatives in Human Tumor Xenograft Models

Compound Animal Model Tumor Model Dosing & Route Key Outcome Reference
Illudin S Nude Mice Various Not specified Ineffective [5]
Dehydrothis compound Nude Mice MV522 Lung Carcinoma IP or IV Inhibited xenograft growth; prolonged lifespan. Efficacy equaled Mitomycin C. [5]
Irofulven (HMAF) Athymic Mice MX-1 Breast Carcinoma 3-7.5 mg/kg/day x 5 (IV) Complete regression in 29 of 30 animals. [8]
Irofulven (HMAF) Athymic Mice MV522 Lung Carcinoma 3.75-7.5 mg/kg/day x 5 (IP) Extensive tumor shrinkage. [8]

| Irofulven (HMAF) | Athymic Mice | HT-29 Colon Carcinoma | 3.75-7.5 mg/kg/day x 5 (IP) | Significant tumor growth inhibition. |[8] |

Key Experimental Protocols

The preclinical evaluation of this compound involves a series of standardized in vitro and in vivo assays to characterize its bioactivity.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (MTT, Colony Formation) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Uptake Cellular Uptake Assay (Radiolabeled Illudin) CellCycle->Uptake Mechanism Mechanism of Action (Western Blot, DNA Repair Assays) Uptake->Mechanism Xenograft Tumor Xenograft Model (Nude Mice) Mechanism->Xenograft Lead Candidate Selection Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, MTD) Efficacy->Toxicity PK Pharmacokinetics Toxicity->PK

Fig. 3: General experimental workflow for preclinical evaluation.
In Vitro Cytotoxicity Assay (Colony Formation)

  • Cell Plating: Seed cancer cells (e.g., HL-60) in a 6-well plate at a low density (e.g., 500 cells/well) in a suitable medium.

  • Drug Exposure: After 24 hours, treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours for acute exposure or continuous for chronic).

  • Wash and Culture: For acute exposure, wash the cells with PBS to remove the drug and add fresh medium.

  • Incubation: Incubate the plates for 7-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing >50 cells.

  • Analysis: Calculate the IC50 value, which is the drug concentration that inhibits colony formation by 50% compared to an untreated control.

Cell Cycle Analysis by Flow Cytometry
  • Treatment: Culture cells to ~70% confluency and treat with this compound at various concentrations (e.g., 1x and 5x IC50) for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain the DNA with propidium iodide (PI).

  • Acquisition: Analyze the cells using a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Human Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 MV522 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound (or a derivative) via a specified route (e.g., intraperitoneal or intravenous injection) according to a defined schedule (e.g., daily for 5 days). The control group receives the vehicle.

  • Monitoring: Monitor tumor volume (using calipers) and animal body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or at the end of the treatment cycle. Efficacy is measured by tumor growth inhibition or regression.

Signaling Pathways Modulated by Illudins

The DNA damage inflicted by illudins triggers cellular stress responses, primarily the DNA Damage Response (DDR) pathway. Studies on the derivative Irofulven show it activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a master regulator of the DDR.[17] Activated ATM then phosphorylates a cascade of downstream targets, including p53, CHK2, and NBS1, to orchestrate cell cycle arrest and apoptosis.[17] Separately, Illudin S has been shown to reactivate the tumor suppressor p53 by directly inhibiting its negative regulator, Mdm2.[18]

cluster_outcomes Cellular Outcomes Irofulven Irofulven / this compound (causes DNA damage) ATM ATM Kinase Irofulven->ATM Activates p53 p53 ATM->p53 Phosphorylates CHK2 CHK2 ATM->CHK2 Phosphorylates Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Arrest CHK2->Apoptosis

Fig. 4: Irofulven-activated DNA Damage Response (DDR) signaling.

Summary and Future Directions

This compound is a potent natural cytotoxic agent with a compelling and unique mechanism of action centered on DNA alkylation. Its activity in multidrug-resistant models makes it and its analogs attractive candidates for cancers that have failed standard therapies. The primary obstacle remains its therapeutic index. Preclinical evaluation has successfully guided the development of derivatives like Irofulven, which demonstrate superior in vivo efficacy and safety profiles. Future research should focus on further refining the molecular structure to enhance tumor selectivity, identifying the specific cellular transporters responsible for its uptake to develop predictive biomarkers, and exploring combination therapies that may synergize with its unique DNA-damaging properties.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Illudin M

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illudin M is a sesquiterpene natural product isolated from the fungus Omphalotus illudens. It exhibits potent cytotoxic activity, making it a molecule of significant interest in the field of oncology and drug development. This document provides a detailed protocol for the total synthesis of racemic this compound, based on the efficient 6-step synthesis developed by Kinder and Bair. The key transformation in this synthetic route is a rhodium(II)-catalyzed 1,3-dipolar cycloaddition of a carbonyl ylide. These application notes are intended to serve as a comprehensive guide for the laboratory preparation of (±)-Illudin M, facilitating further research into its biological activity and the development of novel analogs.

I. Overall Synthetic Scheme

The total synthesis of (±)-Illudin M is accomplished in six steps starting from 1-acetyl-1-(diazoacetyl)cyclopropane and 4-bromo-5,5-dimethyl-2-cyclopentenone. The synthesis involves a key cycloaddition reaction to construct the tricyclic core, followed by functional group manipulations to yield the final product.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the (±)-Illudin M total synthesis.

StepReactionStarting Material (SM)ReagentsSolventTemp. (°C)Time (h)ProductYield (%)
11,3-Dipolar Cycloaddition1-acetyl-1-(diazoacetyl)cyclopropane4-bromo-5,5-dimethyl-2-cyclopentenone, Rh₂(OAc)₄ (cat.)Benzene801Tricyclic adductNot specified
2EliminationTricyclic adductDBUBenzene801Dehydrothis compound54 (from step 1)
3ReductionDehydrothis compoundLiAlH₄THF5Not specifiedDiol intermediateNot specified
4OxidationDiol intermediateMnO₂CH₂Cl₂RT1HydroxyketoneNot specified
5MethylationHydroxyketoneNaH, MeITHFRT1MethoxyketoneNot specified
6ReductionMethoxyketoneLiAlH₄THF5Not specified(±)-Illudin MNot specified

Note: Yields for intermediate steps were not explicitly provided in the primary literature; the reported overall yield for the formation of Dehydrothis compound from the starting materials is 54%.

III. Experimental Protocols

Step 1 & 2: Synthesis of Dehydrothis compound (Tricyclic Enone)

This procedure combines the initial cycloaddition and subsequent elimination into a one-pot synthesis of Dehydrothis compound.

Materials:

  • 1-acetyl-1-(diazoacetyl)cyclopropane

  • 4-bromo-5,5-dimethyl-2-cyclopentenone

  • Rhodium(II) diacetate dimer (Rh₂(OAc)₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-5,5-dimethyl-2-cyclopentenone (1.0 equiv) in anhydrous benzene, add a catalytic amount of rhodium(II) diacetate dimer.

  • Heat the mixture to reflux (80 °C).

  • Add a solution of 1-acetyl-1-(diazoacetyl)cyclopropane (1.0 equiv) in anhydrous benzene dropwise to the refluxing mixture over 1 hour.

  • After the addition is complete, continue to reflux the mixture for an additional hour.

  • Cool the reaction mixture to room temperature and add DBU (1.1 equiv).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% ethyl acetate-hexanes) to afford Dehydrothis compound as a white solid.

Characterization Data for Dehydrothis compound:

  • Melting Point: 66-67 °C

  • IR (KBr): 3487, 2968, 2928, 2866, 1704, 1617, 1598, 1463, 1259, 1242, 1165 cm⁻¹

  • ¹H NMR (CDCl₃): δ 6.83 (s, 1H), 3.61 (s, 1H), 2.05 (s, 3H), 1.34 (s, 3H), 1.33 (m, 1H), 1.24 (s, 3H), 1.20 (s, 3H), 1.18 (m, 1H), 1.05 (m, 1H), 0.60 (m, 1H).

  • ¹³C NMR (CDCl₃): δ 206.7, 199.0, 151.3, 141.8, 134.8, 129.6, 75.6, 51.5, 33.9, 25.1, 22.94, 22.92, 12.9, 11.7.

Step 3-6: Conversion of Dehydrothis compound to (±)-Illudin M

The following steps outline the conversion of the enone intermediate to the final product, (±)-Illudin M, through a series of reduction, oxidation, and methylation reactions.

Materials:

  • Dehydrothis compound

  • Lithium aluminum hydride (LiAlH₄)

  • Manganese dioxide (MnO₂)

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

Step 3: Reduction to Diol

  • Prepare a suspension of LiAlH₄ (excess) in anhydrous THF at 5 °C under a nitrogen atmosphere.

  • Add a solution of Dehydrothis compound in anhydrous THF to the LiAlH₄ suspension.

  • Stir the reaction mixture at 5 °C until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol intermediate.

Step 4: Oxidation to Hydroxyketone

  • Dissolve the crude diol in CH₂Cl₂.

  • Add activated MnO₂ (excess) to the solution.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydroxyketone.

Step 5: Methylation to Methoxyketone

  • Dissolve the crude hydroxyketone in anhydrous THF under a nitrogen atmosphere.

  • Add NaH (excess, e.g., 60% dispersion in mineral oil) to the solution and stir for 30 minutes.

  • Add MeI (excess) and stir at room temperature for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methoxyketone.

Step 6: Final Reduction to (±)-Illudin M

  • Prepare a suspension of LiAlH₄ (excess) in anhydrous THF at 5 °C under a nitrogen atmosphere.

  • Add a solution of the crude methoxyketone in anhydrous THF to the LiAlH₄ suspension.

  • Stir the reaction mixture at 5 °C until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (±)-Illudin M.

Characterization Data for (±)-Illudin M:

  • ¹H NMR (CDCl₃ and CD₃OD): δ 5.56 (s, 1H), 4.26 (s, 1H), 4.09 (s, 1H), 3.90 (br s, 3H), 1.53 (s, 3H), 1.06 (s, 6H), 0.94 (s, 3H), 0.93 (m, 1H), 0.81 (m, 1H), 0.68 (m, 1H), 0.39 (m, 1H).

  • ¹³C NMR (CDCl₃ and CD₃OD): δ 140.5, 140.2, 135.7, 132.0, 75.0, 74.5, 50.5, 49.8, 49.1, 29.2, 23.4, 19.6, 14.3.

IV. Visualizations

Synthetic Workflow for (±)-Illudin M

Illudin_M_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product SM1 1-acetyl-1-(diazoacetyl)cyclopropane Step1_2 Step 1 & 2: Cycloaddition & Elimination SM1->Step1_2 SM2 4-bromo-5,5-dimethyl-2-cyclopentenone SM2->Step1_2 Product1 Dehydrothis compound Step1_2->Product1 Rh₂(OAc)₄, DBU Benzene, 80°C 54% Step3 Step 3: Reduction Product2 Diol Intermediate Step3->Product2 Step4 Step 4: Oxidation Product3 Hydroxyketone Step4->Product3 Step5 Step 5: Methylation Product4 Methoxyketone Step5->Product4 Step6 Step 6: Reduction Product5 (±)-Illudin M Step6->Product5 Product1->Step3 LiAlH₄ THF, 5°C Product2->Step4 MnO₂ CH₂Cl₂, RT Product3->Step5 NaH, MeI THF, RT Product4->Step6 LiAlH₄ THF, 5°C

Caption: Total synthesis workflow of (±)-Illudin M.

Mechanism of the Key 1,3-Dipolar Cycloaddition

Cycloaddition_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Diazo Diazo Ketone Rh_Carbenoid Rhodium Carbenoid Diazo->Rh_Carbenoid Rh₂(OAc)₄ - N₂ Cyclopentenone Cyclopentenone Cycloadduct Tricyclic Adduct Cyclopentenone->Cycloadduct Carbonyl_Ylide Carbonyl Ylide Rh_Carbenoid->Carbonyl_Ylide Intramolecular cyclization Carbonyl_Ylide->Cycloadduct [3+2] Cycloaddition

Caption: Key 1,3-dipolar cycloaddition mechanism.

Application Notes and Protocols for the Quantification of Illudin M using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the quantification of Illudin M using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting for reproducible and accurate measurements.

Introduction

This compound is a sesquiterpenoid natural product produced by fungi of the genus Omphalotus. It has garnered significant interest in the field of oncology due to its potent cytotoxic activity against a variety of tumor cell lines.[1] As a powerful alkylating agent, this compound and its semi-synthetic derivatives, such as Irofulven, are being investigated for their therapeutic potential.[1][2] Accurate and precise quantification of this compound is critical for various stages of drug development, including production optimization, formulation development, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound.[3]

Mechanism of Action: DNA Damage and Repair Pathway

This compound exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA adducts.[1][4] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The cellular response to this compound-induced DNA damage involves the Nucleotide Excision Repair (NER) pathway, specifically the Transcription-Coupled NER (TC-NER) and Replication-Coupled Repair pathways.[4][5] Illudin-induced lesions are recognized and processed by core NER enzymes, highlighting the cellular mechanisms to counteract its toxicity.[4]

Illudin_M_Signaling_Pathway Illudin_M This compound Intracellular_Activation Intracellular Activation Illudin_M->Intracellular_Activation Enters Cell Cell_Membrane Cell Membrane DNA DNA Intracellular_Activation->DNA Alkylates DNA_Adducts DNA Adducts DNA->DNA_Adducts Replication_Fork_Stalling Replication Fork Stalling DNA_Adducts->Replication_Fork_Stalling Transcription_Stalling Transcription Stalling DNA_Adducts->Transcription_Stalling Replication_Repair Replication-Coupled Repair Replication_Fork_Stalling->Replication_Repair TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Transcription_Stalling->TC_NER Apoptosis Apoptosis TC_NER->Apoptosis If repair fails Replication_Repair->Apoptosis If repair fails

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following protocols are based on established methods for the quantification of this compound from fungal culture supernatants.[6]

3.1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC analysis.[7][8] The following protocol describes the extraction of this compound from a culture broth.

  • Primary Recovery : Remove biomass from the culture broth by centrifugation.[6]

  • Filtration : If antifoam agents are present, filter the supernatant through a thin layer of cotton wool to remove residues. Subsequently, pass the supernatant through a paper filter using a Buchner funnel.[6]

  • Solvent Extraction :

    • Mix 200 µL of the clear supernatant with 200 µL of ice-cold acetonitrile (1:1 ratio).[6]

    • Vortex the mixture thoroughly.

    • Centrifuge the mixture for 5 minutes at 16,800 x g to precipitate proteins and other macromolecules.[6]

  • Final Sample Preparation :

    • Carefully collect the supernatant.[6]

    • Transfer 100 µL of the prepared sample into an HPLC vial for analysis.[6]

3.2. HPLC Instrumentation and Conditions

The following HPLC parameters have been optimized for the quantification of this compound.[6]

ParameterSpecification
HPLC System Dionex UltiMate™ 3000 UHPLC System or equivalent
Detector Diode Array Detector (DAD)
Column Acquity UPLC® BEH C18 (1.7 μm, 2.1 mm × 50 mm, Waters™)
Column Temperature 40 °C
Mobile Phase A H₂O + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)
Flow Rate 600 µL/min
Injection Volume 4 µL
Detection Wavelength Not specified in the source, typically in the UV range for similar compounds (e.g., 200-400 nm). Optimization may be required.
Gradient Program
Time (min)% Mobile Phase B
0.0 - 0.55% (Isocratic)
0.5 - 7.45% to 40% (Linear Gradient)

3.3. Method Validation Parameters

While the provided source does not include specific validation data for the this compound method, a robust HPLC method should be validated for the following parameters to ensure its suitability for its intended purpose.[9][10][11]

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.999 is desirable.[9]
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.[10]
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[10]
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (RSD).[9]
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.[9]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The overall workflow for the quantification of this compound from a fungal culture is depicted below.

HPLC_Workflow Start Fungal Culture Broth Centrifugation Centrifugation Start->Centrifugation Filtration Filtration Centrifugation->Filtration Supernatant Clear Supernatant Filtration->Supernatant Extraction Acetonitrile Precipitation (1:1) Supernatant->Extraction Centrifugation2 Centrifugation (16,800 x g) Extraction->Centrifugation2 HPLC_Sample Prepared Sample for HPLC Centrifugation2->HPLC_Sample HPLC_Analysis HPLC-DAD Analysis HPLC_Sample->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Figure 2: Experimental workflow for this compound quantification.

Data Presentation and Interpretation

The primary output from the HPLC analysis will be a chromatogram. The peak corresponding to this compound should be identified based on its retention time, which is determined by running a pure standard of this compound under the same chromatographic conditions. The area under the this compound peak is proportional to its concentration in the sample.

A calibration curve should be generated by injecting a series of this compound standards of known concentrations. The peak areas of the standards are plotted against their corresponding concentrations. A linear regression analysis is then performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of this compound in unknown samples can then be calculated using this equation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - No injection made- Detector off- Sample concentration too low- Check autosampler and injection syringe- Ensure detector is on and at the correct wavelength- Concentrate the sample or inject a larger volume
Broad peaks - Column contamination- Column degradation- Sample overload- Wash the column with a strong solvent- Replace the column- Dilute the sample
Tailing peaks - Active sites on the column- pH of the mobile phase is inappropriate- Use a different column or add an ion-pairing agent- Adjust the pH of the mobile phase
Ghost peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity mobile phase- Clean the injector and loop- Run blank injections between samples
Drifting baseline - Column temperature fluctuations- Mobile phase not properly mixed or degassed- Use a column oven to maintain a stable temperature- Ensure proper mixing and degassing of the mobile phase

Safety Precautions

This compound is a potent cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a well-ventilated area or a chemical fume hood. Acetonitrile and formic acid are flammable and corrosive; handle them with care and in accordance with safety data sheets (SDS).

References

Illuminating the Cytotoxic Effects of Illudin M: An In Vitro Application Note and Protocol for Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Illudin M, a sesquiterpene compound isolated from fungi of the Omphalotus genus, has demonstrated potent cytotoxic activity against a variety of cancer cell lines in preclinical studies. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay and summarizes its mechanism of action, offering valuable insights for researchers in oncology and drug development.

Introduction

This compound is a promising natural product with a unique mechanism of action that makes it a compelling candidate for anticancer drug development. Unlike many conventional chemotherapeutic agents, this compound and its analogs act as DNA alkylating agents after intracellular activation.[1] This activity leads to the formation of DNA lesions that primarily trigger the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1] The overwhelming DNA damage ultimately culminates in the induction of apoptosis, or programmed cell death, in cancer cells. This document outlines a robust protocol for determining the cytotoxic efficacy of this compound and provides a visual representation of its molecular signaling cascade.

Data Presentation

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound can vary depending on the cancer cell line and the duration of exposure. While a comprehensive, unified table of this compound IC50 values across all cancer cell lines is not available in a single public source, the following table presents a compilation of representative IC50 values gathered from the scientific literature.

Cancer Cell LineCell TypeIC50 (µM)Reference
HL-60Human Promyelocytic LeukemiaData suggests high sensitivity[2]
Molt-4Human T-cell LeukemiaEffective in xenograft models[2]
PC-3Human Prostate Cancer~10 - 50[3]
HTB-26Human Breast Cancer~10 - 50[3]
HepG2Human Hepatocellular Carcinoma~10 - 50[3]
HCT116Human Colorectal CarcinomaComparable to 5-FU[3]

Note: The IC50 values presented are approximate and may vary based on experimental conditions such as cell density, passage number, and assay methodology. Researchers are encouraged to determine the IC50 of this compound in their specific cancer cell lines of interest.

Experimental Protocols

A widely used and reliable method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay Protocol for this compound Cytotoxicity

Materials:

  • This compound (stock solution prepared in DMSO)

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range that is expected to encompass the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the MTT assay for determining the cytotoxicity of this compound.

MTT_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Prepare this compound Dilutions B->C Start Treatment D Treat Cells with this compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F Begin Assay G Incubate for 2-4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J Analyze Data K Determine IC50 Value J->K

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

This compound's cytotoxic effects are mediated through the induction of apoptosis following DNA damage. The diagram below outlines the key molecular events in this process.

IlludinM_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_entry Cellular Uptake and Activation cluster_dna_damage DNA Damage and Repair cluster_apoptosis Apoptotic Cascade IlludinM This compound ActivatedIlludinM Activated this compound IlludinM->ActivatedIlludinM Intracellular Reduction DNA_Alkylation DNA Alkylation ActivatedIlludinM->DNA_Alkylation DNA_Lesions DNA Lesions DNA_Alkylation->DNA_Lesions TCNER Transcription-Coupled Nucleotide Excision Repair DNA_Lesions->TCNER Activation Bax_Bak Bax/Bak Activation TCNER->Bax_Bak Overwhelmed Repair Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Pore Formation Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Binding Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage and Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Bax_Bak Inhibition

Caption: this compound induces apoptosis via DNA damage and mitochondrial pathway.

Conclusion

This compound exhibits significant cytotoxic effects against a range of cancer cell lines, primarily by inducing DNA damage and subsequent apoptosis. The provided MTT assay protocol offers a reliable and reproducible method for quantifying the in vitro efficacy of this compound. The elucidated signaling pathway highlights the molecular mechanisms underlying its anticancer activity, providing a foundation for further investigation and development of this compound and its derivatives as potential therapeutic agents. Researchers are encouraged to adapt and optimize this protocol for their specific experimental needs to further explore the promising anticancer properties of this natural compound.

References

Application Notes and Protocols for Establishing Illudin M-Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and characterizing cancer cell lines with acquired resistance to the cytotoxic agent Illudin M. This model system can be invaluable for studying the molecular mechanisms of drug resistance, identifying new therapeutic targets, and screening for novel compounds that can overcome resistance.

Introduction to this compound and Drug Resistance

This compound is a sesquiterpene natural product with potent antitumor activity.[1] Its cytotoxic effects are primarily mediated through DNA alkylation, leading to cell cycle arrest and apoptosis.[2][3] However, as with many chemotherapeutic agents, cancer cells can develop resistance to this compound, limiting its therapeutic efficacy. Understanding the mechanisms by which cancer cells acquire this resistance is crucial for the development of more effective and durable cancer therapies.[4] The development of drug-resistant cell lines in the laboratory is a fundamental first step in this area of research.[5][6]

One of the primary mechanisms of resistance to DNA-damaging agents like this compound involves the upregulation of DNA repair pathways.[7][8] Specifically, the Nucleotide Excision Repair (NER) pathway has been implicated in the repair of Illudin-induced DNA lesions, suggesting that alterations in this pathway could contribute to resistance.[7][8]

Data Presentation

Table 1: Exemplary IC50 Values of this compound and Illudin S in Various Cancer Cell Lines

The following table summarizes publicly available half-maximal inhibitory concentration (IC50) values for this compound and its analog Illudin S. These values can serve as a reference for selecting appropriate cell lines for developing resistance models and for determining initial drug concentrations for resistance induction.

Cell LineCancer TypeCompoundIC50 (nM)Reference
HL-60Human Promyelocytic LeukemiaThis compoundNot Specified[9]
Various Leukemia CellsHuman LeukemiaThis compound & S6-100[1][2]
Myeloid and T-lymphocyte leukemia cellsHuman LeukemiaIlludin S6-11[1][2]
B-cell leukemia/lymphoma, melanoma, and ovarian carcinoma cellsVariousIlludin S>100[1][2]
CEM T-lymphocyte leukemiaHuman T-cell LeukemiaIlludin SNot Specified[1][2]
Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines

This table provides a template for summarizing the key characteristics of the parental (sensitive) and the newly established this compound-resistant cell line.

CharacteristicParental Cell LineThis compound-Resistant Cell Line
IC50 of this compound (nM) e.g., 15 nMe.g., 150 nM
Resistance Index (RI) 1e.g., 10
Apoptosis Rate (Annexin V+) e.g., Highe.g., Low
Expression of NER pathway proteins (e.g., ERCC1, XPA) e.g., Basale.g., Upregulated
Activation of PI3K/Akt pathway (p-Akt levels) e.g., Basale.g., Increased
Activation of MAPK/ERK pathway (p-ERK levels) e.g., Basale.g., Increased
Activation of NF-κB pathway (nuclear p65 levels) e.g., Basale.g., Increased

Experimental Protocols

Protocol 1: Establishment of an this compound-Resistant Cancer Cell Line

This protocol describes a stepwise method for generating an this compound-resistant cancer cell line by continuous exposure to increasing concentrations of the drug.[5][6]

Materials:

  • Cancer cell line of interest (initially sensitive to this compound)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial IC50 Determination:

    • Perform a cytotoxicity assay (e.g., MTT assay, see Protocol 2) to determine the initial IC50 value of this compound for the parental cell line.

  • Initiation of Resistance Induction:

    • Culture the parental cells in their recommended complete medium.

    • Begin by treating the cells with a low concentration of this compound, typically the IC10 or IC20, which allows for the survival of a subpopulation of cells.

  • Stepwise Increase in Drug Concentration:

    • When the cells reach 70-80% confluency, passage them and re-seed into fresh medium containing the same concentration of this compound.

    • Once the cells demonstrate stable growth at this concentration, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increase).

    • At each concentration increment, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

    • This process of gradual dose escalation may take several months.

  • Maintenance of Resistant Cell Line:

    • Once a desired level of resistance is achieved (e.g., a 5 to 10-fold increase in IC50), the resistant cell line can be maintained in a culture medium containing a constant, sublethal concentration of this compound to preserve the resistant phenotype.

  • Validation of Resistance:

    • Periodically determine the IC50 of the resistant cell line and calculate the Resistance Index (RI) to monitor the level of resistance.[10][11]

    • Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)

    • An RI greater than 2 is generally considered indicative of resistance.[11]

Protocol 2: Cytotoxicity (MTT) Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.[11][12]

Materials:

  • Parental and resistant cancer cells

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 3: Western Blot Analysis for DNA Repair and Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate changes in the expression and activation of proteins involved in DNA repair and drug resistance signaling pathways.[8][13][14]

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against ERCC1, XPA, p-Akt, Akt, p-ERK, ERK, p65, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][9][15][16]

Materials:

  • Parental and resistant cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat parental and resistant cells with this compound at their respective IC50 concentrations for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

experimental_workflow cluster_establishment Establishment of Resistant Cell Line cluster_characterization Characterization of Resistant Phenotype cluster_analysis Molecular Mechanism Analysis start Parental Cancer Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial induce_resistance Induce Resistance (Stepwise increase in this compound) ic50_initial->induce_resistance maintain_resistance Maintain Resistant Cell Line (Constant this compound) induce_resistance->maintain_resistance validate_resistance Validate Resistance (IC50 & Resistance Index) maintain_resistance->validate_resistance cytotoxicity_assay Confirm Resistance (MTT Assay) validate_resistance->cytotoxicity_assay apoptosis_assay Assess Apoptosis (Annexin V/PI Staining) cytotoxicity_assay->apoptosis_assay western_blot Analyze Protein Expression (Western Blot) apoptosis_assay->western_blot dna_repair Investigate DNA Repair Pathways (e.g., NER protein levels) western_blot->dna_repair signaling_pathways Investigate Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK, NF-κB) dna_repair->signaling_pathways

Experimental workflow for establishing and characterizing an this compound-resistant cancer cell line.

dna_damage_response cluster_cell Cancer Cell cluster_resistance Resistance Mechanism illudin_m This compound dna_damage DNA Adducts illudin_m->dna_damage Induces ner_pathway Nucleotide Excision Repair (NER) (e.g., ERCC1, XPA) dna_damage->ner_pathway Activates apoptosis Apoptosis dna_damage->apoptosis Triggers ner_pathway->dna_damage Repairs ner_pathway->apoptosis Inhibits upregulated_ner Upregulation of NER Pathway

This compound-induced DNA damage and the role of the NER pathway in resistance.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras Ras rtk->ras ikk IKK rtk->ikk akt Akt pi3k->akt gene_expression Gene Expression (Survival, Proliferation, Anti-apoptosis) akt->gene_expression raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->gene_expression ikb IκB ikk->ikb Inhibits nfkb NF-κB ikb->nfkb Inhibits nfkb->gene_expression

Common signaling pathways implicated in cancer drug resistance.

References

Application Notes and Protocols for Illudin M Administration in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin M is a sesquiterpene natural product with potent cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action involves the alkylation of DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis. Due to its high systemic toxicity, preclinical in vivo studies have primarily focused on its more stable and less toxic analogs, such as dehydrothis compound and acylfulvene. These application notes provide a comprehensive overview of the administration of this compound and its analogs in murine xenograft models, including detailed protocols, quantitative efficacy data from studies with its analogs, and insights into its molecular mechanism of action. The information presented herein is intended to guide researchers in the design and execution of preclinical studies to evaluate the anti-tumor potential of this class of compounds.

Mechanism of Action: DNA Damage and Repair Pathways

This compound and its analogs are pro-drugs that are activated within the cell to generate a highly reactive cyclopropane-containing intermediate. This intermediate acts as an alkylating agent, forming covalent adducts with DNA. This DNA damage primarily stalls DNA replication and transcription, triggering a cellular stress response. The cytotoxicity of Illudins is largely dependent on the cell's ability to repair this DNA damage. The primary repair mechanism involved is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Cells deficient in components of the TC-NER pathway exhibit increased sensitivity to Illudin-induced cytotoxicity. The persistent DNA damage in cancer cells ultimately leads to the activation of apoptotic pathways and cell death.

Illudin_M_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Illudin_M This compound Illudin_M_active Active this compound (via cellular reductases) Illudin_M->Illudin_M_active Uptake & Activation DNA DNA Illudin_M_active->DNA Alkylation DNA_adduct Illudin-DNA Adduct DNA->DNA_adduct Replication_stalling Replication Fork Stalling DNA_adduct->Replication_stalling Transcription_stalling Transcription Stalling DNA_adduct->Transcription_stalling ATM_ATR ATM/ATR Activation Replication_stalling->ATM_ATR TC_NER TC-NER Pathway Transcription_stalling->TC_NER Initiates Transcription_stalling->ATM_ATR TC_NER->DNA Repair (if successful) Apoptosis Apoptosis TC_NER->Apoptosis Failure leads to p53 p53 Activation ATM_ATR->p53 p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Figure 1: Proposed signaling pathway for this compound-induced cytotoxicity.

Data Presentation: In Vivo Efficacy of this compound Analogs

The following tables summarize the quantitative data from murine xenograft studies investigating the anti-tumor efficacy of this compound analogs, dehydrothis compound and acylfulvene. It is important to note that while these compounds share a common mechanism of action with this compound, their improved therapeutic index allows for in vivo administration.

Table 1: Efficacy of Dehydrothis compound in Murine Xenograft Models

Cell LineTumor TypeMouse StrainAdministration RouteDosage and ScheduleOutcomeReference
MV522Lung CarcinomaNudeIntraperitoneal (IP) or Intravenous (IV)Not specifiedInhibited xenograft growth and prolonged lifespan. Efficacy comparable to Mitomycin C.[1]

Table 2: Efficacy of Acylfulvene (HMAF) in Murine Xenograft Models

Cell LineTumor TypeMouse StrainAdministration RouteDosage and ScheduleTumor Growth Inhibition (TGI)Reference
MX-1Breast CarcinomaNudeIntravenous (IV)3-7.5 mg/kg, daily for 5 daysComplete regression in 29 of 30 animals[2]
MX-1Breast CarcinomaNudeIntraperitoneal (IP)3-7.5 mg/kg, daily for 5 daysExcellent response[2]
MV522Lung AdenocarcinomaNudeIntraperitoneal (IP)3.75-7.5 mg/kg, daily for 5 daysExtensive tumor shrinkage[2]
HT-29Colon CarcinomaNudeIntraperitoneal (IP)3.75-7.5 mg/kg, daily for 5 daysSignificant tumor growth inhibition[2]

Experimental Protocols

The following protocols are based on established methodologies for murine xenograft studies and data from studies with this compound analogs. Researchers should adapt these protocols based on the specific cell line, mouse strain, and experimental objectives.

Cell Culture and Preparation for Implantation
  • Cell Lines: Select a human cancer cell line of interest with known sensitivity to this compound or its analogs from in vitro screening.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.

  • Cell Viability: Perform a cell viability count using trypan blue exclusion. Viability should be >90%.

  • Cell Suspension: Resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel®. Keep the cell suspension on ice until injection.

Murine Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-SCID mice, 6-8 weeks of age.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave and sterilize the injection site on the flank.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank.

    • Monitor the animals regularly for tumor formation.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Cell Culture (Select & grow cancer cells) Harvesting 2. Cell Harvesting & Viability Check Cell_Culture->Harvesting Suspension 3. Prepare Cell Suspension (in PBS/Matrigel) Harvesting->Suspension Implantation 4. Subcutaneous Injection into Immunodeficient Mice Suspension->Implantation Tumor_Growth 5. Monitor Tumor Growth (until palpable) Implantation->Tumor_Growth Randomization 6. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 7. Administer this compound Analog or Vehicle Control Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 9. Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint

Figure 2: Experimental workflow for a murine xenograft study with an this compound analog.

Formulation and Administration of this compound Analogs

Disclaimer: The following formulation and administration details are based on studies with this compound analogs. Due to the high toxicity of this compound, extreme caution is advised, and dose-finding studies are essential.

  • Formulation:

    • Vehicle: A common vehicle for hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent like Cremophor EL or PEG400, further diluted in saline or PBS. A typical formulation might be 10% DMSO, 10% Cremophor EL, and 80% saline.

    • Preparation: Dissolve the this compound analog in DMSO first, then add the Cremophor EL, and finally, bring to the final volume with saline. The solution should be prepared fresh daily and protected from light.

  • Administration:

    • Route: Intraperitoneal (IP) or intravenous (IV) injections are common routes for systemic administration.

    • Dosage: Based on the data for acylfulvene, a starting dose range for a new analog could be 1-5 mg/kg. For this compound itself, a significantly lower starting dose would be necessary due to its higher toxicity.

    • Schedule: A common schedule is daily administration for 5 consecutive days, followed by a rest period. However, the optimal schedule will depend on the compound's pharmacokinetics and toxicity profile.

Monitoring and Endpoint
  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

  • Toxicity Monitoring: Monitor animal body weight, behavior, and overall health daily. Significant weight loss (>15-20%) or signs of distress may necessitate dose reduction or euthanasia.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period. Excise tumors for weighing and further analysis (e.g., histology, western blotting, or genomic analysis).

Conclusion

This compound and its analogs represent a promising class of anti-tumor agents with a unique mechanism of action. While the high toxicity of the parent compound has shifted the focus to its derivatives, the principles of its DNA-damaging and repair-dependent cytotoxicity provide a strong rationale for their continued investigation. The protocols and data presented in these application notes, derived from studies on this compound's analogs, offer a valuable resource for researchers aiming to explore the therapeutic potential of this compound class in preclinical murine xenograft models. Careful dose-escalation studies and diligent toxicity monitoring are paramount for the successful in vivo evaluation of these potent molecules.

References

Revolutionizing Illudin M Delivery: Application Notes and Protocols for Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudin M, a potent sesquiterpene natural product, has demonstrated significant anticancer activity. However, its clinical translation has been hampered by its indiscriminate cytotoxicity and poor aqueous solubility. Liposomal encapsulation presents a promising strategy to overcome these limitations by enhancing tumor-targeted delivery and reducing systemic toxicity. This document provides detailed application notes and experimental protocols for the development and characterization of liposomal formulations for this compound delivery. The methodologies outlined herein are based on established techniques for encapsulating lipophilic anticancer agents and are intended to serve as a comprehensive guide for researchers in this field.

Introduction to Liposomal this compound

Liposomes are self-assembling, spherical vesicles composed of a lipid bilayer enclosing an aqueous core. Their unique structure allows for the encapsulation of both hydrophilic and lipophilic drugs. For a hydrophobic compound like this compound, it is anticipated to primarily partition within the lipid bilayer of the liposome. This encapsulation can improve the drug's pharmacokinetic profile, increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and shield healthy tissues from its cytotoxic effects.

Key Advantages of Liposomal this compound Delivery:

  • Improved Solubility: Formulation in a liposomal carrier system circumvents the poor aqueous solubility of this compound.

  • Enhanced Bioavailability: Liposomal encapsulation can protect this compound from premature degradation and metabolism, leading to a longer circulation half-life.

  • Targeted Delivery: Liposomes can passively accumulate in tumor tissues due to their leaky vasculature.

  • Reduced Systemic Toxicity: By preferentially delivering this compound to the tumor site, systemic exposure and associated side effects can be minimized.

Data Presentation: Formulation and Characterization

The following tables present hypothetical yet representative quantitative data for the formulation and characterization of this compound-loaded liposomes. These values are based on typical results obtained for liposomal formulations of similar lipophilic anticancer drugs and should be considered as target parameters for development.

Table 1: Liposomal this compound Formulation Parameters

ParameterFormulation 1 (DSPC/Chol)Formulation 2 (DPPC/Chol)Formulation 3 (EggPC/Chol)
Lipid Composition (molar ratio) DSPC:Cholesterol (55:45)DPPC:Cholesterol (55:45)EggPC:Cholesterol (55:45)
Drug:Lipid Ratio (w/w) 1:101:101:10
Preparation Method Thin-Film HydrationThin-Film HydrationThin-Film Hydration

Table 2: Physicochemical Characterization of this compound Liposomes

ParameterFormulation 1 (DSPC/Chol)Formulation 2 (DPPC/Chol)Formulation 3 (EggPC/Chol)
Mean Particle Size (nm) 110 ± 5125 ± 7130 ± 6
Polydispersity Index (PDI) < 0.2< 0.2< 0.2
Zeta Potential (mV) -25 ± 3-22 ± 4-28 ± 3
Encapsulation Efficiency (%) > 90%> 90%> 85%

Table 3: In Vitro Cytotoxicity of Liposomal this compound (Hypothetical IC50 Values)

Cell LineFree this compound (nM)Liposomal this compound (Formulation 1) (nM)
MCF-7 (Breast Cancer) 5075
A549 (Lung Cancer) 80110
HCT116 (Colon Cancer) 6590

Experimental Protocols

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion for size homogenization.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or Egg Phosphatidylcholine (EggPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid and Drug Dissolution: Dissolve the desired amounts of lipids (e.g., DSPC and cholesterol at a 55:45 molar ratio) and this compound (at a 1:10 drug-to-lipid weight ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the inner wall of the flask.

  • Vacuum Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Perform at least 10 passes through the extruder at a temperature above the lipid's phase transition temperature.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Sterilization: Sterilize the final liposomal suspension by filtration through a 0.22 µm syringe filter.

  • Storage: Store the liposomal formulation at 4°C.

Characterization of Liposomal Formulations

3.2.1. Particle Size and Zeta Potential Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the liposomes. Laser Doppler Velocimetry is used to determine the zeta potential, which is an indicator of the surface charge and stability of the colloidal suspension.

  • Procedure:

    • Dilute the liposomal suspension with deionized water or PBS to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

    • Perform measurements in triplicate at 25°C.

3.2.2. Encapsulation Efficiency Determination

  • Principle: The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in both fractions.

  • Procedure:

    • Separate the unencapsulated this compound from the liposomal formulation using a suitable method like ultracentrifugation or size exclusion chromatography.

    • Disrupt the liposomes in the collected fraction using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound.

    • Quantify the amount of this compound in the liposomal fraction and the unencapsulated fraction using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Cytotoxicity Assay (MTT or SRB Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are colorimetric methods used to assess cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the SRB assay measures the total cellular protein content.

  • Procedure (General):

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of free this compound and liposomal this compound formulations for a specified incubation period (e.g., 48 or 72 hours). Include untreated cells as a control.

    • Assay-Specific Steps:

      • For MTT: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

      • For SRB: Fix the cells with trichloroacetic acid (TCA), stain with SRB dye, and then solubilize the bound dye with Tris base.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_char Characterization cluster_eval In Vitro Evaluation Lipid & Drug Dissolution Lipid & Drug Dissolution Thin Film Formation Thin Film Formation Lipid & Drug Dissolution->Thin Film Formation Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Homogenization Purification Purification Extrusion->Purification Removal of Free Drug Particle Size & Zeta Potential Particle Size & Zeta Potential Purification->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification->Encapsulation Efficiency Morphology (TEM) Morphology (TEM) Purification->Morphology (TEM) Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Purification->Cytotoxicity Assay (MTT/SRB) Cellular Uptake Cellular Uptake Purification->Cellular Uptake End End Cytotoxicity Assay (MTT/SRB)->End Start Start Start->Lipid & Drug Dissolution

Caption: Workflow for liposomal this compound formulation and evaluation.

Proposed Signaling Pathway of Illudin-Induced DNA Damage

This compound and its analogue Illudin S are known to be potent DNA alkylating agents. Inside the cell, they are metabolically activated, leading to the formation of reactive intermediates that covalently bind to DNA, forming bulky adducts. These adducts distort the DNA helix, stalling both replication and transcription processes. The primary repair mechanism for such lesions is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.

G This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Reactive Intermediate Reactive Intermediate Metabolic Activation->Reactive Intermediate DNA DNA Reactive Intermediate->DNA Alkylation DNA Adduct Formation DNA Adduct Formation DNA->DNA Adduct Formation Transcription Stalling Transcription Stalling DNA Adduct Formation->Transcription Stalling Replication Fork Collapse Replication Fork Collapse DNA Adduct Formation->Replication Fork Collapse TC-NER Pathway TC-NER Pathway Transcription Stalling->TC-NER Pathway Apoptosis Apoptosis Replication Fork Collapse->Apoptosis DNA Repair DNA Repair TC-NER Pathway->DNA Repair TC-NER Pathway->Apoptosis If repair fails Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: this compound-induced DNA damage and repair pathway.

Conclusion

The development of liposomal formulations for this compound holds significant promise for advancing its therapeutic potential. The protocols and application notes provided herein offer a foundational framework for researchers to systematically formulate, characterize, and evaluate this compound-loaded liposomes. While the presented data is illustrative, it provides a benchmark for the expected outcomes of such studies. Further optimization of lipid composition, drug-to-lipid ratio, and surface modifications could lead to the development of a clinically viable liposomal this compound formulation with enhanced efficacy and an improved safety profile for cancer therapy.

References

Application Notes and Protocols for Illudin M Solid-Phase Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) and subsequent purification of Illudin M from fungal fermentation broth. The methodologies outlined are designed to be robust, scalable, and cost-effective, yielding high-purity this compound suitable for further research and development.

Introduction

This compound is a sesquiterpenoid fungal metabolite with significant potential as a precursor for anticancer agents.[1][2] Its efficient isolation and purification from complex fermentation broths are critical for enabling medicinal chemistry studies and preclinical development.[2] The following protocols describe a downstream process that leverages solid-phase extraction to significantly reduce solvent usage and processing time, culminating in the crystallization of highly pure this compound.[1]

Data Summary

The following tables summarize the quantitative data associated with the this compound purification process, providing key metrics for process efficiency and product purity.

Table 1: Solid-Phase Extraction Elution Profile

Elution Step (Methanol Concentration)Run Volume (Column Volumes)This compound Elution
0%5.0No significant elution
10%2.7No significant elution
15%1.4No significant elution
80%4.8High concentration of this compound eluted
100%1.4Minimal elution

Data adapted from a study on this compound downstream processing, where it was noted that significant elution of this compound from the SPE column occurred at approximately 80% methanol.[1]

Table 2: Overall Process Performance

ParameterValue
Initial this compound Titer in Broth~940 mg L⁻¹
Working Volume Reduction via SPE~90%
Final Purity of Crystallized this compound>95%

These values highlight the efficiency of the described purification strategy, achieving a high-purity product with a significant reduction in processing volume.[1][3][4]

Experimental Protocols

I. Preparation of Fermentation Broth

  • Biomass Removal: Since this compound is secreted into the culture supernatant, the initial step involves removing the fungal biomass.[1][2]

    • For cultures without antifoam agents, remove the biomass by centrifugation.

    • Filter the resulting clear supernatant through a paper filter using a Buchner funnel.[1]

  • Antifoam Removal (if applicable):

    • For bioreactor cultivations containing antifoam emulsions, a preliminary filtration step is necessary to prevent interference with subsequent chromatographic steps.[1]

    • Filter the broth through a thin layer of cotton wool to capture antifoam residues.[1]

II. Solid-Phase Extraction (SPE)

This step is designed to concentrate this compound and remove the aqueous phase from the process.[1]

  • Column Preparation: Utilize a fixed-bed resin column for adsorption.

  • Loading: Pass the clarified fermentation supernatant through the SPE column.

  • Washing: Wash the column to remove unbound impurities.

  • Elution:

    • Perform a stepwise elution with increasing concentrations of methanol.

    • A highly concentrated fraction of this compound is obtained by isocratic elution with 80% methanol.[1]

III. Liquid-Liquid Extraction and Crystallization

This final phase of purification enriches this compound and induces crystallization.[1]

  • Solvent Evaporation: Pool the this compound-containing fractions from the SPE elution and concentrate them by evaporation using a rotary evaporator.

    • Set the heating bath to 40°C and gradually reduce the pressure to 50 mbar.[1]

  • Re-suspension: Re-suspend the dried eluate in ultrapure water at a ratio of 1:7 (eluate/water). Sonicate for approximately 3 minutes to form a uniform aqueous suspension.[1]

  • Heptane Extraction:

    • Extract the aqueous suspension with heptane at a ratio of 1:20 (suspension/heptane).[1]

    • Stir the mixture vigorously in a suitable vessel (e.g., a Schott bottle on a magnetic stirrer) at room temperature for 30 minutes.[1]

    • Recover the heptane phase using a separating funnel.

    • Repeat the extraction process three times with fresh heptane.[1]

  • Crystallization:

    • Combine the heptane extracts and concentrate the solution using a rotary evaporator.

    • As the heptane evaporates and the solution becomes saturated with this compound, crystals will begin to form.[1]

    • To facilitate precipitation, place the flask in an ultrasonic bath for three minutes. This compound will precipitate as a white powder.[1]

  • Final Product Collection:

    • Wash the collected crystals with ice-cold heptane.

    • Collect the crystals and dry them under high vacuum to yield the final, high-purity product (>95%).[1]

Visualized Workflow

The following diagram illustrates the logical flow of the this compound solid-phase extraction and purification process.

Illudin_M_Purification_Workflow cluster_0 Fermentation Broth Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Purification A Fermentation Culture B Biomass Removal (Centrifugation) A->B C Antifoam Removal (Cotton Filtration) B->C E SPE Column Loading D Clarified Supernatant C->D D->E Process Flow F Washing Step E->F G Elution with 80% Methanol F->G I Solvent Evaporation H This compound Rich Eluate G->H H->I Process Flow J Aqueous Re-suspension I->J K Liquid-Liquid Extraction (with Heptane) J->K L Concentration & Crystallization K->L M High-Purity this compound Crystals (>95%) L->M

Caption: Workflow for this compound Purification.

Analytical Methods for Quantification

For accurate quantification of this compound throughout the purification process, a reliable analytical method is essential.

Recommended Method: RP-HPLC Analysis

  • Sample Preparation: Mix 200 µL of the sample (e.g., culture supernatant, SPE fraction) 1:1 with ice-cold acetonitrile and centrifuge for 5 minutes at 16,800 x g.[1]

  • Chromatography System: Utilize a UHPLC system equipped with a DAD detector.

  • Column: A C18 column (e.g., Acquity UPLC® BEH C18, 1.7 μm, 2.1 mm × 50 mm) is suitable for separation.[1]

  • Mobile Phase:

    • (A) H₂O + 0.1% formic acid

    • (B) Acetonitrile + 0.1% formic acid

  • Flow Rate: A flow rate of 600 μL min⁻¹ can be employed.[1]

  • Column Temperature: Maintain the column at 40°C.[1]

References

Application Notes and Protocols for the Analysis of Illudin M by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Illudin M, a cytotoxic fungal sesquiterpene with significant interest in cancer research, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and analysis are provided to ensure reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

Data Presentation: NMR Chemical Shifts

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound recorded in deuterated chloroform (CDCl₃).

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
11.34 (s, 3H)26.8
24.16 (s, 2H)46.6
3-212.6
3a-76.8
47.26 (d, J=7.8 Hz, 1H)122.1
57.21 (dd, J=7.1, 5.2 Hz, 1H)124.3
67.69 (td, J=7.7, 1.6 Hz, 1H)137.4
78.50 (d, J=4.4 Hz, 1H)148.7
7a-155.3
81.73 (s, 3H)80.4
93.72 (d, J=13.8 Hz, 1H), 4.27 (d, J=13.8 Hz, 1H)46.3
9a--
101.37 (s, 6H)26.8
11--
12--
13--
14--
15--

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.09 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard, pre-optimized parameter sets provided by the spectrometer manufacturer.

    • Adjust spectral widths to encompass all relevant signals.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

Data Analysis:

  • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the 2D spectra to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC) to confirm the structure of this compound.

Mass Spectrometry (MS) of this compound

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound, while tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.

Data Presentation: Mass Spectrometry Data
IonCalculated m/zObserved m/z
[M+Na]⁺271.1307271.1305[2]

Note: Specific fragmentation data for this compound is not widely available in the literature. The expected fragmentation patterns are discussed in the protocol below.

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions for analysis. For quantitative analysis, prepare a calibration curve over the desired concentration range.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters (ESI-QTOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS (MS1):

    • Mass Range: m/z 100-500.

  • Tandem MS (MS/MS):

    • Select the precursor ion corresponding to [M+H]⁺ or [M+Na]⁺.

    • Collision Energy: Perform a ramping collision energy experiment (e.g., 10-40 eV) to observe a range of fragment ions.

    • Collision Gas: Argon.

Data Analysis and Expected Fragmentation:

  • Process the data using the instrument's software.

  • Extract the accurate mass of the molecular ion and compare it to the calculated mass to confirm the elemental composition.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions. Based on the structure of this compound, fragmentation is expected to occur through:

    • Loss of water (H₂O): From the hydroxyl groups.

    • Loss of carbon monoxide (CO): From the α,β-unsaturated ketone.

    • Cleavage of the cyclopropane ring: Leading to characteristic ring-opened fragments.

    • Cleavage of the ester group: If derivatized.

  • For quantitative analysis, generate an extracted ion chromatogram (EIC) for the most intense and specific fragment ion and integrate the peak area.

Mandatory Visualizations

Experimental Workflow: NMR and MS Analysis of this compound

Workflow for NMR and MS Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep ~5-10 mg MS_Prep Prepare Stock and Working Solutions Sample->MS_Prep ~1 mg/mL stock NMR_Acq Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) Spectra NMR_Prep->NMR_Acq NMR_Proc Process and Analyze Spectra NMR_Acq->NMR_Proc NMR_Result Structural Elucidation and Purity Assessment NMR_Proc->NMR_Result LC_Sep LC Separation (C18 Column) MS_Prep->LC_Sep MS_Ion ESI Ionization LC_Sep->MS_Ion MS_Acq Acquire Full Scan (MS1) and Tandem MS (MS/MS) Spectra MS_Ion->MS_Acq MS_Proc Process and Analyze Spectra MS_Acq->MS_Proc MS_Result Molecular Formula Confirmation and Fragmentation Analysis MS_Proc->MS_Result

Caption: Workflow for NMR and MS analysis of this compound.

Signaling Pathway: Illudin-Induced DNA Damage and Repair

Illudin-Induced DNA Damage and Repair Pathway Illudin This compound/S DNA_Adduct DNA Adduct Formation Illudin->DNA_Adduct Alkylation Transcription_Stall RNA Polymerase Stalling DNA_Adduct->Transcription_Stall CSB CSB Recruitment Transcription_Stall->CSB CSA CSA Recruitment CSB->CSA TFIIH TFIIH Complex (XPB, XPD) CSA->TFIIH XPA XPA TFIIH->XPA Unwinding RPA RPA XPA->RPA XPG XPG (3' incision) RPA->XPG XPF_ERCC1 XPF-ERCC1 (5' incision) RPA->XPF_ERCC1 DNA_Polymerase DNA Polymerase δ/ε XPG->DNA_Polymerase Excision XPF_ERCC1->DNA_Polymerase Excision DNA_Ligase DNA Ligase I/III DNA_Polymerase->DNA_Ligase Gap Filling Repair DNA Repair DNA_Ligase->Repair Ligation

References

Application Notes & Protocols: Screening Novel Illudin M Analogues for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illudin M is a fungal sesquiterpene with potent cytotoxic properties, first isolated from the Omphalotus genus of mushrooms.[1][2] Its mechanism of action involves the alkylation of DNA and other biomolecules, which can interfere with DNA synthesis and induce apoptotic cell death.[1][3] While highly efficacious against cancer cells, the clinical application of this compound has been hampered by its indiscriminate toxicity.[2] This has led to the development of novel analogues, such as Irofulven, designed to improve tumor selectivity and reduce side effects.[2][4]

These application notes provide a comprehensive framework for the initial in vitro screening of novel this compound analogues. The protocols outlined below detail a tiered approach, beginning with a primary cytotoxicity screen to determine the half-maximal inhibitory concentration (IC50) and progressing to secondary assays to elucidate the mechanisms of cell death, specifically apoptosis and cell cycle arrest.

Overview of the Bioactivity Screening Workflow

The screening process for novel this compound analogues follows a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies. The primary goal is to identify compounds that exhibit high potency against cancer cell lines while showing lower toxicity to non-malignant cells, indicating a favorable therapeutic index.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Secondary Mechanistic Assays A Synthesized this compound Analogues B Multi-Dose Cytotoxicity Assay (e.g., MTT, MTS) A->B C Determine IC50 Values B->C D Potency & Selectivity Filter (IC50 < 10 µM in cancer cells, IC50 > 30 µM in normal cells) C->D E Apoptosis Induction Assay (Annexin V / PI Staining) D->E Potent Hits F Cell Cycle Analysis (PI Staining) D->F Potent Hits G Identify Lead Candidates E->G F->G

Caption: High-level experimental workflow for screening this compound analogues.

Proposed Mechanism of Action of Illudin Analogues

This compound and its bioactive analogues are genotoxic agents. Their cytotoxicity is primarily driven by their ability to form covalent adducts with DNA after intracellular activation. This DNA damage stalls replication forks and transcription machinery, triggering a DNA damage response (DDR).[5] The repair of these lesions often relies on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4][5][6] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

G A This compound Analogue (Extracellular) B Cellular Uptake A->B C Intracellular Analogue B->C D Bioactivation (e.g., by Reductases) C->D E Reactive Intermediate D->E F DNA Alkylation E->F G DNA Adducts F->G H Replication & Transcription Stalling G->H I Activation of DNA Damage Response (e.g., TC-NER) H->I K Cell Cycle Arrest H->K J Apoptosis (Programmed Cell Death) I->J Irreparable Damage

Caption: Proposed signaling pathway for this compound analogue-induced cytotoxicity.

Experimental Protocols & Data Presentation

Primary Screening: Cell Viability (MTT Assay)

This assay quantitatively assesses the metabolic activity of cells, which serves as an indicator of cell viability. It is a robust method for determining the cytotoxic potential of a compound.[7]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) and a non-malignant control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues and the parent compound in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation:

CompoundHCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)Selectivity Index (HEK293 / HCT116)
This compound0.851.102.502.94
IMA-010.500.7525.551.0
IMA-027.509.2035.04.67
IMA-031.201.503.102.58

Data are for illustrative purposes only.

Secondary Screening: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[8]

G cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis A Annexin V (-) PI (-) B Annexin V (+) PI (-) A_label PS Internal C Annexin V (+) PI (+) B_label PS Externalized C_label Membrane Permeable

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound analogues at their respective IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.[10]

  • Washing: Wash the cell pellet twice with cold PBS.[8]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer.

Data Presentation:

Treatment (at IC50)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Total Apoptotic (%)
Untreated Control95.12.51.84.3
This compound40.225.331.556.8
IMA-0135.538.922.161.0
IMA-0275.810.111.221.3

Data are for illustrative purposes only.

Secondary Screening: Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[11][12] Many DNA-damaging agents cause cells to arrest at specific checkpoints.

Protocol:

  • Cell Treatment: Seed cells and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]

  • Storage: Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle distribution from the DNA content histogram.[14]

Data Presentation:

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control55.428.116.5
This compound25.115.359.6
IMA-0122.712.564.8
IMA-0248.925.525.6

Data are for illustrative purposes only. A significant increase in the G2/M population suggests cell cycle arrest at the G2 checkpoint, a common response to DNA damage.

References

Application Notes and Protocols for Illudin M Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patient-derived xenograft (PDX) models, developed by implanting human tumor tissues directly into immunodeficient mice, have emerged as a vital platform in preclinical cancer research. These models are known to preserve the histological and genetic characteristics of the original patient tumors, offering a more predictive in vivo model for evaluating the efficacy of novel anticancer agents compared to traditional cell line-derived xenografts.

Illudin M is a natural sesquiterpene compound with potent antitumor activity. Its mechanism of action involves the alkylation of DNA and other macromolecules, leading to cell cycle arrest and apoptosis.[1][2] While this compound itself has demonstrated high cytotoxicity, its clinical development has been hampered by significant toxicity. This has led to the development of analogs and derivatives, such as Irofulven, with improved therapeutic indices that have been evaluated in clinical trials. This document provides a detailed overview and proposed protocols for the evaluation of this compound and its analogs in PDX models.

Quantitative Data Summary

CompoundCancer TypeXenograft ModelDosing RegimenOutcomeReference
Dehydrothis compound Lung CarcinomaMV522 (Cell Line-Derived)Intraperitoneal or IntravenousInhibited xenograft growth and prolonged lifespan of tumor-bearing animals. Efficacy exceeded that of nine known anticancer drugs.[3]
Irofulven Pediatric Brain TumorsPediatric Solid Tumor Xenografts4.6 mg/kg/day, IV, daily for 5 days, every 21 days for 3 cyclesObjective tumor regressions in 14 of 18 tumor lines (78%).[4][4]
Irofulven NeuroblastomaPediatric Solid Tumor Xenografts4.6 mg/kg/day, IV, daily for 5 days, every 21 days for 3 cyclesObjective tumor regressions observed.[4]
Irofulven RhabdomyosarcomaPediatric Solid Tumor Xenografts4.6 mg/kg/day, IV, daily for 5 days, every 21 days for 3 cyclesObjective tumor regressions observed.[4]

Experimental Protocols

The following protocols are proposed for the evaluation of this compound in PDX models, based on established methodologies for testing novel compounds in these systems.

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for creating PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue, collected sterilely

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)

  • Collection medium (e.g., DMEM with antibiotics)

  • Surgical instruments (scalpels, forceps)

  • Anesthesia

  • Calipers for tumor measurement

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under informed consent and sterile conditions.

  • Tumor Processing: In a sterile environment, wash the tumor tissue with a sterile phosphate-buffered saline (PBS) solution containing antibiotics. Carefully remove any non-tumorous tissue.

  • Implantation: Anesthetize the immunodeficient mouse. Make a small incision and subcutaneously implant a small fragment of the processed tumor tissue (typically 2-3 mm³) into the flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor engraftment and growth. Measure tumor volume using calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is excised. The tumor can then be serially passaged into new cohorts of mice for expansion.

Efficacy Study of this compound in Established PDX Models

This protocol describes the methodology for assessing the antitumor activity of this compound in established PDX models.

Materials:

  • A cohort of mice with established PDX tumors of a specified cancer type

  • This compound (or analog) formulated for in vivo administration

  • Vehicle control solution

  • Dosing syringes and needles

  • Calipers and a scale for measuring tumor volume and mouse body weight

Procedure:

  • Animal Grouping: Once PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

  • Treatment Administration: Administer this compound or a vehicle control to the respective groups based on a predetermined dosing schedule, route of administration (e.g., intravenous, intraperitoneal), and dosage.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the mice.

  • Endpoint and Data Analysis: The study can be concluded after a fixed duration or when tumors in the control group reach a maximum allowable size.

    • Calculate the tumor growth inhibition (TGI) for the treatment group in comparison to the control group.

    • At the end of the study, tumors can be harvested for further pharmacodynamic and biomarker analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 PDX Model Establishment cluster_1 This compound Efficacy Study patient_tumor Patient Tumor Tissue tumor_processing Tumor Processing patient_tumor->tumor_processing implantation Implantation into Immunodeficient Mice tumor_processing->implantation tumor_growth Tumor Growth & Monitoring implantation->tumor_growth passaging Tumor Passaging & Expansion tumor_growth->passaging cohort_establishment Establishment of PDX Cohorts passaging->cohort_establishment randomization Randomization into Groups cohort_establishment->randomization treatment This compound / Vehicle Administration randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring data_analysis Data Analysis & Endpoint monitoring->data_analysis signaling_pathway cluster_cell Cancer Cell illudin_m This compound dna DNA illudin_m->dna Alkylation dna_lesions Illudin-Induced DNA Lesions dna->dna_lesions transcription_stalled Stalled Transcription Complexes dna_lesions->transcription_stalled replication_stalled Stalled Replication Forks dna_lesions->replication_stalled tc_ner Transcription-Coupled Nucleotide Excision Repair (TC-NER) transcription_stalled->tc_ner activates replication_stalled->tc_ner activates apoptosis Apoptosis tc_ner->apoptosis Failure leads to

References

Troubleshooting & Optimization

improving the stability and shelf-life of Illudin M solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability and shelf-life of Illudin M solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in solution?

A1: Proper storage is critical for maintaining the stability of this compound. For the solid compound, storage at -20°C is recommended, where it can be stable for at least four years[1]. Stock solutions should be stored at lower temperatures. It is recommended to use stock solutions stored at -20°C within one month and solutions stored at -80°C within six months[2]. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes[3].

Q2: Which solvents are best for preparing and storing this compound stock solutions?

A2: this compound is highly soluble in several organic solvents but poorly soluble in aqueous solutions like water and heptane[4]. For preparing high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol are suitable choices[1]. For maximum stability, especially for long-term storage, use anhydrous solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis[3].

Q3: My this compound solution has precipitated. What should I do?

A3: If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to help redissolve the compound[2]. Precipitation upon storage, especially after a freeze-thaw cycle, may indicate that the storage concentration is too high for the solvent system. If you encounter persistent precipitation, consider preparing a new stock solution at a lower concentration.

Q4: How can I prepare this compound for in vivo experiments?

A4: Due to the poor aqueous solubility of this compound, multi-component solvent systems are often required for in vivo studies. It is strongly recommended that working solutions for in vivo experiments be prepared freshly and used on the same day to ensure reliability[2]. Examples of suitable solvent systems can be found in the data tables below.

Q5: What factors are known to cause this compound degradation?

A5: this compound, like its analogue Illudin S, is a sesquiterpene that contains structural features sensitive to environmental conditions[5]. Degradation is influenced by factors such as pH, temperature, and light[6][7][8][9][10]. The presence of a ketone group has been identified as a critical structural feature for its cytotoxic activity, suggesting that reactions involving this group could lead to inactivation[5]. Exposure to non-optimal pH and elevated temperatures can accelerate hydrolysis and other degradation reactions[6][8].

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended DurationSource
Solid Compound-20°C≥ 4 years[1]
Stock Solution-20°CUp to 1 month[2]
Stock Solution-80°CUp to 6 months[2]
Table 2: Solubility Profile of this compound
SolventSolubilityNotesSource
DMSOSolubleRecommended for high-concentration stock solutions. Use anhydrous grade for best stability.[1][3]
DMFSolubleSuitable for stock solutions.[1]
EthanolSolubleSuitable for stock solutions.[1]
MethanolSolubleSuitable for stock solutions.[1]
WaterPoorly SolubleNot recommended for primary stock solutions.[4]
HeptanePoorly SolubleUsed in purification but not for creating experimental solutions.[4]
Table 3: Example Formulations for In Vivo Experiments

These formulations are designed to be prepared freshly before use. The protocols involve first creating a clear stock solution in DMSO, followed by the sequential addition of co-solvents[2].

FormulationCompositionFinal Concentration Achieved
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.07 mM)
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.07 mM)
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.07 mM)
Data sourced from MedchemExpress[2].

Visual Guides and Workflows

G cluster_prep Solution Preparation cluster_use Experimental Use start Receive Solid This compound store_solid Store solid at -20°C in desiccated, dark container start->store_solid prep_stock Prepare concentrated stock in anhydrous DMSO store_solid->prep_stock aliquot Aliquot into single-use vials (amber glass) prep_stock->aliquot store_stock Store stock at -80°C (up to 6 months) aliquot->store_stock thaw Thaw single-use aliquot (protect from light) store_stock->thaw prepare_working Prepare fresh working solution for experiment (e.g., in vivo formulation) thaw->prepare_working use Use immediately in experiment prepare_working->use

Caption: Recommended workflow for handling this compound to maximize stability.

G issue Problem Encountered: Precipitate or Poor Results check_sol Is the solution cloudy or has visible precipitate? issue->check_sol check_exp Are experimental results inconsistent or showing no effect? issue->check_exp sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No check_age Is the stock solution old or repeatedly freeze-thawed? age_yes Yes check_age->age_yes Yes age_no No check_age->age_no No action_degradation Root Cause: Potential degradation. Prepare fresh stock and working solutions. check_exp->action_degradation action_sonicate Action: Gently warm and/or sonicate to redissolve the compound. sol_yes->action_sonicate sol_no->check_age action_new_stock Action: Prepare a fresh stock solution. Aliquot to avoid freeze-thaw cycles. age_yes->action_new_stock action_check_protocol Consider other experimental variables. Verify working solution preparation protocol. age_no->action_check_protocol

Caption: Troubleshooting guide for common this compound solution stability issues.

G cluster_cell Inside the Cell cluster_repair Cellular Response illudin This compound/S activation Metabolic Activation (unstable intermediates) illudin->activation dna Nuclear DNA activation->dna alkylates lesion DNA Lesion (Alkylation) transcription RNA Polymerase stalls at DNA lesion lesion->transcription replication Replication Fork stalls at DNA lesion lesion->replication tc_ner Transcription-Coupled Nucleotide Excision Repair (TC-NER) transcription->tc_ner recruits apoptosis Cell Cycle Arrest & Apoptosis replication->apoptosis tc_ner->apoptosis if repair fails

Caption: Simplified pathway of Illudin's mechanism of action and DNA repair.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 248.32 g/mol ) in high-purity anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with airtight caps

  • Calibrated analytical balance

  • Sterile, disposable syringes and needles or calibrated micropipettes

Procedure:

  • Preparation: Perform all steps in a chemical fume hood or biological safety cabinet, wearing appropriate personal protective equipment (PPE).

  • Weighing: Accurately weigh 2.48 mg of solid this compound into a sterile amber glass vial.

  • Solvent Addition: Using a calibrated micropipette or syringe, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex gently until the solid is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution[2].

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use amber vials. This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[2].

Protocol 2: General Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be fully developed and validated for specific experimental needs[11].

Objective: To assess the degradation of this compound in a specific solvent or formulation over time and under various stress conditions.

1. Sample Preparation (Forced Degradation):

  • Prepare a solution of this compound (e.g., 100 µg/mL) in the desired solvent system.

  • Divide the solution into several amber HPLC vials.

  • Expose the vials to various stress conditions to intentionally degrade the compound. This helps ensure the method can separate the intact drug from its degradation products[12].

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Alkaline: Add NaOH to a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to UV light.

  • Include an unstressed control sample stored at -80°C.

  • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

2. Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (or a buffer like phosphate buffer, pH 4.5) is a common starting point for separating small molecules and their degradation products[13].

    • Example Gradient: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance for Illudins (e.g., 220 nm)[6].

  • Column Temperature: 25-30°C.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Run the control (unstressed) sample to determine the retention time of the intact this compound peak.

  • Inject the stressed samples. A stability-indicating method will show a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.

  • Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

References

Technical Support Center: Enhancing the Aqueous Solubility of Illudin M

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center with troubleshooting guides and FAQs for researchers working with Illudin M.

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols for addressing the poor aqueous solubility of this compound, a potent anti-cancer compound.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute a DMSO stock solution into an aqueous buffer like PBS or cell culture media?

A1: This is a common issue known as "crashing out" and occurs with many hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve nonpolar compounds like this compound at high concentrations.[1][2] However, when this concentrated DMSO stock is introduced into an aqueous environment, the overall polarity of the solvent system increases dramatically. This compound is poorly soluble in water, so it precipitates out of the mixed solvent system.[1][3] To prevent this, ensure the final DMSO concentration in your working solution is as low as possible (typically ≤ 0.1% for cell-based assays) and always add the DMSO stock to the aqueous buffer while vortexing, not the other way around, to facilitate rapid dispersion.[1]

Q2: What are the primary strategies to improve the aqueous solubility of this compound for experimental use?

A2: Strategies can be broadly divided into two categories: formulation approaches for immediate use and chemical modifications for long-term development.

  • Formulation Approaches: These are suitable for in vitro and early-stage in vivo studies. They include using co-solvents, complexation with cyclodextrins, employing surfactant-based systems to form micelles or microemulsions, and reducing particle size (nanonization).[4][5][6]

  • Chemical Modification: This is a more advanced strategy aimed at creating new molecular entities with improved properties. The most common approach is the development of prodrugs, where a water-soluble group is attached to this compound and later cleaved in vivo to release the active drug.[7][8][9] Creating analogs through medicinal chemistry is another path.[10][11]

Q3: Besides DMSO, what other co-solvents can be used, and what are the key considerations?

A3: Other common co-solvents include polyethylene glycol (PEG 400), ethanol, and glycerol.[1][12] The choice depends on the specific experimental requirements. Key considerations are:

  • Solubilizing Power: The co-solvent must be able to dissolve this compound at the desired concentration.

  • Toxicity: Co-solvents can be toxic to cells, especially at higher concentrations.[6][13] It is critical to run a vehicle control (assay medium with the same final concentration of the co-solvent) to differentiate between compound and solvent toxicity.[13]

  • Assay Interference: The co-solvent should not interfere with the biological assay or detection method. For example, high concentrations of certain solvents can denature proteins.[12]

Q4: How can cyclodextrins be used to solubilize this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[1] They can encapsulate a poorly soluble molecule like this compound, forming a water-soluble inclusion complex.[13][14] This complex shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[13]

Q5: What is a prodrug strategy and how can it be applied to this compound?

A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[8][9] For this compound, a prodrug strategy would involve attaching a highly polar, water-soluble promoiety (such as a phosphate ester) to one of its hydroxyl groups.[7][15] This new molecule would exhibit greatly enhanced aqueous solubility, making it suitable for formulation.[8][15] Once administered, enzymes in the body (e.g., phosphatases) would cleave the promoiety, releasing the active this compound at the target site.[4] This is a powerful technique that has been successfully used for many poorly soluble drugs.[15][16]

Q6: Is particle size reduction a viable strategy for this compound?

A6: Yes, particle size reduction, particularly to the nanoscale (nanonization), is a viable physical modification strategy.[17][18] According to the Noyes-Whitney equation, reducing the particle size increases the surface-area-to-volume ratio of the drug.[14][19] This larger surface area leads to a faster dissolution rate in aqueous media.[19][20] Techniques like high-pressure homogenization or milling can be used to produce a nanosuspension of this compound.[21]

Q7: How do I accurately measure the aqueous solubility of my modified this compound?

A7: The "gold standard" for measuring equilibrium solubility is the shake-flask method.[22][23] In this method, an excess amount of the compound is added to a specific aqueous buffer and agitated at a controlled temperature until equilibrium is reached (typically 24-48 hours).[22][23] After reaching equilibrium, the undissolved solid is removed by centrifugation and filtration. The concentration of this compound in the clear, saturated filtrate is then quantified using a reliable analytical method like High-Performance Liquid Chromatography (HPLC).[2][24]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation During Experiment The solubility limit of this compound was exceeded upon dilution or temperature change.Decrease the final concentration of the compound.[13] Pre-warm the aqueous medium to the experimental temperature before adding the stock solution.[13] Use a solubility-enhancing formulation like cyclodextrins.[13]
Inconsistent Assay Results Variability in compound solubility between experiments; precipitation of the compound leading to inaccurate concentrations.Prepare fresh dilutions for each experiment. Visually inspect solutions for any signs of precipitation before use. Ensure your solubilization method is robust and reproducible. Inconsistent results can arise from different final co-solvent concentrations.[6]
High Cell Toxicity at Low Doses The solvent (e.g., DMSO) or solubilizing agent (e.g., certain cyclodextrins) may be causing cytotoxicity.Always include a vehicle control (medium + solvent/agent) to measure baseline toxicity.[13] Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%).[1] If using cyclodextrins, test their toxicity profile alone.[13]
Compound Won't Dissolve in Stock Solvent The concentration is too high for the chosen solvent, or the compound requires more energy to dissolve.Try gentle warming (e.g., 37°C) or brief sonication in a water bath to aid dissolution.[1] If it still doesn't dissolve, a lower stock concentration may be necessary.

Quantitative Data

Table 1: Solubility of Crystalline this compound in Various Solvents
SolventSolubility (g/L)Solvent TypeNotes
Deionized Water3.72AqueousPoorly soluble.[3]
n-Heptane1.78Nonpolar OrganicVery poorly soluble.[3]
Acetonitrile151.56Polar Aprotic OrganicHighly soluble.[3]
Ethyl Acetate182.90Polar Aprotic OrganicHighly soluble.[3]
Dichloromethane205.76Polar Aprotic OrganicHighly soluble.[3]
Acetone271.06Polar Aprotic OrganicHighly soluble.[3]
Chloroform257.28Polar Aprotic OrganicHighly soluble.[3]
Methanol388.71Polar Protic OrganicVery highly soluble.[3]
Table 2: Comparison of Common Solubility Enhancement Strategies
StrategyPrinciple of ActionTypical ImprovementKey Considerations
Co-solvents Reduces the polarity of the aqueous medium.[5]Low to ModerateSimple to implement for lab assays. Risk of precipitation upon dilution; potential for solvent toxicity.[1][13]
pH Adjustment Increases the ionization of acidic or basic drugs, which are more soluble than the neutral form.[5][25]Variable (Drug Dependent)Effective for ionizable compounds. May not be suitable for in vivo use due to physiological pH. This compound lacks strongly ionizable groups.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a soluble carrier molecule.[1][14]Moderate to HighWidely used and effective. Can alter drug permeability and requires careful molar ratio optimization.[13]
Solid Dispersion Disperses the drug in a solid polymer matrix, often in an amorphous state with higher energy and solubility.[4][21]HighSignificant solubility increase. Requires specialized manufacturing processes like spray drying or hot-melt extrusion.[4]
Nanonization Increases the surface area of the drug by reducing particle size, leading to a faster dissolution rate.[14][19]Moderate (Rate)Improves dissolution rate rather than intrinsic solubility. Can be formulated as a suspension for oral or injectable routes.[18]
Prodrug Synthesis Covalently attaches a water-soluble promoiety to the drug, which is cleaved in vivo.[8][15]Very HighCan achieve dramatic increases in solubility (>1000-fold).[8][15] Requires extensive medicinal chemistry, synthesis, and regulatory evaluation.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution for in vitro experiments.

  • Calculation: Based on the molecular weight of this compound and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Weighing: Accurately weigh the required amount of solid this compound into a sterile, chemically resistant vial (e.g., amber glass).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[1]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[13] If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication (5-10 minutes) can be applied.[1][13]

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][13] Protect from light.

G cluster_input Inputs cluster_process Process cluster_output Output IlludinM Solid this compound Weigh 1. Weigh Compound IlludinM->Weigh DMSO Anhydrous DMSO Add 2. Add DMSO DMSO->Add Weigh->Add Vortex 3. Vortex / Sonicate Add->Vortex Store 4. Aliquot & Store Vortex->Store Stock Concentrated Stock Solution (-20°C) Store->Stock

Caption: Workflow for preparing an this compound stock solution.

Protocol 2: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the thermodynamic solubility of a compound.[23]

  • Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Addition of Excess Solute: Add an excess amount of solid this compound to a glass vial containing a known volume of the buffer. An excess is confirmed by the presence of undissolved solid material.[22]

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).[23]

  • Phase Separation: After equilibration, separate the solid and liquid phases. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[23]

  • Sampling: Carefully collect the supernatant, ensuring no solid particles are disturbed. For accuracy, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[24]

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile) and determine the concentration of this compound using a validated HPLC method against a standard calibration curve.[24][25]

  • Reporting: Report the solubility in units such as mg/mL or µM at the specified temperature and pH.

G start Start: Excess this compound + Aqueous Buffer shake Agitate at Constant Temp (24-48h) start->shake separate Separate Solid: Centrifuge & Filter shake->separate quantify Quantify Solute in Filtrate (e.g., HPLC) separate->quantify end Result: Equilibrium Solubility quantify->end

Caption: The shake-flask method for solubility determination.

Protocol 3: Preparation of this compound-Cyclodextrin Complex (Kneading Method)

This protocol describes a common lab-scale method for preparing solid cyclodextrin inclusion complexes.[13]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.[13]

  • Mixing: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a glass mortar. Mix the powders thoroughly with a pestle.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture while continuously triturating with the pestle. Knead for 30-60 minutes to form a uniform, sticky paste.[13]

  • Drying: Transfer the paste to a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until the solvent has completely evaporated and a constant weight is achieved.[13]

  • Final Product: The resulting dried mass is the this compound-cyclodextrin inclusion complex. It can be gently ground into a fine powder for storage and use. The aqueous solubility of this complex should be significantly higher than that of the parent this compound.

G cluster_complex Mechanism of Cyclodextrin Complexation IlludinM This compound (Hydrophobic) Cyclodextrin Cyclodextrin Carrier (Hydrophilic Exterior, Hydrophobic Interior) IlludinM->Cyclodextrin + Complex Water-Soluble Inclusion Complex Cyclodextrin->Complex Encapsulation

Caption: Conceptual diagram of this compound solubility enhancement.

References

Technical Support Center: Optimization of Illudin M Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for optimizing the production of the anticancer compound Illudin M from fungal cultures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound is a fungal sesquiterpene, a type of secondary metabolite, with potent cytotoxic properties.[1] It serves as a crucial base molecule for the development of novel anticancer agents due to its strong activity against tumor cell lines that are resistant to conventional drugs.[1][2] Semisynthetic derivatives of this compound have shown increased selectivity and an improved therapeutic index against certain cancer cells, making a sustainable supply of the natural compound essential for further research and clinical development.[2]

Q2: Which fungal strains are known to produce this compound? A2: this compound is produced by Basidiomycota of the genus Omphalotus. Strains reported to produce this compound include Omphalotus nidiformis, O. illudens, O. japonicus, O. mexicanus, O. subilludens, and O. olivascens.[2][3] Among these, Omphalotus nidiformis has been a primary focus for process optimization studies and has demonstrated the highest production titers under optimized conditions.[2]

Q3: What are the typical yields of this compound in fungal cultures? A3: Initial yields in standard culture media are often low, in the range of 30-80 mg/L.[2] However, through systematic optimization of media composition, seed culture preparation, and fermentation strategies, titers can be significantly increased. Optimized shake-flask processes have achieved yields of approximately 400 mg/L, and with the implementation of a fed-batch strategy, titers can reach as high as 940 mg/L.[2] Transferring this process to stirred-tank bioreactors has resulted in comparable high yields.[4][5]

Q4: How is this compound typically quantified from a culture? A4: A rapid and reliable method for quantifying this compound involves analyzing the cell-free supernatant, as the compound is secreted into the culture medium.[2] The standard procedure includes centrifugation to remove biomass, followed by a quick extraction of the supernatant. The extract is then analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a diode array detector (DAD).[2] For structural confirmation and purity analysis, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed.[2]

Section 2: Troubleshooting Guide

Q1: My this compound yield is very low or non-existent. What are the common causes? A1: Low this compound production can stem from several factors:

  • Suboptimal Medium: The composition of the culture medium is critical. A lack of essential nutrients or an improper carbon-to-nitrogen ratio can hinder secondary metabolite production. Media containing corn steep solids and glucose have proven effective.[2]

  • Carbon Catabolite Repression: High concentrations of glucose can repress secondary metabolism. The highest production rates are often observed after glucose levels have been significantly depleted.[2]

  • Improper pH: The pH of the culture has a major effect on fungal growth and metabolite production.[4] The optimal pH may vary between the growth and production phases.

  • Poor Seed Culture: The quality and morphology of the inoculum are crucial. Inconsistent seed preparation can lead to poor growth or non-productive morphologies (e.g., large, dense pellets).[2]

  • Lack of Precursors: this compound is a sesquiterpene, and its biosynthesis can be limited by the availability of precursors. Feeding strategies involving acetate have been shown to dramatically boost production.[2][4]

Q2: I'm seeing high variability in yield between experimental batches. How can I improve reproducibility? A2: High variability is a common challenge in fungal fermentations.[6] To improve consistency, strict standardization of all procedures is necessary:

  • Standardize Seed Preparation: This is one of the most critical steps. Using a homogenized seed culture adjusted to a specific biomass concentration can lead to more uniform pellet formation and predictable growth in the main culture.[2]

  • Control Inoculum Volume: The amount of inoculum can impact pellet size and number, which in turn affects productivity. Determine the optimal inoculum volume for your specific conditions.[2]

  • Maintain Consistent Culture Conditions: Precisely control all parameters, including medium composition, initial pH, temperature, and agitation speed.[7][8]

  • Monitor Substrate Consumption: Tracking glucose consumption can help predict the onset of the production phase and ensure that feeding strategies are timed correctly.[2][6]

Q3: My fungal culture is growing as large, dense pellets. Is this optimal for production? A3: Not necessarily. For this compound production in O. nidiformis, smaller and more numerous pellets have been found to be more productive.[2] Large, dense pellets can suffer from mass transfer limitations, where cells in the core do not have adequate access to nutrients and oxygen. Homogenizing the seed culture prior to inoculation is an effective strategy to promote the formation of smaller pellets.[2]

Q4: How do I handle microbial contamination in my culture? A4: Microbial contamination can alter culture conditions (e.g., pH), compete for nutrients, or produce compounds that inhibit fungal growth or degrade this compound.[9]

  • Prevention: The best approach is prevention through strict aseptic techniques during all stages of media preparation, inoculation, and sampling.

  • Identification: Use microscopy to identify the type of contaminant (e.g., bacteria, yeast, other molds).

  • Salvage (with caution): For a valuable culture with low-level contamination, you may attempt to transfer a small piece of uncontaminated mycelium to a fresh medium, potentially containing an appropriate antibiotic or antifungal agent. However, this is a last resort, as these agents can also affect the growth and metabolism of your production strain.[9]

Q5: I'm having trouble with the downstream processing of this compound. What is an effective extraction and purification method? A5: Since this compound is secreted into the broth, the initial step is to separate the biomass by centrifugation.[2] A robust and scalable downstream process involves:

  • Solid Phase Extraction (SPE): The cell-free supernatant can be passed through an SPE cartridge to capture and concentrate the this compound, reducing solvent waste.

  • Elution: The compound is eluted from the SPE cartridge using a solvent like methanol.

  • Liquid-Liquid Extraction: The concentrated fraction can be further purified using a water/heptane mixture, which enriches this compound in the heptane phase.

  • Crystallization: this compound can be readily crystallized from the heptane solution by concentrating the solution, achieving a final purity of over 95%.[1]

Section 3: Data Tables for Optimization

Table 1: Comparison of Omphalotus Strains for this compound Production (Data synthesized from studies on various Omphalotus species.[2])

Fungal StrainReported ProducerRelative Yield in Standard Medium (Rb2)Time to Max Titer (hours)
O. nidiformis Yes ~78 mg/L 288
O. illudensYesLower>300
O. japonicusYesLower>300
O. mexicanusYesLower>300
O. subilludensYesLower>300
O. olivascensYesLower>300

Table 2: Effect of Key Medium Components on this compound Production (Based on optimization experiments with O. nidiformis.[2])

FactorLevel 1Titer (mg/L)Level 2Titer (mg/L)Optimal Range
Corn Steep Solids 3.0 g/L~1809.0 g/L~2507.0 g/L
Glucose Monohydrate 6.0 g/L~19018.0 g/L~24013.5 g/L

Table 3: Summary of Stepwise Process Optimization and Resulting Titers (Data from a hypothesis-driven optimization study.[2])

Optimization StepKey ParametersResulting this compound TiterFold Increase
Initial Screening O. nidiformis in Rb2 medium~38 mg/L1x
Media & Seed Prep Simplified Medium (Glucose 13.5 g/L, CSS 7.0 g/L), Homogenized Seed Culture~400 mg/L~10.5x
Fed-Batch Strategy Optimized Medium + Acetate Feed (8.0 g/L at 96h) + Glucose Feed (6.0 g/L at 120h)~940 mg/L ~25x

Section 4: Key Experimental Protocols

Protocol 1: Standardized Seed Culture Preparation

  • Initial Culture: Inoculate a suitable liquid medium (e.g., Rb2) with O. nidiformis from a plate culture.

  • Incubation: Grow the culture in a shake flask at the appropriate temperature and agitation speed until sufficient biomass is generated (typically 7-10 days).

  • Homogenization: Aseptically transfer the entire seed culture to a sterile blender. Homogenize the mycelial suspension.

  • Concentration Adjustment: Determine the wet biomass concentration of the homogenized slurry. Adjust the concentration to a standard value (e.g., 200 g/L) using sterile medium or buffer. This ensures a consistent inoculum for the main culture.[2]

  • Inoculation: Use a defined volume of the standardized, homogenized seed culture to inoculate the main production culture.

Protocol 2: Optimized Submerged Fermentation in Shake Flasks

  • Medium Preparation: Prepare the simplified production medium consisting of Glucose (13.5 g/L), Corn Steep Solids (7.0 g/L), and modified Dox broth (35 mL/L). Sterilize the medium.

  • Inoculation: Inoculate the production medium with the standardized seed culture (from Protocol 1) at a predetermined optimal volume.

  • Cultivation: Incubate the flasks on an orbital shaker at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 120 rpm).[10]

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor pH, glucose consumption, and this compound production.

  • Harvest: Harvest the culture when this compound titers peak and begin to decline, typically after 8 days under fed-batch conditions.[2]

Protocol 3: Fed-Batch Strategy for Enhanced Production

  • Initial Fermentation: Begin the fermentation process as described in Protocol 2.

  • Monitor Glucose: Closely monitor the glucose concentration in the medium.

  • Acetate Feed: At 96 hours post-inoculation, perform a sterile feed of acetate (e.g., adding 8.0 g/L).[2] This provides a key precursor for the sesquiterpene biosynthesis pathway.

  • Glucose Feed: At 120 hours post-inoculation, perform a sterile feed of glucose (e.g., adding 6.0 g/L).[2] This replenishes the carbon source to sustain the culture during the extended production phase.

  • Continue Cultivation: Continue the fermentation until the maximum titer is reached, typically around 8 days.

Protocol 4: Rapid Quantification of this compound using RP-HPLC

  • Sample Preparation: Withdraw 1-2 mL of culture broth. Centrifuge at high speed (e.g., 10,000 x g for 5 min) to pellet the biomass.

  • Extraction: Transfer a known volume of the clear supernatant to a clean tube. Perform a liquid-liquid extraction with an equal volume of an organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Solvent Evaporation: Carefully transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., acetonitrile/water mixture).

  • HPLC Analysis: Inject the reconstituted sample into an RP-HPLC system equipped with a C18 column and a DAD detector.[2][3]

  • Quantification: Create a standard curve using purified this compound. Compare the peak area from the sample to the standard curve to determine the concentration.

Section 5: Visual Guides and Pathways

Workflow_for_Illudin_M_Optimization cluster_0 Phase 1: Foundation cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Yield Enhancement Strain Strain Selection (e.g., O. nidiformis) Media Media Screening (Carbon/Nitrogen Sources) Strain->Media Inoculate Analytics Analytical Method Development (HPLC) Media->Analytics Quantify Seed Seed Culture Standardization (Homogenization) Analytics->Seed Establish Baseline Culture Culture Condition Optimization (pH, Temp) Seed->Culture Standardized Inoculum Feeding Develop Fed-Batch Strategy (Acetate/Glucose) Culture->Feeding Apply Optimized Process Bioreactor Scale-up to Bioreactor Feeding->Bioreactor Transfer Process Final High Titer (~940 mg/L)

Caption: Experimental workflow for optimizing this compound production.

Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_Media Is the medium composition correct? (CSS, Glucose) Start->Check_Media Check_Seed Was the seed culture standardized & homogenized? Start->Check_Seed Check_Culture Are culture conditions (pH, Temp, Agitation) optimal? Start->Check_Culture Check_Glucose Is glucose depleted before the production phase? Start->Check_Glucose Sol_Media Optimize media components Check_Media->Sol_Media No Sol_Seed Implement standardized homogenized inoculum Check_Seed->Sol_Seed No Sol_Culture Adjust pH/Temp/ Agitation Check_Culture->Sol_Culture No Sol_Feed Implement precursor feeding strategy (Acetate/Glucose) Check_Glucose->Sol_Feed No

Caption: Logic diagram for troubleshooting low this compound yields.

Biosynthesis_Precursors cluster_inputs Carbon Sources & Precursors cluster_pathway Metabolic Pathway cluster_output Final Product Glucose Glucose Feed Primary_Metabolism Primary Metabolism Glucose->Primary_Metabolism Acetate Acetate Feed Sesquiterpene_Pathway Sesquiterpene Biosynthesis Acetate->Sesquiterpene_Pathway Key Precursor Primary_Metabolism->Sesquiterpene_Pathway Provides Building Blocks IlludinM This compound Sesquiterpene_Pathway->IlludinM Biosynthesis

Caption: Simplified relationship of precursors to this compound biosynthesis.

References

Technical Support Center: Mitigating the Non-Specific Toxicity of Illudin M

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on mitigating the non-specific toxicity of Illudin M. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guides

This section is designed to help you troubleshoot common problems encountered in key experimental areas related to this compound research.

Cytotoxicity Assays

Question: My cell viability results are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results in cytotoxicity assays (e.g., MTT, XTT, or CellTiter-Glo®) can stem from several factors. Here are some common causes and solutions:

  • Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable metabolic rates and drug responses.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Always count cells accurately using a hemocytometer or an automated cell counter before plating.

  • Reagent Preparation and Handling: Improperly prepared or stored reagents can affect assay performance.

    • Solution: Prepare fresh reagents as needed. For instance, MTT solution should be sterile-filtered and protected from light. Ensure complete solubilization of formazan crystals in MTT assays, which may require extended incubation or agitation.[1][2]

  • Vehicle Control: The solvent used to dissolve this compound or its analogs (e.g., DMSO) can be toxic at certain concentrations.

    • Solution: Always include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) to differentiate between drug-induced and solvent-induced cytotoxicity. Keep the final solvent concentration consistent across all wells and typically below 0.5%.

Question: I am observing high background absorbance in my MTT assay.

Answer: High background absorbance can be caused by several factors:

  • Contamination: Microbial contamination can lead to the reduction of MTT, causing a false-positive signal.

    • Solution: Regularly check your cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.

  • Phenol Red and Serum: Phenol red in the culture medium and components in fetal bovine serum (FBS) can interfere with absorbance readings.

    • Solution: Use a culture medium without phenol red for the assay. When adding the MTT reagent, it's advisable to use a serum-free medium to reduce background.[2] Always include a blank control (medium and MTT reagent without cells) to subtract background absorbance.

Prodrug Activation and Efficacy

Question: My this compound prodrug is not showing selective cytotoxicity in cancer cells overexpressing the target activating enzyme.

Answer: A lack of selective activation can be due to several issues:

  • Enzyme Activity: The target enzyme (e.g., Prostaglandin Reductase 1, PTGR1) may have low activity in your cell model.

    • Solution: Confirm the expression and activity of the target enzyme in your chosen cell line using techniques like Western blotting, qPCR, or a specific enzyme activity assay.

  • Prodrug Stability: The prodrug may be unstable and release the active this compound prematurely without enzymatic activation.

    • Solution: Assess the stability of your prodrug in culture medium over the time course of your experiment. Use HPLC or LC-MS to monitor for the premature release of the parent drug.

  • Off-Target Activation: Other cellular reductases may be activating the prodrug non-specifically.

    • Solution: Test your prodrug in a cell line that does not express the target enzyme to assess the level of off-target activation.

Targeted Nanoparticle Delivery

Question: The encapsulation efficiency of this compound in my nanoparticles is low.

Answer: Low encapsulation efficiency (EE) is a common challenge, especially for hydrophobic drugs like this compound.[3] Here are some potential solutions:

  • Formulation Method: The chosen nanoparticle formulation method may not be optimal for your drug and polymer combination.

    • Solution: For hydrophobic drugs like this compound, methods like emulsion-solvent evaporation or nanoprecipitation are often suitable.[3] Experiment with different polymers [e.g., PLGA, PCL] and surfactants to improve drug-polymer interaction.

  • Drug-Polymer Ratio: An inappropriate ratio of drug to polymer can lead to poor encapsulation.

    • Solution: Optimize the drug-to-polymer ratio. A higher polymer concentration can sometimes improve EE, but may also result in larger nanoparticles.

  • Solvent Selection: The choice of organic solvent is crucial.

    • Solution: Use a solvent in which both the drug and polymer are highly soluble, and that is immiscible with the aqueous phase in emulsion-based methods to prevent drug leakage.[3]

Question: My targeted nanoparticles are showing high uptake in the liver and spleen (off-target accumulation) in vivo.

Answer: High uptake by the reticuloendothelial system (RES) in the liver and spleen is a common issue with nanoparticle delivery.

  • Particle Size and Surface Charge: Large or highly charged nanoparticles are more readily cleared by the RES.

    • Solution: Aim for a particle size between 50-200 nm with a neutral or slightly negative zeta potential.

  • Surface Modification: The nanoparticle surface may be promoting opsonization (coating with plasma proteins), leading to RES uptake.

    • Solution: Coat your nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. This creates a hydrophilic shell that reduces opsonization and prolongs circulation time, allowing for better tumor accumulation.

II. Frequently Asked Questions (FAQs)

What is the primary mechanism of this compound's toxicity?

This compound is a DNA alkylating agent. Its active metabolites covalently bind to DNA, forming adducts that block DNA replication and transcription. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

How do this compound analogs like Irofulven and Acylfulvenes mitigate non-specific toxicity?

Analogs like Irofulven (a derivative of Illudin S) and other acylfulvenes have been developed to have an improved therapeutic index. They are often prodrugs that require activation by specific enzymes, such as Prostaglandin Reductase 1 (PTGR1), which can be overexpressed in some tumor cells. This targeted activation helps to concentrate the cytotoxic effect in cancer cells, reducing damage to healthy tissues.[4]

What is the role of the DNA damage response in this compound's mechanism of action?

The DNA lesions caused by this compound are primarily repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Cancer cells with deficiencies in TC-NER components can be hypersensitive to this compound and its analogs, suggesting a potential for targeted therapy in patients with such mutations.

What are some key considerations for formulating this compound for in vivo studies?

This compound is a hydrophobic compound with poor water solubility. This presents a significant formulation challenge. Strategies to overcome this include:

  • Prodrug approach: Designing more soluble prodrugs.

  • Nanoparticle encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve its solubility and enable intravenous administration.

  • Use of co-solvents: Formulating with biocompatible co-solvents, although this can sometimes lead to precipitation upon injection.

III. Quantitative Data

Table 1: Comparative Cytotoxicity of Illudin Analogs
CompoundCell LineAssay TypeCytotoxicity Metric (IC50)
Illudin SSW-480 (Colon Cancer)Cell Viability14 nM[3]
AcylfulveneSW-480 (Colon Cancer)Cell Viability301 nM[5]
LP-184 (Acylfulvene analog)OVCAR3 (Ovarian Cancer)Cell ViabilityNot specified, synergistic with olaparib[6]
LP-184 (Acylfulvene analog)22Rv1 (Prostate Cancer)Cell ViabilityNot specified, synergistic with rucaparib[6]
LP-184 (Acylfulvene analog)LuCaP 96 (Prostate Cancer Organoid)Cell Viability77 nmol/L[7]
LP-184 (Acylfulvene analog)LuCaP 86.2 (Prostate Cancer Organoid)Cell Viability645 nmol/L[7]

Note: IC50 is the half-maximal inhibitory concentration. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vivo Toxicity Data
CompoundAnimal ModelRoute of AdministrationLD50
IrofulvenNot specifiedNot specifiedData not readily available in searched articles.
Illudin SNot specifiedNot specifiedData not readily available in searched articles.

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Specific LD50 values for this compound and its direct analogs were not found in the provided search results. Irofulven has undergone Phase I clinical trials where dose-limiting toxicities were identified. For example, in a study on patients with acute leukemia, the maximum tolerated dose (MTD) was 10 mg/m2/day for five days, with dose-limiting toxicities including nausea, vomiting, and hepatic and renal dysfunction.[8]

IV. Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound and its analogs in a 96-well plate format.[1][2][9][10][11]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound or analog (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[2]

Colony Formation Assay

This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent.[12][13][14][15][16]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound or analog

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of your compound for a specified duration (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Fixing and Staining: Wash the colonies with PBS. Fix the colonies with 100% methanol for 15 minutes. Stain with crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and let them air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

V. Visualizations

Signaling Pathways and Workflows

DNA_Damage_Response cluster_TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Illudin_DNA_Adduct This compound-DNA Adduct RNAPII_Stall RNA Polymerase II Stalls Illudin_DNA_Adduct->RNAPII_Stall Blocks Transcription CSB CSB RNAPII_Stall->CSB Recruits CSA CSA (E3 Ligase Complex) CSB->CSA Recruits UVSSA UVSSA CSA->UVSSA Recruits TFIIH TFIIH UVSSA->TFIIH Recruits XPG_XPF XPG / ERCC1-XPF (Endonucleases) TFIIH->XPG_XPF Unwinds DNA & Positions Endonucleases Excision Excision of Damaged DNA XPG_XPF->Excision Dual Incision DNA_Polymerase DNA Polymerase Excision->DNA_Polymerase Gap Filling DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Ligation Repair DNA Repair Complete DNA_Ligase->Repair

Caption: Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway for this compound-induced DNA damage.

Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway DNA_Damage Persistent DNA Damage (Unrepaired Illudin Adducts) BH3_only Activation of BH3-only proteins (e.g., Bid, Bim) DNA_Damage->BH3_only Bax_Bak Bax/Bak Activation & Oligomerization BH3_only->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Forms Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Caspase9 Caspase-9 Activation Caspase9->Apoptosome Recruited to Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by this compound-induced DNA damage.[17][18][19][20][21]

Prodrug_Development_Workflow cluster_workflow Targeted Prodrug Development Workflow Start Start: High Toxicity of this compound Identify_Target Identify Tumor-Specific Activating Enzyme (e.g., PTGR1) Start->Identify_Target Design_Prodrug Design Prodrug with Enzyme-Cleavable Linker Identify_Target->Design_Prodrug Synthesize Synthesize & Purify Prodrug Design_Prodrug->Synthesize In_Vitro_Screening In Vitro Screening Synthesize->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (High vs. Low Enzyme Cells) In_Vitro_Screening->Cytotoxicity_Assay Test Activation_Assay Enzymatic Activation Assay In_Vitro_Screening->Activation_Assay Test Stability_Assay Stability Assay In_Vitro_Screening->Stability_Assay Test Optimization Optimize Prodrug Design Cytotoxicity_Assay->Optimization Low Selectivity In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cytotoxicity_Assay->In_Vivo_Studies Good Selectivity Activation_Assay->Optimization Poor Activation Stability_Assay->Optimization Unstable Optimization->Design_Prodrug Redesign In_Vivo_Studies->Optimization High Toxicity / Low Efficacy Lead_Candidate Lead Candidate Identified In_Vivo_Studies->Lead_Candidate Good Efficacy & Safety

Caption: A logical workflow for the development of targeted this compound prodrugs.

References

troubleshooting Illudin M purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Illudin M purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound After Chromatography

Question: I am experiencing a significantly lower than expected yield of this compound after my chromatography step. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield is a common issue in natural product purification. Several factors throughout the process could be contributing to the loss of this compound. Here’s a step-by-step guide to troubleshoot this problem:

  • Incomplete Elution from the Column: this compound may be too strongly retained on the stationary phase.

    • Solution:

      • Increase Solvent Strength: Gradually increase the percentage of the strong solvent (e.g., methanol or acetonitrile) in your mobile phase. For reverse-phase chromatography, a stepwise or linear gradient elution can be more effective than isocratic elution. An isocratic elution with 80% methanol has been shown to be effective for eluting this compound from a hydrophobic resin.[1][2]

      • Change Mobile Phase Composition: If increasing solvent strength is insufficient, consider switching to a different organic modifier.

      • Check for Secondary Interactions: this compound, with its hydroxyl groups, might exhibit secondary interactions with the stationary phase. Adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can help to suppress these interactions and improve peak shape and recovery.[2]

  • Degradation of this compound During Purification: this compound can be sensitive to pH, temperature, and light.

    • Solution:

      • Control Temperature: Perform all purification steps at a low temperature (e.g., 4°C) to minimize degradation. This compound solutions can be stored in the dark at 4°C for up to 9 weeks without significant degradation.[2]

      • pH Management: Maintain a neutral pH in your buffers unless a specific pH is required for separation.

      • Minimize Exposure to Light: Protect your samples from light by using amber vials or covering glassware with aluminum foil.

  • Inefficient Extraction from Culture Broth: The initial extraction from the fungal culture is a critical step for overall yield.

    • Solution:

      • Optimize Solid-Phase Extraction (SPE): Using a hydrophobic resin like XAD16N can effectively capture this compound from the culture supernatant.[2] Ensure the column is not overloaded and that the flow rate is slow enough for efficient binding.

      • Liquid-Liquid Extraction: After elution from the SPE column and removal of the organic solvent, a liquid-liquid extraction with a solvent like heptane can enrich this compound.[2]

  • Precipitation on the Column: High concentrations of this compound in a weak solvent can lead to precipitation at the head of the column.

    • Solution:

      • Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase before loading it onto the column. If solubility is an issue, you may need to reduce the sample concentration.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My this compound peak in the HPLC chromatogram is showing significant tailing (or fronting). What causes this and how can I achieve a more symmetrical peak?

Answer:

Asymmetrical peaks are a common chromatographic problem that can affect both the accuracy of quantification and the efficiency of purification.

  • Peak Tailing: The latter part of the peak is drawn out.[3][4][5]

    • Causes & Solutions:

      • Secondary Interactions: Acidic silanol groups on silica-based columns can interact with polar analytes.

        • Use a lower pH mobile phase: Adding an acid like formic acid can protonate the silanol groups and reduce these interactions.[2]

      • Column Overload: Injecting too much sample can lead to peak tailing.

        • Reduce sample concentration or injection volume.

      • Column Degradation: Voids in the column packing or a contaminated guard column can cause tailing.

        • Replace the guard column or the analytical column if necessary.

  • Peak Fronting: The first part of the peak is broader than the second.[3][4][5]

    • Causes & Solutions:

      • Sample Overload: This is a primary cause of peak fronting.

        • Dilute the sample or inject a smaller volume.

      • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

        • Ensure the sample is completely dissolved in a solvent that is weaker than or the same as the mobile phase.

      • Column Collapse: Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse.[4]

        • Verify and adjust the mobile phase pH and operating temperature.

Issue 3: this compound Degradation During the Purification Process

Question: I suspect my this compound is degrading during purification. What are the signs of degradation and what steps can I take to prevent it?

Answer:

This compound, like many complex natural products, can be susceptible to degradation.

  • Signs of Degradation:

    • Appearance of new, smaller peaks in your chromatogram over time.

    • A decrease in the area of the main this compound peak in successive analyses of the same sample.

    • Color changes in your sample.

  • Prevention Strategies:

    • Temperature Control: Maintain low temperatures (4°C) throughout the purification process, including sample storage.[2]

    • pH Stability: Avoid strongly acidic or basic conditions unless a specific protocol requires it. Neutral pH is generally safer.

    • Light Protection: this compound may be light-sensitive. Work in low light conditions and use light-blocking containers.

    • Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant like BHT to your solvents, but be mindful that this will need to be removed in a final purification step.

    • Minimize Purification Time: A streamlined and efficient purification process reduces the time your compound is exposed to potentially degrading conditions. A recently developed method emphasizes a short purification time.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound purification to aid in experimental design and troubleshooting.

Table 1: Reverse-Phase HPLC Conditions for this compound Analysis

ParameterValueReference
Column Acquity UPLC® BEH C18 (1.7 μm, 2.1 mm × 50 mm)[2]
Mobile Phase A H₂O + 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[2]
Flow Rate 600 μL/min[2]
Column Temperature 40°C[2]
Detection DAD (Diode Array Detector)[2]

Table 2: this compound Purification Performance

Purification StepPurity AchievedReference
Solid-Phase Extraction & Elution > 50%[2]
Crystallization from Heptane > 95%[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Culture Supernatant

This protocol is adapted from a method developed for the recovery of this compound from Omphalotus nidiformis culture.[2]

  • Culture Preparation:

    • Remove biomass from the fungal culture by centrifugation.

    • Filter the supernatant through a paper filter using a Buchner funnel to obtain a clear broth.

    • If antifoam is present, pre-filter the broth through a thin layer of cotton wool.[2]

  • Column Preparation:

    • Pack a chromatography column with a hydrophobic resin (e.g., Amberlite® XAD16N).

    • Equilibrate the column with deionized water.

  • Adsorption:

    • Load the clarified culture supernatant onto the column at a low linear flow velocity (e.g., ~5.20 cm/min) to ensure full binding of this compound.[2]

  • Washing:

    • Wash the column with deionized water to remove unbound impurities.

    • Perform a stepwise wash with increasing concentrations of methanol (e.g., 10% and 15% methanol) to remove polar impurities.[2] Monitor the eluate to ensure no significant amount of this compound is being lost.

  • Elution:

    • Elute this compound from the column using an isocratic elution of 80% methanol in water.[1][2]

    • Collect fractions and monitor the elution using a UV detector at 325 nm.[2]

  • Column Regeneration:

    • Wash the column with 100% methanol to remove any remaining compounds and regenerate the resin for future use.[2]

Protocol 2: Flash Chromatography on Silica Gel

This is a general protocol for flash chromatography that can be adapted for this compound purification.

  • Slurry Preparation:

    • Weigh out silica gel (typically 20-50 times the weight of your sample) in a beaker.[6]

    • Create a slurry by adding your initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.[6]

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, then add another thin layer of sand on top to protect the silica bed.[6]

  • Sample Loading:

    • Dissolve your crude this compound extract in a minimal amount of a suitable solvent.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Begin eluting with your low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Fraction Pooling and Concentration:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Diagram 1: this compound Purification Workflow

Illudin_M_Purification_Workflow culture Fungal Culture Broth centrifugation Centrifugation culture->centrifugation supernatant Clarified Supernatant centrifugation->supernatant spe Solid-Phase Extraction (Hydrophobic Resin) supernatant->spe wash Wash with H2O & low % Methanol spe->wash Impurities Removed elution Elution (80% Methanol) spe->elution wash->spe eluates This compound Rich Eluates elution->eluates drying Solvent Removal eluates->drying dried_extract Dried Extract drying->dried_extract extraction Liquid-Liquid Extraction (Water/Heptane) dried_extract->extraction heptane_phase Heptane Phase extraction->heptane_phase crystallization Crystallization heptane_phase->crystallization pure_illudin_m >95% Pure this compound crystallization->pure_illudin_m

Caption: A typical workflow for the purification of this compound.

Diagram 2: Troubleshooting Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_elution Check Elution Conditions start->check_elution check_degradation Suspect Degradation? start->check_degradation check_extraction Review Initial Extraction start->check_extraction check_precipitation Check for Precipitation start->check_precipitation increase_solvent Increase Solvent Strength check_elution->increase_solvent If incomplete change_mobile_phase Change Mobile Phase check_elution->change_mobile_phase If still low control_temp Lower Temperature (4°C) check_degradation->control_temp If yes protect_light Protect from Light check_degradation->protect_light Also optimize_spe Optimize SPE Binding/Elution check_extraction->optimize_spe If inefficient adjust_sample_conc Adjust Sample Concentration check_precipitation->adjust_sample_conc If observed

Caption: A decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Scale-Up Production of Illudin M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of the anti-cancer compound Illudin M.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from shake flasks to stirred-tank bioreactors?

A1: The transition from shake flask to bioreactor production of this compound presents several key challenges. A primary difficulty lies in managing the complex morphology of the producing organism, Omphalotus nidiformis, in a stirred-tank environment, which can differ significantly from shake flask cultures.[1][2] Maintaining consistent and high-yield production requires careful control over critical process parameters that do not always translate directly from smaller to larger scales.[1][2][3] Key areas of concern include managing biomass growth, optimizing precursor feeding strategies, and adapting to the different hydrodynamic and gas transfer conditions in a bioreactor.[1][2]

Q2: What are the typical yields for this compound at different scales of production?

A2: this compound production yields can vary significantly depending on the cultivation method and scale. Optimized shake flask processes have been reported to achieve titers of approximately 940 mg/L.[1][2][3][4] In moving to stirred-tank bioreactors, initial scale-up to a 2 L vessel has achieved comparable titers of over 900 mg/L.[1][2][3] However, further scaling to a 15 L bioreactor has shown a reduction in yield to around 523 mg/L, highlighting the challenges of maintaining productivity at larger volumes.[2][3][5]

Quantitative Data Summary: this compound Production Titers

Production ScaleVessel TypeWorking VolumeReported Titer (mg/L)
Lab ScaleShake Flask-~38 (initial)
Lab ScaleShake Flask-~400 (optimized medium)
Lab ScaleShake Flask-~940 (optimized feeding)[1][2][3][4]
Bench ScaleStirred-Tank Bioreactor1.5 L> 900[1][2][3]
Pilot ScaleStirred-Tank Bioreactor10 L523[2][3][5]

Q3: What are the critical media components and feeding strategies for enhanced this compound production?

A3: Successful this compound production relies on a well-defined medium and a strategic feeding approach. An effective base medium contains corn steep solids and modified Dox broth.[4] To boost titers, a fed-batch strategy is crucial. This typically involves feeding glucose and acetate at specific time points during fermentation to overcome potential biosynthetic bottlenecks.[4] For instance, a feeding of acetate at 96 hours followed by a glucose feed at 120 hours has been shown to significantly increase the final this compound titer.[4]

Troubleshooting Guide

Problem 1: Low this compound Titer in Bioreactor Compared to Shake Flask

Possible Cause Suggested Solution
Suboptimal Biomass Growth: The morphology of O. nidiformis can change in a bioreactor, impacting productivity.[1][2]Control Biomass with pH Shift: Implement a carefully timed pH shift during the cultivation process to manage biomass growth.[1][3]
Inadequate Precursor Supply: Biosynthesis of this compound may be limited by the availability of precursors at a larger scale.Optimize Feeding Strategy: Adapt the precursor feeding strategy for the bioreactor, potentially adjusting the timing and concentration of glucose and acetate feeds based on real-time process monitoring.[1][3]
Poor Gas Transfer: Inefficient oxygen transfer in the bioreactor can limit cell growth and secondary metabolite production.Monitor Off-Gas Analysis: Utilize off-gas analysis to understand the respiratory activity of the culture and adjust agitation and aeration rates to ensure sufficient oxygen supply.[1]

Problem 2: High Variability in this compound Yields Between Batches

Possible Cause Suggested Solution
Inconsistent Seed Culture: Variability in the age, density, or quality of the inoculum can lead to inconsistent fermentation performance.Standardize Seed Preparation: Implement a strict and standardized protocol for the preparation of the seed culture to ensure consistency between batches.[4]
Fluctuations in Process Parameters: Minor deviations in pH, temperature, or feeding times can have a significant impact on the final titer.Implement Robust Process Controls: Utilize automated control systems to maintain critical process parameters within a narrow, optimized range throughout the fermentation.[1][2]

Problem 3: Difficulties in Downstream Purification of this compound

Possible Cause Suggested Solution
Presence of Antifoaming Agents: Antifoaming agents used in bioreactors can form emulsions, complicating the separation of the supernatant.[6]Centrifugation and Filtration: After centrifugation to remove biomass, the supernatant should be filtered to help remove residual antifoam.[6]
Large Working Volumes: Processing large volumes of culture supernatant can be inefficient and costly.Adsorption to Resin: Use a resin like XAD16N in a fixed bed to adsorb this compound from the supernatant, which can reduce the working volume by approximately 90%.[6][7]
Low Purity After Initial Extraction: The initial extract may contain a high level of impurities.Solvent Extraction and Crystallization: After elution from the resin, perform a water/heptane extraction to enrich this compound in the heptane phase. The final product can then be crystallized by concentrating the heptane solution to achieve a purity of over 95%.[6][7]

Experimental Protocols

Optimized Shake Flask Cultivation of Omphalotus nidiformis

  • Seed Culture Preparation: Inoculate a suitable seed medium and incubate for a standardized period to achieve a consistent cell density.

  • Production Medium: Prepare the production medium consisting of 13.5 g/L glucose, 7.0 g/L corn steep solids, and 35 mL modified Dox broth.[4]

  • Inoculation and Cultivation: Inoculate the production medium with the seed culture and incubate on a rotary shaker.

  • Fed-Batch Feeding: At 96 hours of cultivation, feed with 8.0 g/L acetate. At 120 hours, feed with 6.0 g/L glucose.[4]

  • Harvesting: Continue cultivation for approximately eight days before harvesting the culture broth for this compound extraction.[4]

Downstream Processing and Purification of this compound

  • Biomass Removal: Centrifuge the culture broth to separate the biomass. Filter the resulting supernatant through a Buchner funnel.[6]

  • Adsorption: Pass the clarified supernatant through a column packed with XAD16N resin to adsorb the this compound.[6]

  • Elution: Wash the resin and then elute the this compound with 80% methanol to obtain a concentrated fraction.[6][7]

  • Solvent Extraction: Dry the eluted fraction and perform a liquid-liquid extraction using a water/heptane mixture. This compound will preferentially partition into the heptane phase.[6][7]

  • Crystallization: Concentrate the heptane phase to induce crystallization of this compound, resulting in a high-purity product (>95%).[6][7]

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing seed_prep Standardized Seed Preparation fermentation Shake Flask / Bioreactor Fermentation seed_prep->fermentation feeding Fed-Batch Strategy (Glucose & Acetate) fermentation->feeding harvest Harvest Culture Broth feeding->harvest separation Biomass Separation (Centrifugation) harvest->separation adsorption Resin Adsorption (XAD16N) separation->adsorption elution Elution (80% Methanol) adsorption->elution extraction Solvent Extraction (Water/Heptane) elution->extraction crystallization Crystallization extraction->crystallization final_product >95% Pure This compound crystallization->final_product

Caption: Overview of the this compound production workflow.

troubleshooting_logic start Low this compound Titer in Bioreactor cause1 Suboptimal Biomass Growth start->cause1 cause2 Inadequate Precursor Supply start->cause2 cause3 Poor Gas Transfer start->cause3 solution1 Implement pH Shift cause1->solution1 solution2 Optimize Feeding Strategy cause2->solution2 solution3 Monitor Off-Gas & Adjust Aeration cause3->solution3

Caption: Troubleshooting logic for low bioreactor yields.

signaling_pathway cluster_repair DNA Repair Pathways illudin This compound/S dna DNA illudin->dna Covalent Binding lesion DNA Lesions dna->lesion tcr Transcription-Coupled Repair (TCR) lesion->tcr rcr Replication-Coupled Repair (RCR) lesion->rcr global_repair Global Genome Repair (Ignored) lesion->global_repair cell_cycle_arrest S-Phase Arrest tcr->cell_cycle_arrest rcr->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway for Illudin-induced DNA damage.

References

reducing variability in Illudin M bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Illudin M bioassay results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays, providing explanations and actionable solutions to enhance assay consistency and reliability.

General Assay Variability

Q1: My replicate wells show high variability (high coefficient of variation). What are the common causes and how can I minimize this?

High intra-assay variability can stem from several factors. A primary source is inconsistent pipetting technique. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions to maintain consistency. Another major contributor is uneven cell distribution in the wells of the microplate. To mitigate this, ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir. Inadequate mixing of reagents within the wells can also lead to non-uniform reactions and increased variability.

Q2: I'm observing significant "edge effects" in my 96-well plates. How can I prevent this?

Edge effects, where the outer wells of a microplate behave differently from the inner wells, are often caused by uneven temperature and humidity during incubation, leading to increased evaporation in the peripheral wells. To minimize this, ensure proper humidification within the incubator and avoid stacking plates. A common and effective practice is to not use the outer wells for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

Q3: There is a high degree of variability between different experiments (inter-assay variability). How can I improve reproducibility?

Minimizing inter-assay variability requires strict standardization of the experimental protocol.[1] This includes using a consistent cell passage number to avoid phenotypic drift, implementing a rigorous cell seeding protocol to ensure a uniform starting cell number, and using reagents from the same lot whenever possible.[1] Proper storage of all reagents according to the manufacturer's instructions is also critical.[1] Creating and adhering to a detailed Standard Operating Procedure (SOP) and ensuring all personnel are thoroughly trained can significantly reduce operator-dependent differences.[1]

This compound-Specific Issues

Q4: How should I prepare and store my this compound stock solutions to maintain stability and activity?

This compound stock solutions should be prepared in a suitable solvent, such as DMSO. For long-term storage, it is recommended to store the stock solution at -80°C, which should maintain its stability for up to 6 months. For short-term storage, -20°C is acceptable for up to one month.[1] When preparing working solutions, it is crucial to ensure the stock solution is completely thawed and mixed well before dilution.

Q5: I am observing lower-than-expected cytotoxicity with this compound. What could be the reason?

Several factors could contribute to reduced this compound efficacy. As a DNA alkylating agent, this compound's cytotoxicity can be influenced by the cell line's DNA repair capacity.[2][3] Cell lines with highly efficient DNA repair mechanisms may exhibit resistance. Additionally, the expression levels of solute carrier transporters, which can facilitate the uptake of this compound into the cell, can vary between cell lines and influence its intracellular concentration and subsequent cytotoxicity.[4] Ensure that the cell lines used are sensitive to DNA alkylating agents and consider the potential for resistance development.

Q6: Can the serum concentration in my culture medium affect the this compound bioassay results?

Yes, the concentration of serum in the culture medium can impact the apparent activity of this compound. Components in the serum may bind to the compound, reducing its effective concentration available to the cells. When comparing results across experiments, it is crucial to maintain a consistent serum concentration. If variability persists, consider reducing the serum concentration or using a serum-free medium during the drug incubation period, provided the cells can tolerate these conditions.

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assessment using MTT Assay

This protocol outlines a method for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 lung cancer cells)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Data Presentation

Table 1: IC₅₀ Values of this compound and its Derivatives in Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
This compound analogHL-600.2 - 1.5[8]
This compound analogA549~1[7]
This compound derivativePC-310 - 50[9]
This compound derivativeHepG210 - 50[9]
This compound derivativeHTB-2610 - 50[9]

Visualizations

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding illudin_prep This compound Preparation treatment Treatment with this compound illudin_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound Cytotoxicity MTT Assay.

signaling_pathway IlludinM This compound CellMembrane Cell Membrane IlludinM->CellMembrane Extracellular Alkylation DNA Alkylation Transporter Solute Carrier Transporter DNA Nuclear DNA Transporter->DNA Intracellular Transport DNA->Alkylation DNADamage DNA Damage Alkylation->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest DNARepair DNA Repair Mechanisms DNADamage->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis DNARepair->DNA Damage Resolution

Caption: Simplified Mechanism of Action of this compound.

References

managing Illudin M degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Illudin M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability and degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a cytotoxic sesquiterpenoid natural product with potent anti-tumor activity. Its mechanism of action involves the alkylation of DNA, which induces cellular apoptosis. However, this compound is known to be unstable in aqueous solutions, and its active metabolites can be highly reactive.[1][2] Degradation of this compound during an experiment can lead to a loss of potency and variability in results.

Q2: What are the primary factors that contribute to this compound degradation?

A2: The degradation of this compound is influenced by several factors, including:

  • pH: this compound is more stable in acidic conditions and degrades more rapidly in neutral to basic aqueous buffers.

  • Temperature: Elevated temperatures accelerate the degradation of this compound.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Aqueous Environment: The presence of water can lead to hydrolysis of the molecule.

  • Cellular Metabolism: Inside cells, this compound is metabolized into unstable, reactive intermediates.[2]

Q3: How should I store my this compound stock solutions?

A3: Proper storage is critical to maintaining the integrity of your this compound. For stock solutions, it is recommended to:

  • Store at -80°C for long-term storage (up to 6 months).

  • Store at -20°C for short-term storage (up to 1 month).

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect from light by using amber vials or by wrapping vials in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in cell culture. Degradation of this compound in the culture medium over the incubation period.Prepare fresh working solutions of this compound in media immediately before each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
High variability between experimental replicates. Inconsistent degradation of this compound due to slight differences in handling, incubation time, or light exposure.Standardize all experimental procedures. Protect all solutions containing this compound from light. Ensure consistent timing for all steps, from compound addition to assay readout.
Unexpected cytotoxicity in control groups. Contamination of stock solutions or degradation products exhibiting off-target effects.Always use fresh, properly stored stock solutions. Filter-sterilize working solutions before adding to cell cultures. Run appropriate vehicle controls to assess the toxicity of the solvent.
Precipitation of this compound in aqueous solutions. This compound has poor solubility in water.Prepare stock solutions in an appropriate organic solvent such as DMSO. When preparing working solutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid both precipitation and solvent-induced cytotoxicity. Gentle warming or sonication may aid dissolution, but be mindful of potential temperature-induced degradation.

Data on this compound Stability

Condition Stability Concern Recommendation Supporting Evidence/Rationale
pH Degradation is pH-dependent. More rapid degradation is expected at neutral to basic pH.Use buffers with a slightly acidic pH (e.g., pH 6.0-6.5) for in vitro assays where possible. Minimize the time this compound is in neutral or basic buffers.Illudins contain functional groups susceptible to hydrolysis, which is often pH-dependent.
Temperature Degradation rate increases with temperature.Prepare all solutions on ice. Store stock and working solutions at recommended low temperatures. Minimize exposure to ambient or elevated temperatures.General chemical kinetics principles indicate that reaction rates, including degradation, increase with temperature.
Light Potential for photodegradation.Protect all solutions containing this compound from light by using amber vials, foil wrapping, and working in a dimly lit environment.Many complex organic molecules are susceptible to degradation upon exposure to UV and visible light.
Aqueous Solution Hydrolysis in the presence of water.Prepare fresh working solutions in aqueous media immediately before use. Do not store this compound in aqueous solutions for extended periods.The chemical structure of this compound contains functionalities that can undergo hydrolysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a suitable, anhydrous organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

  • Preparation of Stock Solution Aliquots:

    • Aliquot the concentrated stock solution into single-use, light-protected (amber) vials.

    • Store the aliquots at -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Immediately before use, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in an appropriate solvent or cell culture medium on ice.

    • Protect the working solutions from light during preparation and use.

    • Use the prepared working solutions promptly and discard any unused portion.

Protocol 2: Minimizing Degradation During a Cell-Based Cytotoxicity Assay

  • Cell Seeding:

    • Plate cells at the desired density and allow them to adhere overnight.

  • Preparation of this compound Treatment Media:

    • On the day of the experiment, prepare fresh serial dilutions of this compound in pre-warmed cell culture medium. Keep the solutions protected from light.

  • Cell Treatment:

    • Remove the old medium from the cell plates and replace it with the this compound-containing medium.

    • Work efficiently to minimize the time the compound is at 37°C before the assay readout.

  • Incubation:

    • Incubate the cells for the desired treatment period in a dark incubator.

  • Assay Readout:

    • At the end of the incubation, proceed immediately with the chosen cytotoxicity assay (e.g., MTT, LDH).

Visualizations

IlludinM_Degradation_Pathway IlludinM This compound (Stable Form) ReactiveIntermediate Reactive Electrophilic Intermediate IlludinM->ReactiveIntermediate Spontaneous or Enzymatic Activation (e.g., in aqueous solution or inside cells) DegradationProducts Inactive Degradation Products ReactiveIntermediate->DegradationProducts Reaction with Nucleophiles (e.g., water, buffer components) DNA_Adduct DNA Adducts ReactiveIntermediate->DNA_Adduct Alkylation of DNA

Caption: Proposed degradation and activation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Treatment Stock Prepare Concentrated Stock in Anhydrous Solvent (e.g., DMSO) Aliquot Aliquot into Single-Use Vials Stock->Aliquot Store Store at -80°C, Protected from Light Aliquot->Store Thaw Thaw Single Aliquot Immediately Before Use Store->Thaw Dilute Prepare Working Solutions on Ice in Pre-chilled Medium Thaw->Dilute Treat Treat Cells Immediately and Protect from Light Dilute->Treat Incubate Incubate for Desired Time in a Dark Environment Treat->Incubate Assay Perform Assay Readout Promptly Incubate->Assay

Caption: Recommended experimental workflow to minimize this compound degradation.

DNA_Damage_Response_Pathway IlludinM This compound DNA_Damage DNA Alkylation (DNA Adducts) IlludinM->DNA_Damage TCR Stalled RNA Polymerase DNA_Damage->TCR TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) TCR->TC_NER TC_NER->DNA_Damage Repair Apoptosis Apoptosis TC_NER->Apoptosis Signal to (if damage is overwhelming) CellCycleArrest Cell Cycle Arrest TC_NER->CellCycleArrest Signal to

Caption: Simplified signaling pathway of this compound-induced DNA damage response.

References

Technical Support Center: Enhancing the Therapeutic Index of Illudin M Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Illudin M derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its derivatives?

A1: this compound and its derivatives, such as Irofulven (acylfulvene), are potent DNA alkylating agents.[1] After entering cells, they are typically bioactivated, leading to the formation of a reactive intermediate that covalently binds to DNA, forming adducts.[1] This DNA damage blocks replication and transcription, leading to cell cycle arrest, primarily in the S phase, and subsequent induction of apoptosis (programmed cell death).

Q2: Why is enhancing the therapeutic index of this compound derivatives a critical research focus?

A2: The parent compounds, Illudin S and this compound, exhibit high cytotoxicity against cancer cells but also significant toxicity to normal cells, resulting in a low therapeutic index. This limits their clinical utility. Research focuses on creating derivatives with improved selectivity for cancer cells, thereby reducing systemic toxicity and widening the therapeutic window.

Q3: What are the main strategies for improving the therapeutic index of this compound derivatives?

A3: The two primary strategies are:

  • Chemical Modification: Synthesizing analogs (derivatives) of the parent Illudin molecule to create compounds with a more favorable safety profile. Irofulven is a key example of a semi-synthetic derivative with an improved therapeutic index compared to Illudin S.

  • Prodrug Development: Designing inactive precursors of the cytotoxic agent that are selectively activated in the tumor microenvironment. This can be achieved by exploiting enzymes that are overexpressed in cancer cells, such as Prostaglandin Reductase 1 (PTGR1), which is known to bioactivate certain acylfulvenes.[2][3]

Q4: How can I improve the solubility of my lipophilic this compound derivative for in vitro assays?

A4: Poor aqueous solubility is a common challenge. Here are some strategies:

  • Solvent Selection: Use a small amount of a biocompatible organic solvent like DMSO to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Formulation Strategies: For more advanced applications, consider formulation approaches such as the use of cyclodextrins, liposomes, or nanoemulsions to improve solubility and delivery.[4][5][6]

  • Sonication: Gentle sonication of the stock solution before dilution can aid in dissolving the compound.[7]

Q5: My IC50 values for an this compound derivative are inconsistent between experiments. What are the potential causes?

A5: Inconsistent IC50 values can arise from several factors:

  • Compound Instability: Some derivatives may be unstable in aqueous media. Prepare fresh dilutions from your stock solution for each experiment.

  • Cell Seeding Density: Ensure you use a consistent and optimal cell seeding density. Cells should be in the exponential growth phase during the experiment.

  • Assay Interference: Natural products and their derivatives can sometimes interfere with the assay itself. For example, some compounds can directly reduce MTT reagent, leading to inaccurate viability readings.[7][8] Run appropriate controls, such as a cell-free assay with your compound, to check for interference.

  • Solvent Effects: At higher concentrations, the solvent (e.g., DMSO) may exert its own cytotoxic effects. Include a solvent control in your experiments.[8]

Q6: How can I differentiate between apoptosis and necrosis induced by my this compound derivative?

A6: It is crucial to determine the mode of cell death. Here’s how you can distinguish between them:

  • Morphological Assessment: Apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necrosis involves cell swelling and rupture of the cell membrane.[6]

  • Biochemical Assays:

    • Apoptosis: Look for caspase activation (using caspase activity assays), DNA fragmentation (e.g., TUNEL assay or DNA laddering), and phosphatidylserine externalization (Annexin V staining).

    • Necrosis: Measure the release of intracellular components like lactate dehydrogenase (LDH) into the culture medium.[9]

Q7: What are suitable in vivo models for evaluating the therapeutic index of this compound derivatives?

A7: Human tumor xenograft models in immunocompromised mice are commonly used.[8][10] These models allow for the evaluation of both anti-tumor efficacy and systemic toxicity. It is important to monitor tumor growth inhibition as well as animal body weight and general health as indicators of toxicity.[11][12]

Troubleshooting Guides

Troubleshooting Inconsistent Cytotoxicity Assay Results
Observed Problem Potential Cause Suggested Solution
High background absorbance in MTT/XTT assay 1. Compound directly reduces the tetrazolium dye. 2. Contamination of reagents or media.1. Run a cell-free control with the compound and assay reagent to check for direct reduction.[7] If positive, consider an alternative assay (e.g., LDH or CellTiter-Glo). 2. Use fresh, sterile reagents and media.
IC50 values vary significantly between experiments 1. Inconsistent cell seeding density. 2. Degradation of the compound in culture medium. 3. Variation in incubation time.1. Ensure a homogenous cell suspension and use a consistent seeding density where cells are in logarithmic growth. 2. Prepare fresh dilutions of the compound for each experiment. 3. Standardize the incubation time for all experiments.
Precipitation of the compound in the culture medium Poor aqueous solubility of the lipophilic compound.1. Ensure the final DMSO concentration is below 0.5%. 2. Use a serum-free medium for the initial hours of treatment if serum components are causing precipitation. 3. Consider using formulation aids like cyclodextrins.[4]
Troubleshooting DNA Damage Assays
Observed Problem Potential Cause Suggested Solution
High background DNA damage in control cells (Comet Assay) 1. Harsh cell handling techniques. 2. Cells are not healthy.1. Handle cells gently during harvesting and embedding in agarose. 2. Ensure cells are healthy and in the exponential growth phase before treatment.
No detectable γ-H2AX signal after treatment 1. Insufficient drug concentration or incubation time. 2. Antibody not working. 3. Signal has already diminished due to DNA repair.1. Perform a dose-response and time-course experiment to find the optimal conditions. 2. Use a positive control (e.g., etoposide) to validate the antibody and staining protocol. 3. Assess γ-H2AX at earlier time points (e.g., 1-4 hours post-treatment).

Quantitative Data

The following table summarizes the cytotoxic activity of Illudin S and some of its derivatives. Data is compiled from multiple sources and experimental conditions may vary.

CompoundCell LineAssay TypeCytotoxicity Metric (IC50/D10)Source
Illudin S Human FibroblastsColony SurvivalD10: ~1 ng/mL[1]
(-)-Irofulven Human FibroblastsColony SurvivalD10: ~50 ng/mL[1]
Illudin S SW-480 (Colon Cancer)Cell ViabilityIC50: 14 nM[1]
Acylfulvene SW-480 (Colon Cancer)Cell ViabilityIC50: 301 nM[1]
(-)-Irofulven Panel of Human Carcinoma Cell LinesMTT AssayAverage IC50: 490 nM[1]
LP-184 AT/RT Cell Lines (Pediatric Brain Cancer)Cell ViabilityIC50: 9.91 - 23.92 nM[13]

Note: IC50 is the half-maximal inhibitory concentration. D10 is the dose required to reduce the surviving fraction to 10%.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of an this compound derivative on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

DNA Damage Quantification: Comet Assay (Alkaline)

Objective: To detect DNA single-strand breaks induced by an this compound derivative.

Methodology:

  • Cell Treatment: Treat cells with the this compound derivative at the desired concentrations and for the appropriate duration.

  • Cell Embedding: Harvest the cells and mix a low density of the cell suspension with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.[9]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer to allow the DNA to unwind.[9]

  • Electrophoresis: Apply an electric field to the slides. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure parameters like tail length and tail moment.

Assessment of PTGR1-Mediated Bioactivation

Objective: To determine if an this compound derivative is a substrate for the bioactivating enzyme PTGR1.

Methodology:

  • Cell Line Selection: Use a pair of cell lines: one with low or no PTGR1 expression and another that is engineered to overexpress PTGR1. Alternatively, use a PTGR1 inhibitor in a PTGR1-expressing cell line.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT) on both cell lines, treating them with a range of concentrations of the this compound derivative.

  • Data Analysis: Compare the IC50 values between the two cell lines. A significantly lower IC50 value in the PTGR1-overexpressing cells (or a higher IC50 in the presence of a PTGR1 inhibitor) suggests that the compound is bioactivated by PTGR1.[2]

  • (Optional) HPLC Analysis: To directly measure the metabolism of the compound, incubate the derivative with cell lysates containing PTGR1 and NADPH. Analyze the reaction mixture by HPLC to detect the disappearance of the parent compound and the appearance of metabolites.[14]

Visualizations

G cluster_0 Strategies to Enhance Therapeutic Index Illudin_M This compound (High Toxicity) Modification Chemical Modification Illudin_M->Modification Prodrug Prodrug Design Illudin_M->Prodrug Derivative This compound Derivative (e.g., Acylfulvene) Modification->Derivative Targeted_Prodrug Targeted Prodrug Prodrug->Targeted_Prodrug Improved_TI Enhanced Therapeutic Index (Increased Cancer Cell Selectivity) Derivative->Improved_TI Targeted_Prodrug->Improved_TI

Caption: Logical workflow for enhancing the therapeutic index of this compound.

G cluster_1 Experimental Workflow for Cytotoxicity and DNA Damage Assessment Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Prep Prepare this compound Derivative Dilutions Cell_Culture->Compound_Prep Treatment Treat Cells Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity DNA_Damage DNA Damage Assay (e.g., Comet Assay) Treatment->DNA_Damage Analysis Data Analysis (IC50, % Tail DNA) Cytotoxicity->Analysis DNA_Damage->Analysis End End Analysis->End

Caption: A typical experimental workflow for in vitro evaluation.

G cluster_2 Irofulven-Induced Apoptosis Signaling Pathway Irofulven Irofulven DNA_Damage DNA Damage (Alkylation) Irofulven->DNA_Damage S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest JNK_Erk JNK/Erk Activation DNA_Damage->JNK_Erk Bax Bax Translocation JNK_Erk->Bax Mitochondria Mitochondrial Dysfunction CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of Irofulven-induced apoptosis.

References

Validation & Comparative

Illudin M versus Illudin S: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic properties of two closely related sesquiterpenoid compounds, Illudin M and Illudin S. Both compounds, originally isolated from fungi of the Omphalotus genus, are potent antitumor agents. This document summarizes their mechanisms of action, presents available quantitative cytotoxicity data, details common experimental protocols for assessing their efficacy, and visualizes their cellular signaling pathways.

Comparative Cytotoxicity Data

Direct comparative studies detailing the 50% inhibitory concentration (IC50) of this compound and Illudin S across a standardized panel of cancer cell lines are limited in publicly available literature. However, by compiling data from various sources, a general assessment of their potent cytotoxicity can be made. It is crucial to note that IC50 values can vary significantly based on the cell line, exposure time, and the specific cytotoxicity assay employed.

CompoundCell LineAssay TypeExposure TimeIC50
Illudin SHuman Leukemia CellsNot SpecifiedNot Specified6-100 nM
Illudin SHL-60Colony Formation Assay2 hours~2.5 ng/mL
Illudin SMV522Colony Formation Assay2 hours~5 ng/mL
Illudin S8392 B-cellsColony Formation Assay2 hours~10 ng/mL

Note: The table above is a compilation of data from multiple studies and is intended for informational purposes. Direct comparison of these values should be done with caution due to potential variations in experimental methodologies.

Mechanism of Action: A Tale of Two Toxins

Both this compound and Illudin S are potent DNA alkylating agents, a characteristic that underlies their cytotoxic effects. Upon entering a cell, they can covalently bind to DNA, forming adducts that disrupt the normal processes of DNA replication and transcription. This disruption triggers a cellular stress response, ultimately leading to programmed cell death, or apoptosis.

While both compounds share this fundamental mechanism, nuances in their interaction with cellular machinery, particularly DNA repair pathways, have been more extensively studied for Illudin S.

Illudin S has been shown to induce DNA lesions that are specifically recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2] This finding is significant because cancer cells with deficiencies in the TC-NER pathway exhibit heightened sensitivity to Illudin S.[1] This suggests a potential therapeutic strategy of targeting tumors with specific DNA repair defects.

This compound , being a close structural analog of Illudin S, is also a potent DNA alkylator that induces apoptosis.[3] While its interaction with specific DNA repair pathways is less characterized in the available literature, it is presumed to follow a similar trajectory of inducing DNA damage that overwhelms the cell's repair capacity, leading to cell death.

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the cytotoxicity of compounds like this compound and Illudin S.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound or Illudin S in a complete cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control for each concentration of the test compound. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive integrity after treatment.

Protocol:

  • Cell Seeding: Plate a low, known number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Illudin S for a specific duration (e.g., 24 hours).

  • Incubation: After the treatment period, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.

  • Colony Growth: Incubate the plates for 10-14 days, allowing sufficient time for single cells to grow into visible colonies (typically defined as a cluster of at least 50 cells).

  • Colony Staining: Fix the colonies with a solution such as 4% paraformaldehyde or methanol. After fixation, stain the colonies with a staining solution, commonly 0.5% crystal violet in methanol.

  • Colony Counting: After staining, wash the wells to remove excess stain and allow them to dry. Count the number of visible colonies in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment, corrected for the PE of the control group. The results can be plotted as a dose-response curve to determine the concentration of the compound that causes a specific level of cell killing.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the action and evaluation of this compound and Illudin S.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding compound_prep 3. This compound/S Dilution treatment 4. Cell Treatment compound_prep->treatment incubation 5. Incubation treatment->incubation assay_step 6. Assay-Specific Step (e.g., MTT addition or Colony Growth) incubation->assay_step measurement 7. Measurement (Absorbance or Colony Count) assay_step->measurement data_analysis 8. IC50 Calculation measurement->data_analysis signaling_pathway Illudin-Induced Cytotoxicity Pathway cluster_illudins This compound & S cluster_cellular_events Cellular Events cluster_dna_response DNA Damage Response cluster_apoptosis Apoptosis illudin This compound / Illudin S cell_entry Cellular Uptake illudin->cell_entry dna_alkylation DNA Alkylation cell_entry->dna_alkylation dna_lesions Formation of DNA Adducts dna_alkylation->dna_lesions replication_stalled Stalled Replication Forks dna_lesions->replication_stalled transcription_stalled Stalled Transcription dna_lesions->transcription_stalled apoptosis_signaling Apoptosis Signaling Cascade replication_stalled->apoptosis_signaling tc_ner TC-NER Activation (Illudin S) transcription_stalled->tc_ner specific recognition transcription_stalled->apoptosis_signaling if unresolved tc_ner->apoptosis_signaling if repair fails cell_death Cell Death apoptosis_signaling->cell_death

References

A Comparative Clinical Efficacy Analysis: Irofulven vs. Illudin M

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Sesquiterpenes: From Fungal Toxin to Investigational Anticancer Agents

In the landscape of oncology drug development, the journey from a natural product to a clinical candidate is often fraught with challenges. This guide provides a comparative analysis of two related sesquiterpenes, Irofulven and Illudin M, both originating from the toxic Jack-o'-lantern mushroom (Omphalotus illudens). While sharing a common ancestry and fundamental mechanism of action, their clinical trajectories have diverged significantly. Irofulven, a semi-synthetic derivative of Illudin S, has undergone extensive clinical investigation, whereas the clinical development of this compound was halted early due to prohibitive toxicity.[1] This guide will objectively compare the preclinical and clinical data available for both compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy and limitations.

Mechanism of Action: DNA Alkylation and the Nucleotide Excision Repair Pathway

Both Irofulven and this compound are potent DNA alkylating agents.[2] Their cytotoxic effects are mediated by the covalent binding to DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis. A key determinant of their activity is the cellular Nucleotide Excision Repair (NER) pathway. Cells deficient in NER have shown increased sensitivity to Irofulven, suggesting that the DNA adducts formed by these compounds are recognized and repaired by this pathway.[3]

dot

cluster_0 Cellular Environment Irofulven Irofulven / this compound DNA Nuclear DNA Irofulven->DNA Alkylation NER Nucleotide Excision Repair (NER) Pathway DNA->NER DNA Adduct Formation NER->DNA Repair Apoptosis Apoptosis NER->Apoptosis Overwhelmed Repair Leads to Apoptosis

Simplified signaling pathway of Irofulven and this compound.

Preclinical Cytotoxicity: A Quantitative Comparison

Preclinical studies have consistently demonstrated the potent cytotoxic activity of both Irofulven and Illudins. However, this compound and its analogue Illudin S generally exhibit greater potency, which is also associated with higher toxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Irofulven and this compound in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Irofulven A549Lung Carcinoma~0.1 - 0.5
DU-145Prostate Carcinoma~0.1 - 0.5
HT-29Colon Carcinoma~0.1 - 0.5
MCF-7Breast Carcinoma~0.16
OVCAR-3Ovarian Carcinoma~0.1 - 0.5
PANC-1Pancreatic Carcinoma~0.1 - 0.5
This compound HL-60Promyelocytic Leukemia~0.006 - 0.1
VariousVariousGenerally lower than Irofulven

Note: IC50 values can vary depending on the specific experimental conditions.

Clinical Efficacy of Irofulven: A Summary of Phase I & II Trials

Irofulven has been evaluated in numerous clinical trials across a range of solid tumors. While it has shown modest activity in some settings, it has also been associated with significant toxicities.

Ovarian Cancer

In a Phase II study of patients with recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer, Irofulven administered at 0.45 mg/kg on days 1 and 8 every 21 days resulted in a partial response rate of 12.7% and stable disease in 54.6% of patients.[4] The median progression-free survival was 6.4 months, and the median overall survival was 22.1+ months.[4]

Trial PhasePatient PopulationDosing RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Toxicities
Phase II Recurrent, platinum-sensitive ovarian cancer0.45 mg/kg IV on days 1 & 8 every 21 days12.7% (Partial Response)6.4 months22.1+ monthsNeutropenia, thrombocytopenia, anorexia, hypomagnesemia
Prostate Cancer

A Phase II trial in patients with metastatic hormone-refractory prostate cancer who had not received prior chemotherapy evaluated Irofulven at a dose of 10.6 mg/m² per day for 5 days every 28 days.[1] In the 32 evaluable patients, 13% achieved a partial response, and 84% had stable disease.[1] The median progression-free survival was 3.2 months.[1]

Trial PhasePatient PopulationDosing RegimenPartial Response RateDisease Stabilization RateMedian Progression-Free Survival (PFS)Key Toxicities
Phase II Metastatic, hormone-refractory prostate cancer10.6 mg/m² IV daily for 5 days every 28 days13%84%3.2 monthsThrombocytopenia, anemia, neutropenia, asthenia, vomiting, nausea
Pancreatic Cancer

A Phase I trial of Irofulven in patients with advanced solid malignancies showed a partial response in one patient with advanced, refractory metastatic pancreatic cancer that lasted for 7 months.[5] However, a subsequent Phase III trial in refractory pancreatic cancer was discontinued as the comparator arm (5-fluorouracil) showed a greater than expected survival benefit.

The Clinical Fate of this compound: A Story of High Toxicity

The clinical development of this compound was largely halted at the preclinical stage due to its narrow therapeutic index and significant toxicity observed in animal models.[2] While highly potent against cancer cells, its indiscriminate cytotoxicity against normal cells prevented its progression into human clinical trials.[2] This highlights a critical challenge in cancer drug development: maximizing anti-tumor efficacy while minimizing off-target toxicity.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

dot

cluster_1 MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of Irofulven or this compound A->B C Incubate for a specified period B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Workflow for a typical MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Irofulven or this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Colony Formation Assay for Cell Survival

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

Procedure:

  • Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

  • Drug Treatment: Treat the cells with different concentrations of Irofulven or this compound for a defined period.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion: A Divergence in Clinical Potential

The comparative analysis of Irofulven and this compound underscores the critical importance of the therapeutic index in the development of anticancer agents. While both compounds demonstrate potent DNA-damaging activity, the semi-synthetic modifications that led to Irofulven resulted in a compound with a more manageable toxicity profile, allowing for its advancement into clinical trials. Although Irofulven has shown only modest single-agent efficacy in several tumor types, its unique mechanism of action and potential for synergistic combinations with other chemotherapeutic agents continue to be areas of interest for researchers. In contrast, the high intrinsic toxicity of this compound serves as a stark reminder that potent in vitro activity does not always translate into a viable clinical candidate. Future research in this area may focus on developing novel Illudin analogues with an improved therapeutic window or on strategies to selectively deliver these potent cytotoxins to tumor cells.

References

Illudin M and its Analogs: A Comparative Guide on Cross-Resistance with Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Illudin M and its clinically evaluated derivative, Irofulven, with conventional alkylating agents. The information presented is supported by experimental data from peer-reviewed studies, offering critical insights for oncology research and the development of novel therapeutic strategies. A key finding is that Irofulven, unlike many classical alkylating agents, largely evades common mechanisms of drug resistance, suggesting its potential utility in treating refractory cancers.

Quantitative Cytotoxicity Data: A Comparative Analysis

The following tables summarize the 50% inhibitory concentration (IC50) values for Irofulven and other alkylating agents in various cancer cell lines, including those with acquired resistance to specific chemotherapeutics. A lower IC50 value indicates higher cytotoxic potency. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cell line to that of the parental, sensitive cell line. A lower RI for Irofulven in cell lines resistant to other alkylating agents signifies a lack of cross-resistance.

Table 1: Comparative Cytotoxicity of Irofulven and Cisplatin in Ovarian Cancer Cell Lines

Cell LineDrugIC50 (µM)Resistance Index (RI)
OVCAR-3(-)-Irofulven2.4-
Panel Average(-)-Irofulven0.49-
Panel AverageCisplatin2.1-
A2780/CP70 (Cisplatin-Resistant)(-)-Irofulven~2-fold increase vs. parental~2
A2780/CP70 (Cisplatin-Resistant)Cisplatin7-fold increase vs. parental7

*Average IC50 across a panel of multiple human tumor cell lines, including ovarian carcinoma.

Table 2: General Cross-Resistance Profile of Irofulven

Resistance MechanismEffect on Irofulven CytotoxicitySupporting Evidence
P-glycoprotein (P-gp) OverexpressionNot a substrate; cytotoxicity unaffectedStudies in multidrug-resistant cell lines show no change in Irofulven sensitivity.[1]
Multidrug Resistance Protein 1 (MRP1) OverexpressionNot a substrate; cytotoxicity unaffectedIrofulven's efficacy is maintained in cells overexpressing MRP1.[1]
Loss of p53 FunctionCytotoxicity is independent of p53 statusIrofulven induces apoptosis through p53-independent pathways.[1]
Mismatch Repair (MMR) DeficiencyCytotoxicity is not affected by MMR statusUnlike some alkylating agents, Irofulven's activity does not rely on a functional MMR system.[1]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity and cross-resistance studies. Below are detailed methodologies for key experiments.

Protocol 1: Development of Drug-Resistant Cancer Cell Lines

This protocol outlines the common method of inducing drug resistance in a cancer cell line through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • The alkylating agent for which resistance is to be developed (e.g., cisplatin, melphalan)

  • Cell culture flasks, plates, and other standard laboratory equipment

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial IC50 Determination: Determine the IC50 of the selected alkylating agent for the parental cell line using a standard cytotoxicity assay (e.g., MTT assay as described in Protocol 2).

  • Initial Drug Exposure: Culture the parental cells in a medium containing the alkylating agent at a concentration equal to or slightly below the IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of the alkylating agent in the culture medium. The increment of increase should be gradual (e.g., 1.5 to 2-fold).

  • Monitoring and Maintenance: Continuously monitor the cells for viability and proliferation. Subculture the cells as needed, always maintaining the selective pressure of the drug.

  • Resistance Confirmation: Periodically, and upon establishing a cell line that can proliferate at a significantly higher drug concentration (e.g., 5-10 fold the initial IC50), confirm the level of resistance by re-evaluating the IC50 and calculating the Resistance Index.

  • Cryopreservation: At various stages of resistance development, it is advisable to cryopreserve vials of the resistant cells for future experiments.

Protocol 2: Cytotoxicity and Cross-Resistance Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the IC50 of a compound.

Materials:

  • Parental and drug-resistant cancer cell lines

  • Complete cell culture medium

  • Irofulven and the panel of other alkylating agents to be tested

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator.

  • Drug Treatment: Prepare serial dilutions of Irofulven and the other alkylating agents in complete culture medium. Remove the existing medium from the wells and add the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line for each drug.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct DNA damage response to Irofulven compared to classical alkylating agents and the general workflow for cross-resistance studies.

cluster_0 Irofulven-Induced DNA Damage Response cluster_1 Classical Alkylating Agent DNA Damage Response Irofulven Irofulven DNA Adducts (Bulky) DNA Adducts (Bulky) Irofulven->DNA Adducts (Bulky) Stalled RNA Polymerase Stalled RNA Polymerase DNA Adducts (Bulky)->Stalled RNA Polymerase TC-NER Pathway TC-NER Pathway Stalled RNA Polymerase->TC-NER Pathway Apoptosis Apoptosis TC-NER Pathway->Apoptosis Classical Alkylating Agent Classical Alkylating Agent DNA Crosslinks/Adducts DNA Crosslinks/Adducts Classical Alkylating Agent->DNA Crosslinks/Adducts Global Genome Repair (GGR-NER) Global Genome Repair (GGR-NER) DNA Crosslinks/Adducts->Global Genome Repair (GGR-NER) Mismatch Repair (MMR) Mismatch Repair (MMR) DNA Crosslinks/Adducts->Mismatch Repair (MMR) p53 Activation p53 Activation DNA Crosslinks/Adducts->p53 Activation Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis p53 Activation->Cell Cycle Arrest/Apoptosis

Caption: DNA Damage Response Pathways.

Start Start Select Parental Cell Line Select Parental Cell Line Start->Select Parental Cell Line Determine IC50 of Alkylating Agent Determine IC50 of Alkylating Agent Select Parental Cell Line->Determine IC50 of Alkylating Agent Induce Resistance (Dose Escalation) Induce Resistance (Dose Escalation) Determine IC50 of Alkylating Agent->Induce Resistance (Dose Escalation) Establish Resistant Cell Line Establish Resistant Cell Line Induce Resistance (Dose Escalation)->Establish Resistant Cell Line Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Establish Resistant Cell Line->Cytotoxicity Assay (MTT) Test Irofulven & Other Alkylating Agents Test Irofulven & Other Alkylating Agents Cytotoxicity Assay (MTT)->Test Irofulven & Other Alkylating Agents Calculate IC50 and Resistance Index Calculate IC50 and Resistance Index Test Irofulven & Other Alkylating Agents->Calculate IC50 and Resistance Index Compare Cross-Resistance Profiles Compare Cross-Resistance Profiles Calculate IC50 and Resistance Index->Compare Cross-Resistance Profiles End End Compare Cross-Resistance Profiles->End

Caption: Experimental Workflow for Cross-Resistance Studies.

References

Validating the Role of DNA Repair Pathways in Illudin M Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of DNA repair pathways in conferring resistance to the potent anti-tumor agent, Illudin M. By examining its mechanism of action in the context of cellular DNA repair capacities, we offer insights into potential therapeutic strategies and biomarkers for patient stratification. The performance of this compound is compared with other DNA-damaging agents, supported by experimental data.

Introduction to this compound and DNA Repair

This compound is a natural sesquiterpene with significant cytotoxic activity against a broad range of cancer cells. Like its well-studied analogue Illudin S and the semi-synthetic derivative Irofulven, this compound's primary mechanism of action involves the alkylation of DNA, leading to the formation of bulky adducts. These adducts disrupt essential cellular processes like DNA replication and transcription, ultimately triggering cell death.[1]

The efficacy of DNA-damaging agents like this compound is intrinsically linked to the cell's ability to repair the induced lesions. A complex network of DNA repair pathways exists to maintain genomic integrity.[2] Resistance to chemotherapy often arises from the upregulation or specific dependencies on these repair mechanisms.[3] Understanding which pathways are critical for repairing this compound-induced damage is paramount for overcoming resistance and enhancing its therapeutic potential.

This compound and the Central Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER)

Extensive research on Illudin S and Irofulven has revealed a unique dependency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway for the removal of Illudin-induced DNA adducts.[4][5] Unlike many other DNA alkylating agents that are recognized and repaired by multiple pathways, Illudin-induced lesions appear to be largely ignored by global genome nucleotide excision repair (GG-NER), base excision repair (BER), and non-homologous end joining (NHEJ).[4] This specificity presents a therapeutic vulnerability in tumors deficient in TC-NER.

TC-NER is a specialized sub-pathway of NER that is activated when RNA polymerase stalls at a DNA lesion on the transcribed strand of an active gene.[6] The core components of the NER pathway, including XPA, XPF, XPG, and TFIIH, are essential for the repair of Illudin-induced damage.[4] However, the initiators of GG-NER, such as XPC, are not required for resistance to Illudins.[5] This highlights the critical role of transcription-stalled lesions in the cytotoxic effects of this class of compounds.

Comparative Cytotoxicity of this compound and Other DNA Damaging Agents

The unique reliance on TC-NER for repair distinguishes this compound from many other conventional chemotherapeutic agents. This section compares the expected cytotoxicity of this compound with other agents in the context of different DNA repair deficiencies.

DNA Repair Pathway Status This compound / Irofulven Cisplatin Doxorubicin Temozolomide (Alkylating Agent)
TC-NER Proficient ResistantSensitive/ResistantSensitive/ResistantSensitive/Resistant
TC-NER Deficient (e.g., ERCC6/CSB or ERCC8/CSA mutations) Highly Sensitive Increased SensitivityVariableVariable
GG-NER Deficient (e.g., XPC mutations) ResistantHighly SensitiveVariableVariable
Mismatch Repair (MMR) Deficient ResistantVariable ResistanceVariableResistant
Homologous Recombination (HR) Deficient (e.g., BRCA1/2 mutations) ResistantHighly SensitiveIncreased SensitivityIncreased Sensitivity

This table is a qualitative summary based on established mechanisms of resistance for each agent class.

Quantitative Analysis of Irofulven Cytotoxicity

Cell Line Gene Defect DNA Repair Pathway Irofulven IC50 (nM) Cisplatin IC50 (µM)
KU19-19Wild-TypeNER Proficient>1000~5
KE1ERCC2 mutantNER Deficient~50~1
MDA-MB-468Wild-TypeNER Proficient>1000~10
MDA-MB-468 (Cis-Res)ERCC4 deficientNER Deficient~100>35

Data is compiled from studies on urothelial and breast cancer cell lines.[7][8] Note that the cisplatin-resistant MDA-MB-468 cell line remains sensitive to Irofulven, highlighting the distinct repair pathways involved.

Experimental Protocols for Validating this compound Resistance

To validate the role of DNA repair pathways in this compound resistance, a series of well-established experimental protocols can be employed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cell lines with varying DNA repair capacities by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., NER-proficient and isogenic NER-deficient counterparts)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated and vehicle-treated controls.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Damage Quantification (Alkaline Comet Assay)

The Comet assay is a sensitive method for detecting DNA strand breaks at the single-cell level. This can be used to assess the extent of DNA damage induced by this compound and the cell's capacity to repair it.

Materials:

  • Treated and untreated cells

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or Propidium Iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with low melting point agarose and pipette onto a slide pre-coated with normal melting point agarose.

  • Immerse the slides in lysis solution at 4°C for at least 1 hour.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralize the slides and stain with a DNA dye.

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail moment or % DNA in tail) using image analysis software.

Gene Expression Analysis (Quantitative Real-Time PCR)

This technique is used to measure the expression levels of key DNA repair genes in response to this compound treatment, providing insights into the cellular response to the induced damage.

Materials:

  • RNA extracted from treated and untreated cells

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target DNA repair genes (e.g., ERCC6, ERCC8, XPA, XPC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Isolate total RNA from cells treated with this compound for various time points.

  • Synthesize cDNA from the RNA samples.

  • Perform qPCR using primers for the target DNA repair genes and a housekeeping gene for normalization.

  • Analyze the relative gene expression changes using the ΔΔCt method.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 This compound Action & Repair cluster_1 DNA Repair Pathways IlludinM This compound DNA_Adduct Bulky DNA Adduct IlludinM->DNA_Adduct RNAP_Stall RNA Polymerase Stalling DNA_Adduct->RNAP_Stall During Transcription TCNER TC-NER RNAP_Stall->TCNER Activates Apoptosis Apoptosis (Sensitivity) RNAP_Stall->Apoptosis Persistent Damage Cell_Survival Cell Survival (Resistance) TCNER->Cell_Survival Successful Repair GGNER GG-NER BER BER NHEJ NHEJ

Caption: this compound DNA Damage and Repair Pathway.

cluster_0 Experimental Workflow cluster_1 Assays start Start: Select Cell Lines (NER Proficient vs. Deficient) treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability damage DNA Damage Assay (e.g., Comet Assay) treatment->damage expression Gene Expression Analysis (e.g., qPCR) treatment->expression analysis Data Analysis: - IC50 Calculation - DNA Damage Quantification - Relative Gene Expression viability->analysis damage->analysis expression->analysis conclusion Conclusion: Validate Role of DNA Repair in Resistance analysis->conclusion

Caption: Workflow for Validating this compound Resistance.

cluster_0 Logical Relationship: DNA Repair and Cell Fate cluster_1 Cellular Response IlludinM_Damage This compound-induced DNA Damage TCNER_Proficient TC-NER Proficient IlludinM_Damage->TCNER_Proficient TCNER_Deficient TC-NER Deficient IlludinM_Damage->TCNER_Deficient Repair DNA Repair TCNER_Proficient->Repair No_Repair No/Inefficient Repair TCNER_Deficient->No_Repair Resistance Resistance Repair->Resistance Sensitivity Sensitivity No_Repair->Sensitivity

Caption: DNA Repair Status and Cell Fate.

Conclusion

The validation of DNA repair pathways in this compound resistance points to a highly specific mechanism primarily dependent on Transcription-Coupled Nucleotide Excision Repair. This presents a clear therapeutic hypothesis: tumors with deficiencies in TC-NER are likely to be hypersensitive to this compound. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further investigate this relationship, identify predictive biomarkers, and develop rational combination therapies to overcome resistance to this promising class of anti-cancer agents.

References

Illudin M: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cytotoxic effects of Illudin M, a sesquiterpene natural product, on various cancer types. The information presented herein is curated from preclinical studies to support further research and drug development efforts.

Comparative Cytotoxicity of this compound

This compound, and its closely related analogue Illudin S, have demonstrated potent cytotoxic activity against a range of cancer cell lines. However, the sensitivity to these compounds varies significantly across different cancer types. Myeloid and T-lymphocyte leukemias have been identified as the most sensitive, exhibiting 50% inhibitory concentrations (IC50) in the low nanomolar range. In contrast, B-cell leukemia/lymphoma, melanoma, and ovarian carcinoma cells show considerably higher resistance.[1]

The differential sensitivity to Illudins is, in part, attributed to an energy-dependent transport mechanism present in susceptible cells, which is absent in relatively resistant cells.[2]

Below is a summary of the available quantitative data on the cytotoxicity of this compound and its derivatives against various cancer cell lines.

Cancer TypeCell LineCompoundIC50 (nM)Reference
Leukemia Myeloid and T-lymphocyteThis compound & S6 - 11[1]
B-cell Leukemia/LymphomaThis compound & S>100[1]
Melanoma This compound & S>100[1]
Ovarian Carcinoma This compound & S>100[1]
Brain Tumor U87 GliomaThis compound~200[3]
C6 AstrocytomaThis compound~400[3]
Breast Carcinoma MCF-7+TopoThis compound~100[3]
Cervix Carcinoma KBv1+VblThis compound>10000[3]
Colon Carcinoma HT-29This compound>10000[3]
Melanoma 518A2This compound>10000[3]

Note: Data for this compound is often reported alongside Illudin S, with studies indicating their cytotoxic effects are comparable.[1] The table includes data for an this compound retinoate derivative in some brain tumor and other cancer cell lines, as direct IC50 values for this compound in these lines were not available in the searched literature.

Mechanism of Action

The primary mechanism of action of this compound involves the alkylation of DNA, leading to the inhibition of DNA synthesis.[4] This disruption of DNA replication ultimately triggers cell cycle arrest, primarily at the G1-S phase transition, and induces apoptosis (programmed cell death).[1] The repair of Illudin-induced DNA damage has been shown to be dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer effects of this compound.

Cytotoxicity Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

b) Colony Formation Assay

This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

  • Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days, allowing colonies to form.

  • Staining: Fix the colonies with a solution such as methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration relative to the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.

  • Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin D1, CDK4, Caspase-3, Bcl-2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

IlludinM_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound Transporter Transporter This compound->Transporter Energy-dependent Uptake This compound (intracellular) This compound (intracellular) Transporter->this compound (intracellular) DNA DNA This compound (intracellular)->DNA Alkylation DNA Alkylation DNA Alkylation DNA->DNA Alkylation Inhibition of DNA Synthesis Inhibition of DNA Synthesis DNA Alkylation->Inhibition of DNA Synthesis G1-S Phase Arrest G1-S Phase Arrest Inhibition of DNA Synthesis->G1-S Phase Arrest Apoptosis Apoptosis G1-S Phase Arrest->Apoptosis

Proposed Mechanism of Action of this compound

Experimental_Workflow Cell Culture Cell Culture Treatment with\nthis compound Treatment with This compound Cell Culture->Treatment with\nthis compound Cytotoxicity Assays\n(MTT, Colony Formation) Cytotoxicity Assays (MTT, Colony Formation) Treatment with\nthis compound->Cytotoxicity Assays\n(MTT, Colony Formation) Protein Extraction Protein Extraction Treatment with\nthis compound->Protein Extraction Data Analysis\n(IC50, Survival Fraction) Data Analysis (IC50, Survival Fraction) Cytotoxicity Assays\n(MTT, Colony Formation)->Data Analysis\n(IC50, Survival Fraction) Western Blot\n(Cell Cycle & Apoptosis Markers) Western Blot (Cell Cycle & Apoptosis Markers) Protein Extraction->Western Blot\n(Cell Cycle & Apoptosis Markers) Data Analysis\n(Protein Expression Levels) Data Analysis (Protein Expression Levels) Western Blot\n(Cell Cycle & Apoptosis Markers)->Data Analysis\n(Protein Expression Levels)

Experimental Workflow for this compound Evaluation

G1_S_Arrest_Apoptosis cluster_pathway G1-S Arrest and Apoptosis Induction by this compound This compound This compound DNA Damage DNA Damage This compound->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Cyclin D/CDK4/6\nInhibition Cyclin D/CDK4/6 Inhibition p21 Upregulation->Cyclin D/CDK4/6\nInhibition Cyclin E/CDK2\nInhibition Cyclin E/CDK2 Inhibition p21 Upregulation->Cyclin E/CDK2\nInhibition Rb Hypophosphorylation Rb Hypophosphorylation Cyclin D/CDK4/6\nInhibition->Rb Hypophosphorylation Cyclin E/CDK2\nInhibition->Rb Hypophosphorylation G1-S Arrest G1-S Arrest Rb Hypophosphorylation->G1-S Arrest Apoptosis Apoptosis G1-S Arrest->Apoptosis Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-3 Activation->Apoptosis

Illustrative Signaling Pathway of this compound

References

Quantitative Analysis of Illudin M-DNA Adduct Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Illudin M's performance in forming DNA adducts against other alkylating agents. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development and oncology. The information presented is based on available experimental data, with a focus on quantitative analysis.

Executive Summary

This compound is a potent sesquiterpene cytotoxic agent that exerts its anticancer effects through the alkylation of DNA, leading to the formation of DNA adducts. These adducts disrupt essential cellular processes like transcription and replication, ultimately triggering cell death. This guide delves into the quantitative aspects of this compound-DNA adduct formation, comparing it with its close analog, Illudin S, and other clinically relevant alkylating agents. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close structural analog, Illudin S, to provide a comparative analysis. The primary mechanism for the repair of Illudin-induced DNA damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, a key distinction from many other alkylating agents that are recognized by global genomic repair pathways.

Comparative Analysis of DNA Adduct Formation

The formation of covalent adducts with DNA is the primary mechanism of action for this compound and other alkylating agents. The efficiency of adduct formation and the subsequent cellular response are critical determinants of their therapeutic efficacy.

This compound vs. Illudin S and Acylfulvene

This compound and Illudin S are closely related natural products, and their biological activities are often studied in parallel. Acylfulvene is a semi-synthetic derivative of Illudin S with an improved therapeutic index. Quantitative analysis of Illudin S- and Acylfulvene-DNA adducts has been performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Quantitative Comparison of Illudin S and Acylfulvene-DNA Adduct Formation in SW-480 Cancer Cells [1][2]

CompoundConcentrationAdducts / 10⁷ Nucleotides (Peak at 24h)
Illudin S10 nM~16
Acylfulvene210 nMNot explicitly quantified at this concentration in the provided source, but noted to form fewer adducts at equitoxic concentrations compared to Illudin S.

Note: Data for Illudin S is used as a proxy for this compound due to the lack of specific quantitative data for this compound in the reviewed literature. Given their structural similarity, their adduct-forming capabilities are expected to be comparable.

This compound vs. Other Alkylating Agents

Direct quantitative comparisons of DNA adduct formation between this compound and other alkylating agents under identical experimental conditions are scarce. However, qualitative comparisons and data from separate studies allow for a general assessment.

Table 2: Comparative Overview of DNA Adduct Formation by Different Alkylating Agents

Alkylating AgentTypical Adduct Levels (adducts / 10⁶ or 10⁷ nucleotides)Cell Lines / ConditionsMethod of DetectionReference
Illudin S (as proxy for this compound) ~1.6 / 10⁶ (at 10 nM)SW-480 cellsLC-MS/MS[1][2]
Cisplatin Qualitatively similar number of adducts required for 50% cell kill as Illudin S, suggesting comparable adduct lethality.VariesVarious
Cyclophosphamide ~3.6 - 8.45 / 10⁶ (G-NOR-G adducts at 2h post-infusion)Human patients (non-FA and FA)HPLC-ESI-MS/MS[3]
Cyclophosphamide (in vitro) ~1 adduct / 10⁵ nucleotidesCalf thymus DNA32P-postlabeling[4]

Mechanism of Action and DNA Damage Response

This compound's cytotoxicity is intrinsically linked to the specific type of DNA damage it induces and the cellular machinery that responds to this damage.

This compound-Induced DNA Damage

This compound, after metabolic activation, acts as an alkylating agent, forming covalent adducts with DNA. This damage primarily stalls transcription and replication forks, leading to cellular stress. Unlike many other alkylating agents, Illudin-induced lesions are not efficiently recognized by the global genome nucleotide excision repair (GG-NER) pathway.[5]

The Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER)

The repair of this compound-induced DNA adducts is critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[5] This pathway specifically removes DNA lesions from the transcribed strand of active genes, which are encountered by the RNA polymerase II (RNAPII) transcription machinery. The stalling of RNAPII at an this compound-DNA adduct is the initiating signal for TC-NER.

Signaling Pathway of this compound-Induced DNA Damage

The cellular response to this compound-induced DNA damage involves a complex signaling cascade that is initiated by the stalled transcription complex. This ultimately leads to cell cycle arrest and apoptosis if the damage is irreparable. The Ataxia Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related) kinases play crucial roles in signaling transcription stress.[6][7][8][9][10]

Illudin_M_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Recognition cluster_2 DNA Damage Signaling and Repair IlludinM This compound Activated_IlludinM Activated this compound (Electrophilic Intermediate) IlludinM->Activated_IlludinM Metabolic Activation DNA_Adduct This compound-DNA Adduct Activated_IlludinM->DNA_Adduct Alkylation DNA Nuclear DNA Stalled_RNAPII Stalled RNA Polymerase II Complex DNA_Adduct->Stalled_RNAPII Blocks Transcription ATM_ATR ATM / ATR Activation Stalled_RNAPII->ATM_ATR TC_NER TC-NER Pathway (CSA, CSB, XPs, etc.) ATM_ATR->TC_NER Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair TC_NER->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is unrepairable

Caption: this compound mechanism of action and DNA damage response pathway.

Experimental Protocols

Accurate quantification of DNA adducts is essential for evaluating the efficacy and mechanism of action of alkylating agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[11][12][13][14][15]

Quantification of this compound-DNA Adducts by LC-MS/MS

The following protocol is adapted from a method used for the quantification of Illudin S-DNA adducts and is applicable for this compound with appropriate adjustments for mass transitions.[1]

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., SW-480) to 70-80% confluency.

  • Treat cells with desired concentrations of this compound for various time points (e.g., 4, 24, 48, 72 hours).

2. Genomic DNA Isolation:

  • Harvest cells and isolate genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions.

  • Quantify the isolated DNA using a spectrophotometer.

3. DNA Hydrolysis:

  • Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

4. Sample Preparation for LC-MS/MS:

  • Precipitate proteins from the digested DNA sample.

  • Use solid-phase extraction (SPE) to enrich the DNA adducts and remove unmodified nucleosides.

5. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column suitable for nucleoside analysis.

  • Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) to detect the specific mass transitions of the this compound-DNA adducts.

    • Note: The specific m/z transitions for this compound-adducts would need to be determined empirically but would be analogous to those for Illudin S.[1]

6. Quantification:

  • Generate a standard curve using synthesized this compound-DNA adduct standards.

  • Quantify the amount of this compound-DNA adducts in the samples by comparing their peak areas to the standard curve.

  • Normalize the adduct levels to the total amount of DNA analyzed (e.g., adducts per 10⁷ nucleotides).

LC_MS_Workflow start Cancer Cell Culture + this compound Treatment dna_isolation Genomic DNA Isolation start->dna_isolation hydrolysis Enzymatic Hydrolysis to Nucleosides dna_isolation->hydrolysis spe Solid-Phase Extraction (Adduct Enrichment) hydrolysis->spe lcms LC-MS/MS Analysis (SRM Mode) spe->lcms quant Quantification (Standard Curve) lcms->quant

Caption: Workflow for the quantitative analysis of this compound-DNA adducts.

Conclusion

This compound is a potent DNA alkylating agent with a distinct mechanism of action that relies on the formation of transcription-blocking DNA adducts and their subsequent recognition and repair by the TC-NER pathway. While direct quantitative data for this compound remains an area for further research, analysis of its close analog, Illudin S, provides valuable insights into its adduct-forming capabilities. The provided methodologies and comparative data serve as a foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel anticancer strategies targeting DNA damage and repair pathways.

References

Illuminating Synergies: A Comparative Guide to Illudin M's Combination Chemotherapy Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synergistic effects of Illudin M, a potent antitumor compound, and its semi-synthetic analog Irofulven, with conventional chemotherapeutics reveals promising avenues for enhancing cancer treatment efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of preclinical data, detailed experimental methodologies, and a visual representation of the underlying molecular pathways.

This compound, a sesquiterpene natural product, and its derivative Irofulven, are potent DNA alkylating agents that induce significant cytotoxicity in cancer cells. While their standalone efficacy can be limited by toxicity, preclinical studies have consistently demonstrated that their combination with other chemotherapeutic agents can lead to synergistic or additive effects, enhancing their therapeutic window and combating drug resistance. This guide synthesizes key findings from multiple studies to provide a clear comparison of the synergistic potential of this compound and its analogs with various classes of chemotherapy drugs.

Quantitative Analysis of Synergistic Effects

The synergistic interactions between Irofulven and other chemotherapeutics have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug, while the Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Cytotoxicity of Irofulven with Cisplatin and 5-Fluorouracil (5-FU)

Cell LineDrug CombinationExposure SequenceIC50 (Single Agent)IC50 (Combination)Combination Index (CI)Synergy Level
HT-29 (Colon)Irofulven + CisplatinSimultaneousIrofulven: ~2.4 µMNot explicitly statedAdditiveAdditive
Irofulven + 5-FUSimultaneous5-FU: Not specifiedNot explicitly statedAdditiveAdditive
Irofulven + 5-FUIrofulven then 5-FUNot explicitly statedNot explicitly statedAdditiveAdditive
HCT-116 (Colon)Irofulven + 5-FU5-FU then IrofulvenNot explicitly statedNot explicitly statedSynergisticSynergistic
A2780 (Ovarian)Irofulven + CisplatinSimultaneousNot explicitly statedNot explicitly statedAdditiveAdditive
Irofulven + 5-FUIrofulven then 5-FUNot explicitly statedNot explicitly statedSynergisticSynergistic

Data synthesized from a study on the enhanced antitumor activity of irofulven in combination with 5-fluorouracil and cisplatin in human colon and ovarian carcinoma cells.[1] The study characterized the interactions as additive or synergistic without providing specific CI values in all cases.

Table 2: Synergistic Cytotoxicity of Irofulven with Thiotepa and Mitomycin C in MV522 Lung Carcinoma Cells

Drug CombinationIC50 (Single Agent)IC50 (Combination)Combination Index (CI)Synergy Level
Irofulven + ThiotepaNot explicitly statedNot explicitly stated< 1Strong Synergy
Irofulven + Mitomycin CMitomycin C: Not specifiedNot explicitly stated< 1Strong Synergy

This study demonstrated strong synergistic activity both in vitro and in vivo.[2] While specific IC50 values for the combinations were not provided in the abstract, the CI values were consistently less than 1, indicating synergy.

Table 3: Single-Agent Activity of Irofulven in Pediatric Tumor Cell Lines

Tumor TypeMean IC50 (µg/mL)
Medulloblastoma1.58 ± 0.51
Neuroblastoma1.60 ± 0.82
Ewing Sarcoma/PNET1.18 ± 0.08
Rhabdomyosarcoma3.99 ± 1.69

Concurrent exposure of these cell lines to Irofulven and topotecan resulted in synergy in 10 out of 12 cell lines tested.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the synergistic effects of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation and was employed in the cited studies to determine the cytotoxic effects of single agents and their combinations.[4][5]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., HT-29, HCT-116, A2780, MV522)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound/Irofulven and other chemotherapeutic agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells from exponential phase culture and seed them into 96-well plates at a predetermined optimal density for each cell line. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Treat the cells with various concentrations of this compound/Irofulven, the other chemotherapeutic agent, or the combination of both. Include untreated control wells. For sequential treatments, one drug is added for a specific duration, then removed and replaced with medium containing the second drug.

  • Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and combination using dose-response curve analysis. The Combination Index (CI) can be calculated using the Chou-Talalay method to quantify the synergy.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Exponential Phase) Seeding Seed Cells (96-well plate) Cell_Culture->Seeding Adhesion Overnight Adhesion Seeding->Adhesion Drug_Addition Add Drugs (Single or Combination) Adhesion->Drug_Addition Incubation_Treatment Incubate (e.g., 48-72h) Drug_Addition->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate (3-4h) MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution Incubation_MTT->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate Viability, IC50, and CI Absorbance->Analysis

Workflow for the MTT Cell Viability Assay.

Signaling Pathways and Mechanisms of Synergy

The primary mechanism of action for this compound and Irofulven is the alkylation of DNA, leading to the formation of DNA adducts. This damage stalls replication forks and transcription, ultimately triggering apoptosis.[6] The synergy observed with other chemotherapeutics often arises from the complementary mechanisms by which they induce DNA damage or inhibit DNA repair pathways.

A key pathway implicated in the response to Irofulven is the Nucleotide Excision Repair (NER) pathway, specifically the Transcription-Coupled NER (TC-NER) sub-pathway.[6][7][8] Irofulven-induced DNA lesions are primarily repaired by TC-NER. When combined with drugs like cisplatin, which also induces DNA damage that is recognized by the NER pathway, the repair machinery can become overwhelmed, leading to an accumulation of lethal DNA damage and enhanced apoptosis.

DNA_Damage_Response cluster_drugs Chemotherapeutic Agents cluster_cellular_response Cellular Response IlludinM This compound / Irofulven DNA_Damage DNA Damage (Adducts, Crosslinks) IlludinM->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage TCNER Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA_Damage->TCNER Repair Replication_Stress Replication Stress DNA_Damage->Replication_Stress TCNER->DNA_Damage Overwhelmed Repair Apoptosis Apoptosis TCNER->Apoptosis Failure to Repair Replication_Stress->Apoptosis

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Illudin M

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Illudin M, a potent cytotoxic sesquiterpene. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals, and to maintain compliance with environmental regulations. This compound's cytotoxic nature necessitates meticulous handling and disposal to mitigate risks of exposure and environmental contamination.

Immediate Safety Precautions

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to:

  • Double nitrile gloves

  • A disposable, solid-front, back-closure gown

  • Safety goggles or a face shield

  • A respiratory mask (N95 or higher)

All handling of this compound, including preparation of solutions and waste, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.

Disposal Procedures: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound and all contaminated materials is high-temperature incineration through a licensed hazardous waste disposal service.[1] This ensures the complete destruction of the cytotoxic compound.

Step 1: Segregation and Collection of this compound Waste

All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other laboratory waste streams. This includes:

  • Unused or expired this compound powder or solutions.

  • Contaminated labware (e.g., vials, pipette tips, culture plates).

  • Contaminated PPE (gloves, gowns, masks).

  • Spill cleanup materials.

Step 2: Waste Container Requirements

  • Non-sharps waste: Use rigid, leak-proof, and puncture-resistant containers clearly labeled with the universal biohazard symbol and the words "CYTOTOXIC WASTE" or "CHEMOTHERAPY WASTE". These containers are typically color-coded, often yellow with a purple lid or red.[1]

  • Sharps waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated puncture-proof sharps container that is also labeled as "CYTOTOXIC WASTE".[1]

  • Liquid waste: Aqueous solutions containing this compound should be collected in sealed, leak-proof containers, also clearly labeled as cytotoxic waste.

Step 3: Storage of Cytotoxic Waste

Store sealed cytotoxic waste containers in a designated, secure area with limited access. This area should be well-ventilated.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and high-temperature incineration of the cytotoxic waste.

Chemical Inactivation: An Alternative Approach (for consideration and validation)

Method 1: Acid Hydrolysis

Illudins are known to be sensitive to acidic conditions. Illudin S, a closely related compound, is transformed by treatment with sulfuric acid.

Experimental Protocol:

  • Working in a chemical fume hood, cautiously add the aqueous this compound waste to a solution of 2M sulfuric acid.

  • Stir the solution at room temperature for a minimum of 24 hours.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) before disposing of it as hazardous chemical waste.

Method 2: Oxidative Degradation with Potassium Permanganate

Potassium permanganate is a strong oxidizing agent that can degrade a variety of organic compounds, including some cytotoxic drugs.[1]

Experimental Protocol:

  • In a chemical fume hood, prepare a solution of potassium permanganate in water.

  • Slowly add the this compound waste to the potassium permanganate solution while stirring.

  • Allow the reaction to proceed for at least 24 hours at room temperature. The disappearance of the purple color of the permanganate indicates its consumption.

  • Quench any remaining permanganate with a reducing agent (e.g., sodium bisulfite) until the solution is colorless.

  • Dispose of the final solution as hazardous chemical waste.

Method 3: Oxidative Degradation with Sodium Hypochlorite (Bleach)

Sodium hypochlorite is another strong oxidizing agent that can be effective in degrading some cytotoxic compounds.[1][3]

Experimental Protocol:

  • Within a chemical fume hood, add an excess of a sodium hypochlorite solution (e.g., household bleach) to the this compound waste.

  • Stir the mixture at room temperature for a minimum of 24 hours.

  • Neutralize any excess hypochlorite with a reducing agent, such as sodium thiosulfate.

  • Dispose of the resulting solution as hazardous chemical waste.

Validation of Inactivation:

Before adopting any chemical inactivation method, it is imperative to validate its effectiveness. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the parent this compound compound in the treated waste.

Spill Management

In the event of an this compound spill, immediate action is required:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of protective gear.

  • Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to contain the spill. For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Clean the Area: Use a dedicated chemotherapy spill kit to clean the affected area. Work from the outside of the spill inwards.

  • Decontaminate: After the initial cleanup, decontaminate the area with a suitable agent, such as a sodium hypochlorite solution, followed by a rinse with water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Data Presentation

ParameterSpecificationReference
Primary Disposal Method High-Temperature Incineration[1]
Waste Container Type Rigid, leak-proof, puncture-resistantGeneral Cytotoxic Waste Guidelines
Waste Container Labeling "CYTOTOXIC WASTE" / Biohazard SymbolGeneral Cytotoxic Waste Guidelines
PPE Requirements Double gloves, gown, eye/face protection, respiratorGeneral Cytotoxic Safety Protocols

Visual Guidance

IlludinM_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generation (Solid, Liquid, Sharps) segregate Segregate as Cytotoxic Waste start->segregate container_solid Place in Labeled Rigid, Leak-Proof Container (Yellow/Purple or Red) segregate->container_solid Solid Waste container_sharps Place in Labeled Cytotoxic Sharps Container (Red) segregate->container_sharps Sharps container_liquid Collect in Labeled Sealed, Leak-Proof Container segregate->container_liquid Liquid Waste storage Store in Designated Secure Area container_solid->storage container_sharps->storage container_liquid->storage inactivation Chemical Inactivation (Validated Protocol) container_liquid->inactivation Optional disposal Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal incineration High-Temperature Incineration disposal->incineration inactivation->storage

Caption: Decision workflow for the proper disposal of this compound waste.

Chemical_Inactivation_Process Chemical Inactivation of Liquid this compound Waste start Liquid this compound Waste choose_method Select Inactivation Method (Acid, Oxidant) start->choose_method acid Add to 2M Sulfuric Acid (Stir for 24h) choose_method->acid Acid Hydrolysis permanganate Add to Potassium Permanganate Solution (Stir for 24h) choose_method->permanganate KMnO4 Oxidation hypochlorite Add to Sodium Hypochlorite Solution (Stir for 24h) choose_method->hypochlorite NaOCl Oxidation neutralize_acid Neutralize with Base acid->neutralize_acid quench_permanganate Quench with Reducing Agent permanganate->quench_permanganate neutralize_hypochlorite Neutralize with Reducing Agent hypochlorite->neutralize_hypochlorite validate Validate Inactivation (e.g., HPLC analysis) neutralize_acid->validate quench_permanganate->validate neutralize_hypochlorite->validate dispose Dispose as Hazardous Chemical Waste validate->dispose

Caption: Process flow for the chemical inactivation of liquid this compound waste.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。